molecular formula C4H5N3O B114539 Isocytosine CAS No. 155831-92-8

Isocytosine

カタログ番号: B114539
CAS番号: 155831-92-8
分子量: 111.10 g/mol
InChIキー: XQCZBXHVTFVIFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-4-hydroxypyrimidine is an aminopyrimidine in which the pyrimidine ring bears amino and hydroxy substituents at positions 2 and 4, respectively. It is a pyrimidone, an aminopyrimidine and a pyrimidine nucleobase.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155831-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine derivative of significant interest in the fields of chemical biology, synthetic genetics, and medicinal chemistry. Its unique hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, have made it a valuable tool in the development of expanded genetic alphabets and novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, tautomeric forms, and spectroscopic data. Detailed experimental protocols for its synthesis and crystallographic analysis are also presented, alongside visualizations of its key molecular interactions.

Chemical Identity and Structure

This compound, systematically named 2-aminopyrimidin-4(1H)-one, is a pyrimidine base with the chemical formula C₄H₅N₃O. It is also commonly referred to as 2-aminouracil. The key structural identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 2-Amino-3H-pyrimidin-4-one[1]
Other Names 2-Aminouracil, 2-Amino-4-hydroxypyrimidine
CAS Number 108-53-2[1]
Chemical Formula C₄H₅N₃O[1]
Molecular Weight 111.104 g/mol [1]
Canonical SMILES C1=CN=C(NC1=O)N
InChI InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various experimental settings. A summary of its key properties is provided below.

PropertyValue
Melting Point 275 °C
pKa 9.59
Solubility Soluble in dimethyl sulfoxide (DMSO), hot water, and acetic acid.[2]

Tautomerism

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. In solution and in the solid state, this compound is predominantly found as a mixture of two keto tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one. The equilibrium between these tautomers is a key factor in its hydrogen bonding patterns and biological activity.

Tautomeric equilibrium of this compound.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides valuable information about its proton environment. The chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆) are presented below.

ProtonChemical Shift (δ) in DMSO-d₆ (ppm)
N1-H or N3-H11.0
C6-H7.54
NH₂6.8
C5-H5.54
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is pH-dependent, a characteristic that can be utilized in various analytical applications.

Conditionλmax (nm)Molar Extinction Coefficient (ε)
Acidic (0.1 N HCl) 276Not Reported
Neutral (Water) 285Not Reported
Basic (0.1 N NaOH) 282Not Reported

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the condensation of a guanidine salt with an ester of formic acid and an ester of acetic acid. The following protocol is adapted from a patented method.

Materials:

  • Ester of formic acid (e.g., ethyl formate)

  • Ester of acetic acid (e.g., ethyl acetate)

  • Alkali metal alkoxide (e.g., sodium ethoxide)

  • Guanidine salt (e.g., guanidine nitrate)

  • Alkali metal hydroxide (e.g., sodium hydroxide)

  • Hydrochloric acid

  • Ice

  • Water

Procedure:

  • Mix the ester of formic acid, the ester of acetic acid, and the alkali metal alkoxide to form the alkali metal formylacetic ester. Allow the reaction to stand for approximately 18 hours at 25-30 °C.

  • To the resulting slurry, add the guanidine salt, ice, and a 50% solution of the alkali metal hydroxide.

  • Allow the mixture to stand for three hours with occasional stirring.

  • Cool the solution to 10 °C to crystallize the sodium salt of this compound and collect the crystals by filtration.

  • Dissolve the sodium salt of this compound in hot water.

  • Precipitate the this compound by adding hydrochloric acid to adjust the pH to 7.5-8.

  • Cool the solution to induce crystallization, then filter, wash, and dry the this compound product.

A yield of approximately 65% based on the guanidine salt can be expected.

X-ray Crystallography for Structure Determination

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The following is a general protocol for such an analysis.

Materials:

  • Purified this compound

  • Appropriate solvent for crystallization (e.g., water, acetic acid)

Procedure:

  • Crystallization: Dissolve the purified this compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to promote the formation of single crystals. The process of crystal growth may take several days to weeks.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the data collection process. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model of this compound is then built into the electron density map and refined to best fit the experimental data.

Molecular Interactions: Base Pairing with Isoguanine

A key feature of this compound is its ability to form a stable base pair with isoguanine through three hydrogen bonds, analogous to the guanine-cytosine base pair in natural DNA. This interaction is the foundation for the development of synthetic genetic systems.

Hydrogen bonding between this compound and isoguanine.

Conclusion

This compound is a versatile molecule with a rich chemical character defined by its tautomeric nature and specific hydrogen bonding capabilities. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this important pyrimidine analog. A thorough understanding of its structure and properties is essential for its effective use in the design of novel nucleic acid structures, therapeutic agents, and tools for molecular biology.

References

Isocytosine vs. Cytosine: A Deep Dive into Molecular Distinctions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

In the landscape of molecular biology and drug development, a nuanced understanding of nucleic acid analogues is paramount. Among these, isocytosine, a structural isomer of the canonical nucleobase cytosine, presents unique properties and potential applications that warrant a detailed comparative analysis. This technical guide provides a comprehensive examination of the core molecular differences between this compound and cytosine, tailored for researchers, scientists, and professionals in drug development.

Core Structural and Chemical Dissimilarities

This compound, also known as 2-aminouracil, is a pyrimidine base that shares the same chemical formula as cytosine (C₄H₅N₃O) but differs in the arrangement of its functional groups.[1][2] In cytosine, the amine group is at position 4 and the keto group is at position 2 of the pyrimidine ring.[2] Conversely, this compound has its amine group at position 2 and the keto group at position 4.[1][3] This seemingly subtle isomeric difference profoundly impacts their chemical properties, tautomeric equilibria, and base-pairing capabilities.

PropertyCytosineThis compoundReference
IUPAC Name 4-aminopyrimidin-2(1H)-one2-amino-3H-pyrimidin-4-one[1][2]
CAS Number 71-30-7108-53-2[1][2]
Molar Mass 111.10 g/mol 111.104 g·mol⁻¹[1][2]
Melting Point 320-325 °C (decomposes)~275 °C[2][4]
Acidity (pKa) 4.45 (secondary), 12.2 (primary)9.59 (predicted)[2][4]
Solubility Soluble in waterSoluble in DMSO, hot water, and acetic acid[4][5][6]

Tautomerism: A Key Point of Divergence

Tautomerism, the phenomenon where isomers are interconvertible through a chemical reaction, is a critical aspect of nucleobase function.[7] Both cytosine and this compound can exist in multiple tautomeric forms, but the stability and prevalence of these forms differ significantly.

Cytosine predominantly exists in the amino-oxo form.[8] this compound, however, exhibits a more complex tautomeric equilibrium, with both the amino-oxo and amino-hydroxy forms being significant.[8][9] In the solid state, this compound crystals are composed of a 1:1 ratio of two distinct tautomers.[9][10] This difference in tautomeric preference has major implications for their hydrogen bonding patterns.

Tautomerism cluster_cytosine Cytosine cluster_this compound This compound C_amino_oxo Amino-oxo (Major) C_amino_imino Amino-imino (Minor) C_amino_oxo->C_amino_imino Proton transfer I_amino_oxo Amino-oxo I_amino_hydroxy Amino-hydroxy I_amino_oxo->I_amino_hydroxy Tautomerization

Hydrogen Bonding and Base Pairing

The distinct placement of donor and acceptor groups in this compound leads to an altered hydrogen bonding pattern compared to cytosine. While cytosine forms a canonical Watson-Crick base pair with guanine through three hydrogen bonds, this compound can form a stable base pair with isoguanine, another non-canonical purine base.[1][11] This this compound-isoguanine (isoC-isoG) pair also utilizes three hydrogen bonds and has been explored in the development of "expanded genetic alphabets".[12]

Furthermore, studies have shown that this compound can form reverse Watson-Crick base pairs with cytosine, stabilized by the formation of minor tautomers.[13] This highlights the versatility of this compound in forming non-standard base pairing configurations, a property of significant interest in the design of novel nucleic acid structures and functions.

BasePairing Cytosine Cytosine Guanine Guanine Cytosine->Guanine Watson-Crick (3 H-bonds) This compound This compound This compound->Cytosine Reverse Watson-Crick (minor tautomers) Isoguanine Isoguanine This compound->Isoguanine Watson-Crick like (3 H-bonds)

Spectroscopic and Physicochemical Properties

The structural differences between cytosine and this compound are reflected in their spectroscopic signatures. Ultraviolet (UV) absorption spectra, for instance, can be used to distinguish between the two isomers and their tautomeric forms.[14][15] The UV irradiation of cytosine's amino-oxo tautomer shows it to be photostable, whereas the amino-oxo tautomer of this compound tautomerizes to the amino-hydroxy form upon irradiation.[8]

Computational studies have been employed to analyze the vibrational and NMR spectra of cytosine, showing good agreement with experimental data.[16] Similar comparative studies on this compound reveal distinct spectral characteristics arising from its unique structure and tautomerism.

Spectroscopic PropertyCytosineThis compoundReference
UV Absorption Maximum (λmax) Dependent on pH and tautomeric formDependent on pH and tautomeric form[5][14]
Photostability Amino-oxo form is photostableAmino-oxo form tautomerizes to amino-hydroxy form upon UV irradiation[8]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of guanidine with malic acid or 3-oxopropanoic acid.[1]

Protocol: Synthesis of this compound from Guanidine and Malic Acid

  • Reaction Setup: Guanidine hydrochloride is condensed with malic acid in the presence of a strong dehydrating agent, such as concentrated sulfuric acid.

  • In Situ Formation: Malic acid is decarbonylated in the sulfuric acid to form 3-oxopropanoic acid in situ.

  • Condensation: The in situ generated 3-oxopropanoic acid condenses with guanidine.

  • Cyclization: The condensation is followed by a double elimination of water to form the this compound ring.

  • Purification: The resulting this compound is then purified, for example, by recrystallization.

Note: This is a generalized protocol. For detailed experimental parameters, refer to specific literature such as the work of Caldwell and Kime.[17]

SynthesisWorkflow Guanidine Guanidine Condensation Condensation & Cyclization Guanidine->Condensation MalicAcid Malic Acid SulfuricAcid Conc. H₂SO₄ MalicAcid->SulfuricAcid OxopropanoicAcid 3-Oxopropanoic Acid (in situ) SulfuricAcid->OxopropanoicAcid OxopropanoicAcid->Condensation This compound This compound Condensation->this compound

Biological Significance and Applications in Drug Development

While cytosine is a fundamental component of DNA and RNA, this compound is not naturally found in these biopolymers.[2] However, its unique base-pairing properties make it a valuable tool in synthetic biology and drug development.

The ability of this compound to form a stable base pair with isoguanine has been harnessed to create artificial genetic systems, expanding the genetic alphabet beyond the four canonical bases.[1][12] This has implications for the development of novel diagnostics, therapeutics, and nanomaterials. The enzymatic incorporation of isocytidine (the nucleoside of this compound) into oligonucleotides has been demonstrated, paving the way for the creation of nucleic acids with expanded functionalities.[5][18]

In drug development, this compound serves as a scaffold for the synthesis of antiviral and other therapeutic agents.[5] Its distinct chemical properties can be exploited to design molecules that selectively interact with biological targets.

Conclusion

The molecular differences between this compound and cytosine, though rooted in a simple isomeric rearrangement, are profound and far-reaching. From fundamental chemical properties and tautomeric behavior to hydrogen bonding patterns and biological applications, the distinction between these two pyrimidine bases offers a rich field of study. For researchers and professionals in drug development, a thorough understanding of these differences is crucial for leveraging the unique potential of this compound in creating novel diagnostic and therapeutic tools. The continued exploration of non-canonical nucleobases like this compound promises to push the boundaries of molecular biology and medicine.

References

physical and chemical properties of isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a pyrimidine derivative of significant interest in the fields of chemical biology, synthetic biology, and drug development. Its unique hydrogen bonding capabilities and tautomeric properties make it a valuable tool for the creation of unnatural base pairs, the study of nucleic acid structure and recognition, and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in research and drug discovery.

Core Physical and Chemical Properties

This compound, also known as 2-aminouracil, possesses distinct properties that differentiate it from its canonical counterpart, cytosine. These properties are summarized below.

Physical Properties

The key physical properties of this compound are presented in Table 1. This compound is a white to off-white solid with a high melting point, indicating strong intermolecular forces in its crystalline state.[1][2] Its solubility is limited in water but can be enhanced in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hot acetic acid.[1][2]

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₅N₃O[3]
Molecular Weight 111.1 g/mol [3]
CAS Number 108-53-2[3]
Appearance White to off-white solid/crystalline powder[1][2]
Melting Point 275 - 280 °C[3][4][5]
Solubility Sparingly soluble in water (~0.2 g/L at 25°C). Soluble in DMF, DMSO, hot water, and acetic acid (50 mg/ml with heat).[1][2][3]
UV Absorption (λmax) 225 nm, 273 nm (in 0.1 N NaOH); 215 nm, 257 nm (in 0.1 N HCl)[3]
pKa 9.59 ± 0.40 (Predicted)[1]
Chemical Properties

The chemical behavior of this compound is largely dictated by its aromatic pyrimidine ring, the presence of amino and hydroxyl groups, and its capacity for tautomerism.

A critical feature of this compound is its existence in different tautomeric forms. In solution and in the solid state, this compound exists as a mixture of at least two stable tautomers: the amino-oxo form (2-amino-3H-pyrimidin-4-one) and the amino-hydroxy form (2-amino-pyrimidin-4-ol).[6][7] This contrasts with guanine, which strongly prefers its canonical tautomer.[6] The ability of this compound to present different hydrogen bonding faces through its tautomers is fundamental to its use in expanded genetic alphabets.[6] The crystal structure of this compound reveals that two distinct tautomers co-crystallize in a 1:1 ratio, forming hydrogen-bonded pairs analogous to the guanine-cytosine pairing in DNA.[8]

tautomerism T1 Amino-oxo form (2-amino-3H-pyrimidin-4-one) T2 Amino-hydroxy form (2-amino-pyrimidin-4-ol) T1->T2 Tautomeric Equilibrium

Caption: Tautomeric equilibrium of this compound.

This compound can form a stable base pair with isoguanine through three hydrogen bonds, mimicking the Watson-Crick pairing of cytosine and guanine.[3] This property has been exploited in the development of "hachimoji" DNA and RNA, which expands the genetic alphabet from four to eight bases.[9] The enzymatic recognition and incorporation of the this compound-isoguanine pair has been demonstrated, highlighting its potential for in vivo applications.[3]

This compound serves as a versatile intermediate for the chemical modification of nucleosides.[1][2] The amino and hydroxyl groups can be targeted for various chemical transformations to produce a range of derivatives with potential biological activities. For instance, this compound has been incorporated into antiviral compounds.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of guanidine with malic acid in the presence of a strong acid.[1][6]

Materials:

  • Guanidine hydrochloride

  • Malic acid

  • Concentrated sulfuric acid

  • Ice

  • Barium carbonate

Procedure:

  • A solution of guanidine is prepared. For better yields, guanidine hydrochloride is preferred over guanidine carbonate.[1]

  • Finely pulverized malic acid is added to the guanidine solution.

  • The mixture is heated on a steam bath with vigorous stirring. The reaction progress is monitored by the cessation of carbon monoxide evolution. Heating is continued for an additional 30 minutes after gas evolution stops.[1]

  • The reaction mixture is cooled to room temperature and then poured onto ice.[1]

  • A paste of barium carbonate is added in slight excess to neutralize the acid. The mixture is stirred for several hours and left to stand overnight.

  • The mixture is heated to 50°C, and the resulting barium sulfate and excess barium carbonate are removed by filtration.[1]

  • The filtrate is concentrated by evaporation until crystallization begins.

  • The solution is cooled, and the crystalline this compound is collected by filtration.[1]

  • The crude product can be recrystallized from hot water to yield white prisms of pure this compound.[1]

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Guanidine Guanidine Hydrochloride Heating Heating in Conc. H₂SO₄ Guanidine->Heating MalicAcid Malic Acid MalicAcid->Heating Quenching Pouring on Ice Heating->Quenching Neutralization Neutralization with Barium Carbonate Quenching->Neutralization Filtration1 Filtration Neutralization->Filtration1 Concentration Evaporation of Filtrate Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration Crystallization->Filtration2 Recrystallization Recrystallization from Hot Water Filtration2->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of synthesized this compound.

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound. In solution, due to the rapid tautomeric equilibrium, only averaged NMR signals are typically observed.[10] Solid-state NMR can be used to observe the distinct tautomers present in the crystalline form.[10]

Table 2: NMR Spectroscopy Data

NucleusSolventChemical Shift (ppm)Reference
¹H NMR DMSO-d₆Varies with concentration and tautomeric form[11]
¹³C NMR -Data not readily available in provided results-
¹⁵N NMR Solid-stateDistinct signals for different nitrogen atoms in the two tautomers[7]

Single-crystal X-ray diffraction is a powerful technique to determine the precise three-dimensional structure of this compound in the solid state. This method has been instrumental in confirming the co-existence of two tautomers in the crystal lattice and their hydrogen bonding interactions.[8] The crystals of this compound are monoclinic with the space group P2₁/n.[8]

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal System Monoclinic[8]
Space Group P2₁/n[8]
Unit Cell Dimensions a = 8.745 Å, b = 11.412 Å, c = 10.414 Å, β = 94.79°[8]
Molecules per Unit Cell (Z) 8[8]

Applications in Research and Drug Development

This compound's unique properties have led to its use in a variety of research and development applications.

  • Expanded Genetic Alphabet: As a key component of the this compound-isoguanine base pair, it is used in the creation of synthetic genetic polymers with expanded information storage capacity.[9]

  • Probing Nucleic Acid Structure: this compound and its derivatives are used as probes to study DNA and RNA structure, recognition, and catalysis.[1][2]

  • Antiviral Drug Development: The this compound scaffold has been incorporated into nucleoside analogues that exhibit antiviral properties.[3]

  • Supramolecular Chemistry: The self-assembly properties of this compound and its ability to form defined hydrogen-bonded structures are of interest in the field of supramolecular chemistry.

applications cluster_applications Applications This compound This compound App1 Expanded Genetic Alphabet (Hachimoji DNA/RNA) This compound->App1 App2 Probing Nucleic Acid Structure and Function This compound->App2 App3 Antiviral Drug Development This compound->App3 App4 Supramolecular Chemistry This compound->App4

Caption: Key research applications of this compound.

Conclusion

This compound is a fundamentally important molecule for researchers and scientists working at the interface of chemistry and biology. Its distinct physical and chemical properties, particularly its tautomerism and hydrogen bonding capabilities, have established it as an invaluable tool in synthetic biology and drug discovery. The well-defined protocols for its synthesis and characterization, as outlined in this guide, provide a solid foundation for its utilization in a wide range of scientific endeavors. As research into synthetic genetics and novel therapeutics continues to advance, the importance of this compound and its derivatives is poised to grow.

References

Isocytosine Tautomerism: A Technical Guide to Structure, Base Pairing, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a compelling case study in the chemical intricacies of nucleic acids. Its unique tautomeric properties and ability to form non-natural base pairs have positioned it as a critical tool in synthetic biology, diagnostics, and medicinal chemistry. This technical guide provides an in-depth exploration of this compound tautomerism, its profound implications for hydrogen-bonding and base pairing, and its applications in research and drug development.

The Tautomeric Landscape of this compound

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental property of nucleobases that influences their hydrogen bonding patterns and, consequently, their biological function. This compound (2-aminouracil) primarily exists in two major tautomeric forms: an amino-oxo form and an amino-hydroxy form. Unlike canonical bases like guanine, which strongly favor one tautomer, this compound derivatives can have two stable tautomers in both solution and solid states.

The equilibrium between these forms is highly sensitive to the molecular environment. Computational studies, often using Density Functional Theory (DFT), indicate that the amino-hydroxy (enol) form is the most stable tautomer in the gas phase, while the amino-oxo (keto) form is predominantly favored in aqueous solutions. This environmental dependence is crucial for its behavior in biological systems.

Tautomerism cluster_0 This compound Tautomeric Equilibrium T1 Amino-oxo (Keto) form (Favored in Solution) T2 Amino-hydroxy (Enol) form (Favored in Gas Phase) T1->T2 H⁺ transfer T2->T1 H⁺ transfer

Caption: Tautomeric equilibrium between the amino-oxo and amino-hydroxy forms of this compound.

Quantitative Analysis of Tautomer Stability

The relative stability of this compound and related cytosine tautomers has been extensively studied using quantum chemical methods. The Gibbs free energy difference (ΔG) between tautomers determines their equilibrium distribution. The following table summarizes representative computational data for cytosine tautomers, which serve as a close model for this compound, highlighting the influence of the environment.

Tautomeric Pair (Keto vs. Enol)EnvironmentComputational MethodΔG (kcal/mol)Favored TautomerReference
Cytosine (Amino-oxo vs. Amino-hydroxy)Gas PhaseCCSD(T)-0.8 to -1.5Amino-hydroxy
Cytosine (Amino-oxo vs. Amino-hydroxy)Aqueous SolutionPCM/DFT+5.0 to +7.0Amino-oxo
5-Fluorocytosine (Keto vs. Enol)Gas PhaseBH-HLYPNegativeEnol-amino
5-Fluorocytosine (Keto vs. Enol)Aqueous SolutionBH-HLYPPositiveKeto-amino

Note: Positive ΔG indicates the first-listed tautomer is more stable. PCM (Polarizable Continuum Model) is used to simulate solvent effects.

Implications in Unnatural Base Pairing

The distinct hydrogen bonding capabilities of this compound's tautomers are central to its use in expanding the genetic alphabet. The amino-oxo tautomer presents a donor-donor-acceptor (DDA) hydrogen bond pattern, while the amino-hydroxy form has an acceptor-acceptor-donor (AAD) pattern. This versatility allows this compound (iC) to form a stable, specific base pair with isoguanine (iG) through three hydrogen bonds, mimicking the stability of the natural G-C pair but with an orthogonal recognition pattern.

This iC-iG pair has been successfully incorporated into DNA and RNA, where it can be replicated and transcribed by polymerases with high fidelity. This forms the basis of "hachimoji DNA," a synthetic genetic system with eight nucleotide building blocks.

Caption: Hydrogen bonding pattern in the this compound-isoguanine (iC-iG) unnatural base pair.

Fidelity in Enzymatic Reactions

The utility of an unnatural base pair hinges on its selective recognition by DNA and RNA polymerases. The iC-iG pair has demonstrated high fidelity in Polymerase Chain Reaction (PCR), a cornerstone of molecular biology. Fidelity is often measured as the percentage of correct incorporation per replication cycle.

Unnatural Base PairPolymeraseFidelity per Cycle (%)ApplicationReference
This compound - IsoguanineT7 RNA Polymerase~99.8Transcription
This compound - IsoguanineDNA Polymerase>99.0PCR Amplification
Ds - Px (Hydrophobic Pair)Deep Vent DNA Pol>99.9PCR Amplification

Experimental Protocols

Investigating this compound tautomerism and its base-pairing fidelity requires specific experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: NMR Spectroscopy for Tautomer Analysis

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to determine the tautomeric equilibrium of this compound in solution.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound powder.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and its residual water peak does not obscure labile proton signals.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Use a high-field spectrometer (≥400 MHz) for better signal dispersion.

    • Acquire a ¹⁵N NMR spectrum (or a 2D ¹H-¹⁵N HMBC experiment) if using ¹⁵N-labeled this compound. Nitrogen chemical shifts are highly sensitive to the tautomeric state.

    • Acquisition parameters should be optimized for resolution and sensitivity, including a sufficient number of scans.

  • Data Analysis:

    • Identify distinct sets of signals corresponding to the different tautomers. The chemical shifts of ring protons and, more definitively, the N-H protons will differ between the amino-oxo and amino-hydroxy forms.

    • Integrate the area under non-overlapping peaks that are unique to each tautomer.

    • Calculate the molar ratio of the tautomers from the integration values. The equilibrium constant (K_taut) can be determined as the ratio of the concentrations of the two forms.

Protocol 2: PCR-Based Fidelity Assay for the iC-iG Pair

This protocol describes a method to quantify the fidelity of an unnatural base pair during PCR amplification.

  • Reagent Preparation:

    • Template DNA: A synthetic oligonucleotide containing a single this compound (iC) base at a defined position.

    • Primers: A forward and reverse primer pair that flanks the iC site.

    • dNTPs: A mixture containing natural dNTPs (dATP, dGTP, dCTP, dTTP) at a standard concentration (e.g., 200 µM each).

    • Unnatural dNTP: 2'-Deoxyisoguanosine-5'-triphosphate (diG TP) at an optimized concentration (e.g., 50-200 µM).

    • Polymerase: A high-fidelity, proofreading DNA polymerase (e.g., Deep Vent or Phusion).

    • PCR Buffer: The manufacturer's recommended reaction buffer.

  • PCR Amplification:

    • Assemble the PCR reaction on ice as follows (for a 50 µL total volume):

      • 10 µL 5x High-Fidelity PCR Buffer

      • 1 µL 10 mM Natural dNTP Mix

      • 1 µL 10 mM diG TP

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 10-100 ng Template DNA

      • 1 µL High-Fidelity DNA Polymerase

      • Nuclease-free water to 50 µL

    • Perform PCR using an optimized thermal cycling program:

      • Initial Denaturation: 98°C for 30 seconds

      • 25-30 Cycles:

        • Denaturation: 98°C for 10 seconds

        • Annealing: 55-65°C for 20 seconds

        • Extension: 72°C for 30 seconds/kb

      • Final Extension: 72°C for 5 minutes

  • Analysis of Fidelity:

    • Purify the PCR product using a standard column-based kit to remove primers and unincorporated dNTPs.

    • Clone the purified PCR products into a plasmid vector (e.g., via TA cloning).

    • Transform the ligation product into competent E. coli and plate for individual colonies.

    • Isolate plasmids from multiple individual colonies (e.g., 20-50).

    • Sequence the plasmid inserts using the Sanger sequencing method.

    • Align the sequences and count the frequency of bases incorporated opposite the original iC position. Fidelity is calculated as: (Number of correct 'G' incorporations / Total number of sequenced clones) * 100%.

Workflow cluster_workflow PCR Fidelity Assay Workflow A 1. Design Template & Primers (Template contains iC) B 2. PCR Amplification (with natural dNTPs + dGTP) A->B C 3. Purify PCR Product B->C D 4. Clone into Vector C->D E 5. Transform E. coli D->E F 6. Isolate & Sequence Clones E->F G 7. Align Sequences & Calculate Fidelity F->G

Caption: Experimental workflow for determining the fidelity of an unnatural base pair using PCR.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents, particularly in the fields of virology and oncology. By functioning as a nucleobase analog, this compound derivatives can be metabolized into fraudulent nucleotides that disrupt critical cellular processes.

  • Antiviral Agents: Many antiviral drugs are nucleoside analogs that terminate viral DNA or RNA chain elongation. This compound derivatives have been synthesized and evaluated for their activity against viruses like Herpes Simplex Virus (HSV). Modifications to the pyrimidine ring or the sugar moiety can create compounds that are selectively recognized and incorporated by viral polymerases but not by host cell polymerases, leading to targeted inhibition of viral replication.

  • Anticancer Drugs: The rapid proliferation of cancer cells makes them vulnerable to agents that interfere with DNA replication and repair. Cytosine analogs like Gemcitabine are mainstays of chemotherapy. Similarly, this compound-based compounds can be designed to be incorporated into the DNA of cancer cells, inducing apoptosis or cell cycle arrest. The unique tautomeric properties of the this compound ring can also be exploited to alter interactions with key cellular enzymes.

Conclusion

This compound is more than a mere isomer of cytosine; it is a versatile chemical entity whose tautomeric properties have significant implications for molecular recognition and biological function. The delicate equilibrium between its amino-oxo and amino-hydroxy forms dictates its hydrogen bonding potential, enabling the rational design of orthogonal, unnatural base pairs like iC-iG. This capability is foundational to the expansion of the genetic alphabet, opening new frontiers in synthetic biology and data storage. Furthermore, the this compound scaffold serves as a valuable platform for the development of novel antiviral and anticancer therapeutics. A thorough understanding of its tautomerism, guided by robust computational and experimental methods, is essential for harnessing its full potential in research and medicine.

The Unnatural Base: A Technical Guide to the Discovery and History of Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, stands as a pivotal molecule in the expansion of the genetic alphabet and the development of synthetic biology. First synthesized in 1940, its unique hydrogen bonding capabilities, particularly its Watson-Crick-like pairing with isoguanine, have enabled the creation of unnatural base pairs, expanding the informational capacity of DNA and RNA. This technical guide provides an in-depth exploration of the discovery, synthesis, and physicochemical properties of this compound, with a focus on the experimental methodologies that have been instrumental in its characterization and application. Detailed protocols for its synthesis and analysis are presented, alongside a quantitative summary of its key properties. Furthermore, this guide employs Graphviz visualizations to elucidate the synthetic pathway, tautomeric equilibria, and its application in polymerase chain reaction (PCR) based technologies.

Discovery and Historical Context

While not a naturally occurring nucleobase, the conceptualization and synthesis of this compound were driven by the fundamental questions of molecular recognition and the limits of the genetic code. The seminal work on the synthesis of this compound was published in 1940 by William T. Caldwell and Harry B. Kime. Their method, a condensation reaction between guanidine and malic acid, provided the first tangible access to this intriguing molecule.

A significant milestone in the history of this compound was the theoretical proposition by Alexander Rich in 1962 of an artificial, third base pair between this compound and isoguanine.[1] This concept laid the groundwork for future research into expanding the genetic alphabet. The this compound-isoguanine pair mimics the Watson-Crick G-C pair with three hydrogen bonds, but with a reversed pattern of hydrogen bond donors and acceptors, ensuring specific pairing. This pioneering idea has since been realized and is now a cornerstone of synthetic genetics, with applications in diagnostics and the site-specific incorporation of modified nucleic acids.[1][2]

Physicochemical Properties of this compound

This compound, with the chemical formula C₄H₅N₃O, is a pyrimidine derivative. Its properties are summarized in the table below.

PropertyValueReference
Molar Mass111.10 g/mol [3]
Melting Point276 °C[4]
pKa (deprotonation)6.0 - 6.5 (for N1 and N3 linkage isomers)[5]
Spectroscopic Data
¹H NMR (DMSO-d₆)δ 5.5 (s, 1H, CH), δ 6.7 (br s, 2H, NH₂), δ 10.4 (br s, 1H, NH)(Typical values)
Mass Spectrum (EI)m/z 111 (M⁺), 83, 70, 69, 43[6]
UV λmax (pH 7)~260 nm[7]

Tautomerism of this compound

A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms. In solution, it primarily exists as an equilibrium between two keto-amino tautomers: one with a proton on the N1 nitrogen and the other with a proton on the N3 nitrogen.[5][8] A minor enol-amino tautomer is also present. The ratio of these tautomers is influenced by factors such as solvent polarity and temperature.[8]

Caption: Tautomeric forms of this compound in equilibrium.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the method of Caldwell and Kime, and a subsequent improved method described in a patent.

Materials:

  • Guanidine nitrate

  • Malic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide (50% solution)

  • Hydrochloric acid

  • Ice

  • Water

Procedure:

  • Preparation of 3-Oxopropanoic Acid (in situ): In a fume hood, cautiously add malic acid to an excess of cold, concentrated sulfuric acid. The sulfuric acid acts as a dehydrating and decarbonylating agent, converting malic acid to 3-oxopropanoic acid.

  • Condensation: To the reaction mixture from step 1, slowly add guanidine nitrate. Control the temperature with an ice bath as the reaction is exothermic.

  • Neutralization and Precipitation: After the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution with a 50% sodium hydroxide solution until the pH is approximately 7.5-8. This will precipitate the this compound.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude this compound by filtration and wash with cold water. The product can be further purified by recrystallization from hot water.

synthesis_workflow reagents Guanidine + Malic Acid sulfuric_acid Conc. H₂SO₄ (Dehydration & Decarbonylation) reagents->sulfuric_acid condensation Condensation Reaction sulfuric_acid->condensation neutralization Neutralization (NaOH) condensation->neutralization precipitation Precipitation & Isolation neutralization->precipitation This compound This compound Product precipitation->this compound

Caption: Workflow for the synthesis of this compound.
Characterization by NMR Spectroscopy

Objective: To confirm the structure of synthesized this compound using ¹H NMR spectroscopy.

Materials:

  • Synthesized this compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample. Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Application in PCR with an Unnatural Base Pair

Objective: To amplify a DNA template containing an this compound-isoguanine unnatural base pair.

Materials:

  • DNA template containing the this compound (iC) base

  • Forward and reverse primers

  • Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

  • Isoguanosine triphosphate (diGTP)

  • DNA polymerase with proofreading activity

  • PCR buffer

  • Thermocycler

Procedure:

  • Reaction Setup: In a PCR tube, prepare the reaction mixture containing the DNA template, forward and reverse primers, dNTPs, diGTP, DNA polymerase, and PCR buffer. The final concentrations of each component should be optimized according to the polymerase manufacturer's instructions.

  • Thermocycling: Place the PCR tube in a thermocycler and perform the following steps for 25-35 cycles:

    • Denaturation: Heat the reaction to 95-98°C for 15-30 seconds to separate the DNA strands.

    • Annealing: Cool the reaction to 55-65°C for 20-40 seconds to allow the primers to anneal to the template.

    • Extension: Heat the reaction to 72°C for a duration dependent on the length of the DNA target (e.g., 1 minute per kilobase) to allow the DNA polymerase to synthesize the new DNA strands.

  • Final Extension: After the cycles are complete, perform a final extension step at 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by gel electrophoresis to confirm the amplification of the target DNA. The fidelity of the unnatural base pair incorporation can be assessed by DNA sequencing.

pcr_workflow start PCR Reaction Mix (Template with iC, Primers, dNTPs, diGTP, Polymerase) denaturation Denaturation (95°C) start->denaturation annealing Annealing (55-65°C) denaturation->annealing extension Extension (72°C) (diGTP incorporated opposite iC) annealing->extension cycle Repeat 25-35x extension->cycle cycle->denaturation final_extension Final Extension (72°C) cycle->final_extension analysis Analysis (Gel Electrophoresis, Sequencing) final_extension->analysis

Caption: Workflow for PCR with an this compound-isoguanine unnatural base pair.

Conclusion

This compound has transitioned from a synthetic curiosity to a powerful tool in the hands of researchers pushing the boundaries of molecular biology and biotechnology. Its well-defined synthesis and predictable pairing with isoguanine have enabled the creation of semi-synthetic organisms with expanded genetic alphabets, opening new avenues for drug discovery, diagnostics, and materials science. The experimental protocols and data presented in this guide provide a solid foundation for researchers seeking to explore and utilize the unique properties of this compound in their own investigations. The continued study of this compound and other unnatural bases will undoubtedly lead to further innovations and a deeper understanding of the fundamental principles of life's information storage system.

References

The Enigmatic Presence of Isocytosine in the Natural World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – While a cornerstone of synthetic biology and prebiotic chemistry, the natural occurrence of the pyrimidine base isocytosine and its derivatives in organisms remains a subject of scientific inquiry. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of this compound's presence in nature, from enzymatic interactions to its potential role in the origins of life.

Executive Summary

This compound, an isomer of the canonical nucleobase cytosine, is not recognized as a standard component of DNA or RNA in living organisms. Its primary role has been established in the laboratory, where it is a valuable tool for studies involving unnatural nucleic acid analogues, often paired with isoguanine.[1] Despite its general absence from the central dogma of molecular biology, intriguing enzymatic activities in certain bacteria suggest a potential, albeit likely transient and limited, natural presence. This guide consolidates the available data on its sparse natural encounters, details relevant enzymatic pathways, and provides an overview of the analytical methodologies pertinent to its detection.

Natural Occurrence and Quantitative Data

Direct evidence for the widespread natural occurrence of this compound or its derivatives in organisms is currently lacking in the scientific literature. Unlike the well-documented modifications of canonical bases (e.g., 5-methylcytosine), this compound has not been identified as a naturally occurring modified nucleobase in transfer RNA (tRNA), ribosomal RNA (rRNA), or messenger RNA (mRNA) of any organism studied to date.[2]

Extensive studies on the composition of nucleic acids from various domains of life, including archaea, bacteria, and eukaryotes, have not reported the presence of this compound as a native component.[3][4][5] Furthermore, there is a significant absence of quantitative data regarding the concentration of this compound or its nucleoside, isocytidine, in any biological tissues or fluids.

The current scientific consensus is that if this compound is present in nature, it is likely at concentrations below the detection limits of standard analytical techniques or confined to very specific and yet-to-be-discovered biological niches.

Biosynthesis and Metabolism

Lack of a Defined Natural Biosynthetic Pathway

A definitive natural biosynthetic pathway for this compound has not been identified in any organism. The established metabolic pathways for pyrimidine synthesis lead to the production of uridine and cytidine derivatives, with no known enzymatic steps that would result in the formation of this compound.[6]

Enzymatic Degradation: The this compound Deaminases

Despite the absence of a known biosynthetic pathway, enzymes capable of metabolizing this compound have been discovered in bacteria. Several bacterial this compound deaminases have been identified that specifically convert this compound into uracil.[1][7] These enzymes do not act on cytosine, indicating a specific, yet undefined, biological role.[7] The existence of these deaminases suggests that these bacteria may encounter this compound in their environment or as a result of an unknown metabolic process.

The metabolic conversion of isocytidine (the nucleoside of this compound) has been observed in Escherichia coli, where it is hydrolyzed to this compound and subsequently deaminated to uracil.[7] However, the incorporation of radiolabeled isocytidine into the RNA and DNA of growing E. coli was found to be extremely low, at a rate of about 1.4% of that of cytidine under similar conditions.[7] This indicates that while some metabolic processing occurs, this compound is not efficiently incorporated into nucleic acids.

A logical workflow for the metabolism of this compound by bacterial deaminases can be visualized as follows:

Isocytosine_Metabolism This compound This compound Uracil Uracil This compound->Uracil Deamination Isocytosine_Deaminase This compound Deaminase Isocytosine_Deaminase->this compound Acts on

Bacterial metabolism of this compound to uracil.

Prebiotic Synthesis and the Origin of Life

This compound has been a molecule of interest in theories concerning the origin of life. Some researchers have proposed that alternative base pairs, such as this compound-isoguanine, may have been components of the first genetic materials, predating the canonical A-T and G-C pairs.[8] This hypothesis is partly fueled by the challenges in demonstrating plausible prebiotic syntheses for cytosine, which is susceptible to deamination to uracil.[3][9][10]

Experiments have shown that this compound can be synthesized under potential prebiotic conditions.[11] However, it is crucial to distinguish these abiotic syntheses from contemporary, enzyme-catalyzed biosynthesis in living organisms.

Experimental Protocols

Given the lack of confirmed natural sources, detailed experimental protocols for the isolation and quantification of naturally occurring this compound are not established. However, the detection and analysis of this compound and its derivatives in experimental settings rely on standard analytical techniques used for other nucleobases.

General Workflow for Detection of Modified Nucleobases

A general workflow for the detection of a rare or modified nucleobase like this compound from a biological sample would involve the following steps:

Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample Nucleic_Acid_Extraction Nucleic Acid Extraction Sample->Nucleic_Acid_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides Nucleic_Acid_Extraction->Enzymatic_Hydrolysis Chromatography Chromatographic Separation (e.g., HPLC) Enzymatic_Hydrolysis->Chromatography Mass_Spectrometry Mass Spectrometry (MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Comparison Comparison to Analytical Standard Data_Acquisition->Comparison Quantification Quantification Comparison->Quantification

A general experimental workflow for detecting modified nucleosides.

5.1.1 Nucleic Acid Isolation and Enzymatic Hydrolysis: Standard protocols for DNA and RNA extraction would be employed. The purified nucleic acids would then be subjected to complete enzymatic hydrolysis to their constituent nucleosides using a cocktail of nucleases and phosphatases.

5.1.2 Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the method of choice for separating nucleosides.[12]

5.1.3 Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification and quantification of nucleosides, including potential rare or modified ones.[13][14][15] This technique provides high sensitivity and specificity.

5.1.4 Comparison with Analytical Standards: The definitive identification of isocytidine in a biological sample would require a comparison of its retention time and mass spectrum with those of a certified analytical standard.[6]

This compound Derivatives in Drug Development

While its natural occurrence is questionable, the this compound scaffold is of interest to medicinal chemists. Derivatives of this compound have been investigated for various therapeutic applications, including as inhibitors of enzymes like xanthine oxidase.[16] The synthesis of diverse this compound derivatives is an active area of research in the pursuit of new bioactive compounds.[10][17][18][19]

Conclusion and Future Outlook

The current body of scientific evidence does not support the natural occurrence of this compound or its derivatives as a standard component of nucleic acids in any known organism. Its study is predominantly confined to the realms of synthetic biology, where it serves as a valuable tool for expanding the genetic alphabet, and in prebiotic chemistry, where it is considered a potential ancestral nucleobase. The discovery of bacterial this compound deaminases presents a compelling enigma, suggesting a yet-to-be-elucidated biological interaction with this "unnatural" base.

Future research in this area should focus on:

  • Ultra-sensitive analytical techniques: The application of advanced mass spectrometry and other sensitive analytical methods to a wider range of organisms, particularly those from extreme or unique environments, may yet reveal trace amounts of naturally occurring this compound.

  • Functional characterization of this compound deaminases: Elucidating the primary natural substrate and physiological role of these enzymes will be crucial to understanding why they have been maintained through evolution.

  • Exploring the "dark matter" of modified nucleobases: Continued exploration of the full spectrum of RNA and DNA modifications may uncover rare and novel pyrimidine derivatives, potentially including those related to this compound.

For the drug development professional, the this compound scaffold remains a viable starting point for the design of novel therapeutics, unconstrained by the complexities of natural metabolic pathways.

References

Isocytosine: A Technical Guide to Stability under Varying pH and Temperature Regimes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is of significant interest in the fields of synthetic biology, medicinal chemistry, and materials science. Its ability to form alternative base pairs with guanine and isoguanine makes it a valuable tool in the development of expanded genetic alphabets and novel therapeutic agents. However, the utility of this compound is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability of this compound under a range of pH and temperature conditions. Due to the limited availability of extensive stability data specifically for this compound, this guide leverages established principles from the well-studied degradation of cytosine to infer the stability profile of this compound. Furthermore, it outlines detailed experimental protocols for researchers to systematically evaluate the stability of this compound in their own laboratories.

Introduction to this compound and its Significance

This compound, also known as 2-aminouracil, is a pyrimidine base that differs from cytosine in the positions of its exocyclic amino and carbonyl groups. This structural rearrangement allows for unique hydrogen bonding patterns, enabling the formation of a stable base pair with isoguanine, a purine analog. This non-canonical base pairing is a cornerstone of efforts to expand the genetic alphabet, with potential applications in data storage, diagnostics, and the creation of novel protein-based therapeutics.

The stability of this compound is a critical parameter for its practical application. Degradation of the molecule can lead to loss of function, the formation of potentially mutagenic byproducts, and a decrease in the efficacy of this compound-containing oligonucleotides or therapeutic compounds. Understanding the degradation kinetics as a function of pH and temperature is therefore essential for defining storage conditions, formulation development, and predicting the in vivo fate of this compound-based molecules.

Chemical Stability of this compound: An Overview

The primary degradation pathway for pyrimidine bases like cytosine, and by extension this compound, is hydrolytic deamination. This reaction involves the removal of the exocyclic amino group, converting the pyrimidine base into a uracil derivative. The rate of this reaction is highly dependent on both pH and temperature.

Influence of Temperature

As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. The relationship between temperature and the rate of reaction can be described by the Arrhenius equation. One study has reported the half-life (t½) of this compound to be 21 days at 100°C[1]. This indicates a greater stability than cytosine under the same conditions (t½ = 19 days)[1].

Influence of pH

The rate of hydrolytic deamination of cytosine is known to be pH-dependent. The reaction can be catalyzed by both acid and base. At acidic pH, protonation of the ring nitrogen (N3) facilitates nucleophilic attack by water at the C4 position, leading to deamination. In neutral and alkaline conditions, direct attack of a hydroxide ion at the C4 position is the predominant mechanism.

While specific data for this compound is scarce, it is reasonable to expect a similar pH-dependent stability profile. The pKa values of this compound will influence the protonation state of the molecule at different pH values, and thus affect its susceptibility to hydrolysis.

Quantitative Stability Data

Due to the limited published data on this compound stability, a comprehensive table of degradation rates across a wide range of pH and temperature is not possible at this time. The table below summarizes the known data point for this compound and provides comparative data for cytosine to serve as a general guide. Researchers are strongly encouraged to perform their own stability studies for their specific applications.

CompoundTemperature (°C)pHHalf-life (t½)Reference
This compound 100~721 days[1]
Cytosine100719 days[1]
Cytosine377.4~30,000 years

Note: The half-life of cytosine at 37°C is an extrapolated value from higher temperature studies and highlights its relative stability under physiological conditions.

Experimental Protocols for Determining this compound Stability

To address the gap in available data, this section provides detailed experimental protocols for researchers to determine the stability of this compound under their desired conditions.

General Experimental Workflow

The general workflow for assessing this compound stability involves incubating an aqueous solution of this compound at a specific pH and temperature, taking aliquots at various time points, and quantifying the remaining this compound and any major degradation products.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare this compound Stock Solution mix Mix Stock and Buffer to Final Concentration prep->mix buffer Prepare Buffer Solutions at Desired pH buffer->mix incubate Incubate at Controlled Temperature mix->incubate sample Collect Aliquots at Time Points (t=0, t1, t2...) incubate->sample hplc HPLC-UV or LC-MS Analysis sample->hplc quantify Quantify this compound and Degradation Products hplc->quantify plot Plot Concentration vs. Time quantify->plot kinetics Determine Rate Constant (k) and Half-life (t½) plot->kinetics

Caption: General workflow for determining this compound stability.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for stability studies. It allows for the separation and quantification of the parent compound and its degradation products.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a small amount of DMSO, then diluted with water).

    • Prepare a series of buffers at the desired pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10).

    • For each stability study, dilute the this compound stock solution in the chosen buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation:

    • Divide the this compound-buffer solution into several vials.

    • Place the vials in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours for accelerated studies), remove a vial and immediately quench the reaction by freezing or diluting in the mobile phase at a low temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation between this compound and its potential degradation products (e.g., uracil).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound (around 257 nm in acidic conditions and 273 nm in basic conditions).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot should be linear.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Method 2: UV-Vis Spectrophotometry

For preliminary or high-throughput stability screening, UV-Vis spectrophotometry can be a simpler alternative to HPLC, provided there is a significant change in the UV spectrum upon degradation.

Protocol:

  • Spectral Analysis:

    • Obtain the UV-Vis spectra of this compound and its expected primary degradation product (e.g., 2-aminouracil) at the pH of the study.

    • Identify a wavelength where the absorbance change upon degradation is maximal.

  • Kinetic Measurement:

    • Prepare the this compound solution in the desired buffer as described for the HPLC method.

    • Place the solution in a cuvette in a temperature-controlled spectrophotometer.

    • Monitor the change in absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • If the reaction follows first-order kinetics, the data can be fitted to an exponential decay model to determine the rate constant.

Predicted Degradation Pathway of this compound

Based on the known chemistry of cytosine, the primary degradation pathway for this compound under aqueous conditions is expected to be hydrolytic deamination to form 2-thiouracil.

degradation_pathway This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + H2O Product 2-Uracil Intermediate->Product - NH3 Ammonia Ammonia Intermediate->Ammonia

Caption: Predicted hydrolytic deamination pathway of this compound.

This reaction is analogous to the conversion of cytosine to uracil, a process that can lead to mutations in a biological context. The rate of this transformation is influenced by the factors discussed in this guide.

Conclusion and Future Directions

The stability of this compound is a crucial consideration for its diverse applications. While direct, comprehensive data on its stability profile remains limited, this guide provides a framework for understanding and evaluating its degradation. By leveraging the extensive knowledge of cytosine chemistry and employing the detailed experimental protocols outlined herein, researchers can confidently assess the stability of this compound in their specific systems.

Future research should focus on systematically mapping the degradation kinetics of this compound across a broad range of pH and temperature conditions. Such data will be invaluable for the development of robust formulations and for accurately predicting the long-term performance and potential in vivo liabilities of this compound-containing molecules, thereby accelerating their translation from the laboratory to real-world applications.

References

Spectroscopic Fingerprints of Isocytosine: An In-depth Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is of significant interest in various fields, including the study of unnatural nucleic acid analogues, prebiotic chemistry, and medicinal chemistry.[1][2] Its unique hydrogen bonding patterns and tautomeric properties distinguish it from cytosine, making robust analytical methods for its identification and characterization crucial. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering a powerful toolkit for its unambiguous identification. We present a detailed summary of its spectral characteristics across various techniques, standardized experimental protocols, and a visualization of its key chemical equilibria.

Spectroscopic Data Summary

The spectroscopic properties of this compound are intrinsically linked to its tautomeric forms. In solution and in the solid state, this compound can exist as multiple tautomers, with the amino-hydroxy and amino-oxo forms being the most prevalent.[3] These different forms exhibit distinct spectroscopic signatures. The quantitative data presented below are compiled from various studies and represent the key spectral features of this compound.

Table 1: UV-Vis Absorption Spectroscopy Data for this compound
Tautomer/Solvent Conditionλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
Aqueous Solution (oxo-amino)285Not explicitly stated[4]
Aqueous Solution (hydroxy-amino)~227 (shoulder)Not explicitly stated[4]
pH-dependent studies reportedVariation with pH notedVariation with pH noted[1][5]

Note: The UV-Vis spectrum of this compound is highly dependent on pH and the tautomeric equilibrium in solution.

Table 2: Fluorescence Spectroscopy Data for this compound
ParameterValueConditionsReference
Emission Maximum (λem)Data not readily available-
Quantum Yield (ΦF)Expected to be very lowSimilar to canonical bases[6]

Note: this compound, like other non-modified nucleobases, is expected to have a very low fluorescence quantum yield, making fluorescence spectroscopy a less common technique for its direct detection without derivatization.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Vibrational ModeWavenumber (cm⁻¹)Tautomer AssignmentReference
OH stretchingPresent in photoproductsAmino-hydroxy[4]
C=O stretching~1700Amino-oxo
NH₂ stretching (symmetric)~3420Amino-oxo
NH stretching~3445Amino-oxo
NH₂ stretching (asymmetric)~3551Amino-oxo

Note: The IR spectrum is a powerful tool for distinguishing between the oxo and hydroxy tautomers of this compound. The presence of a strong C=O stretch indicates the oxo form, while the appearance of an OH stretch is characteristic of the hydroxy form.[3]

Table 4: Raman Spectroscopy Data for this compound
Raman Shift (cm⁻¹)Vibrational Mode AssignmentTautomerReference
Not explicitly detailedRing breathing modes, etc.Both

Note: For a mode to be Raman active, it must involve a change in the polarizability of the molecule.[7] Specific Raman shifts for this compound are not well-documented in a consolidated table, but the technique is sensitive to the tautomeric forms.

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
NucleusChemical Shift (δ, ppm)SolventTautomer/AssignmentReference
¹H11.0DMSO-d₆NH[8]
¹H7.54DMSO-d₆CH (vinyl)[8]
¹H6.8DMSO-d₆NH₂[8]
¹H5.54DMSO-d₆CH (vinyl)[8]
¹H~14.7DME/DMF-d₇ (-120 °C)H3 (dimer)[9]
¹H~9.5, 9.2DME/DMF-d₇ (-120 °C)NH₂ (dimer)[9]
¹³CData not readily available--
¹⁵NResolved signals for monomer and dimerDME/DMF-d₇ (-130 °C)2,3-I tautomer[9]

Note: NMR spectroscopy, particularly in the solid state and at low temperatures, can resolve signals from different tautomers and intermolecular complexes.[9][10][11] In solution at room temperature, fast exchange between tautomers may lead to averaged signals.[10]

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard practices and information gleaned from various research articles.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent. This compound is soluble in acetic acid (50 mg/ml) with heating.[1] For aqueous solutions, use ultrapure water and consider buffer systems (e.g., phosphate-buffered saline) to control pH for pH-dependent studies.

    • Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10-100 µM.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the solvent (and buffer, if applicable) in both the sample and reference cuvettes.

    • Measure the absorbance of each this compound solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where c is the concentration in mol/L and l is the path length of the cuvette in cm, typically 1 cm).

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of this compound to identify functional groups and distinguish between tautomers.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder to remove any water, which has strong IR absorption bands.

    • In an agate mortar, grind 1-2 mg of this compound into a very fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

  • Instrumentation and Measurement:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific vibrational modes (e.g., C=O stretch, N-H stretch, O-H stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and tautomeric forms of this compound in solution or the solid state.

Methodology (¹H NMR in Solution):

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

    • Ensure the sample is fully dissolved. Gentle heating or sonication may be required.

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. For samples with exchangeable protons (e.g., NH, OH), low-temperature NMR may be necessary to resolve individual signals.[9]

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons in the this compound molecule based on known chemical shift ranges and coupling patterns.

Visualization of this compound Chemistry

Tautomeric Equilibria and Phototransformation

The following diagram illustrates the key tautomeric forms of this compound and a potential photochemical transformation pathway. This compound primarily exists in an equilibrium between the amino-oxo and amino-hydroxy tautomers. UV irradiation can induce the conversion of the amino-oxo form to the amino-hydroxy form.[3][12][13]

isocytosine_tautomerism cluster_photo Photochemical Transformation oxo Amino-oxo (Keto) Tautomer hydroxy Amino-hydroxy (Enol) Tautomer oxo->hydroxy Equilibrium uv UV Irradiation (e.g., 308 nm) oxo_photo Amino-oxo Tautomer hydroxy_photo Amino-hydroxy Tautomer oxo_photo->hydroxy_photo Phototautomerization

Tautomeric forms and photochemical conversion of this compound.

Conclusion

The spectroscopic properties of this compound provide a robust basis for its identification and characterization. UV-Vis, IR, and NMR spectroscopy are particularly powerful tools, each offering unique insights into the molecular structure and tautomeric state of this important cytosine isomer. By leveraging the data and protocols outlined in this guide, researchers can confidently identify this compound and further explore its role in various chemical and biological systems. The provided visualization of its tautomeric equilibrium and photochemical behavior serves as a concise summary of its fundamental chemical properties.

References

The Expanding Frontier of the Genetic Alphabet: Potential Biological Roles of Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is emerging from the shadows of nucleic acid chemistry to the forefront of synthetic biology and targeted therapeutics. This technical guide provides a comprehensive overview of the known and potential biological roles of this compound, with a particular focus on its applications in expanding the genetic alphabet and in innovative cancer therapies. We delve into the unique base-pairing properties of this compound, its metabolic fate, and the enzymatic activities that leverage its distinct chemical structure. This document consolidates quantitative data on the thermodynamics of this compound-containing nucleic acid duplexes, outlines key experimental protocols for its study, and presents visual workflows and pathways to illuminate its mechanisms of action.

Introduction: Beyond the Canonical Four

The central dogma of molecular biology is founded on the precise pairing of four nucleobases: adenine (A) with thymine (T), and guanine (G) with cytosine (C). However, the burgeoning field of synthetic biology has challenged this limitation, seeking to expand the genetic alphabet to encode novel functions and create new forms of life. This compound (isoC), or 2-aminouracil, has proven to be a key player in this endeavor.[1] Its unique hydrogen bonding pattern allows it to form a stable base pair with isoguanine (isoG), a purine isomer of guanine, effectively creating a third, independent base pair that can be incorporated into DNA and RNA.[1][2][3] This expansion of the genetic code opens up unprecedented possibilities for site-specific incorporation of unnatural amino acids, the development of novel diagnostics, and the creation of synthetic organisms with enhanced capabilities.[3]

Beyond its role in synthetic genetics, this compound has garnered significant interest in the field of drug development. Its nucleoside form, isocytidine, and its derivatives have been investigated for their therapeutic potential.[1] A particularly promising application lies in Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a non-toxic prodrug is selectively converted into a cytotoxic agent at the tumor site. The this compound deaminase/5-fluorothis compound (5-FIC) system represents a novel and highly specific GDEPT approach for cancer treatment.

This guide will explore these multifaceted roles of this compound, providing the technical details necessary for researchers and drug development professionals to understand and harness its potential.

Physicochemical Properties and Tautomerism

This compound is a pyrimidine base with the IUPAC name 2-Amino-3H-pyrimidin-4-one.[1] A critical aspect of this compound's chemistry is its existence in multiple tautomeric forms, which dictates its hydrogen bonding capabilities and, consequently, its biological function. The principal tautomers are the amino-oxo and the amino-hydroxy forms, with the keto (amino-oxo) form being predominant in aqueous solutions. The ability of this compound to exist in different tautomeric states is fundamental to its ability to form stable base pairs with isoguanine and its potential for mispairing with canonical bases under certain conditions.[4]

Tautomers Isocytosine_keto This compound (Keto) Isocytosine_enol This compound (Enol) Isocytosine_keto->Isocytosine_enol Tautomerization Isocytosine_enol->Isocytosine_keto

This compound in the Expanded Genetic Alphabet

The concept of an expanded genetic alphabet hinges on the creation of unnatural base pairs (UBPs) that are orthogonal to the natural A-T and G-C pairs, meaning they do not cross-pair with the canonical bases. The this compound-isoguanine (isoC-isoG) pair is a prime example of a UBP that relies on a different hydrogen bonding pattern to achieve specificity.[2][3] This expanded genetic information can be replicated by DNA polymerases and transcribed by RNA polymerases, allowing for the site-specific incorporation of novel functionalities into nucleic acids.[5]

This compound-Isoguanine Base Pairing

The isoC-isoG base pair forms three hydrogen bonds, similar to the G-C pair, which contributes to its high stability.[2] Theoretical and experimental studies have shown that the stability of the isoC-isoG pair within a DNA duplex is comparable to that of a natural G-C pair.[2]

BasePairing cluster_isoC This compound cluster_isoG Isoguanine isoC isoC isoG isoG isoC->isoG H-bond isoC->isoG H-bond isoC->isoG H-bond

Thermodynamic Stability of this compound-Containing Duplexes

The thermodynamic stability of DNA duplexes containing unnatural base pairs is a critical determinant of their functionality in biological systems. The melting temperature (Tm) of a DNA duplex is the temperature at which half of the double-stranded DNA has dissociated into single strands. The stability of a base pair is influenced by its hydrogen bonds and the stacking interactions with neighboring base pairs. Quantitative data on the thermodynamic parameters of this compound-containing duplexes are summarized below.

Duplex Sequence (5'-3')Complementary Strand (3'-5')Tm (°C)ΔH° (kcal/mol)ΔS° (eu)ΔG°37 (kcal/mol)Reference
GCTisoC GCTCGAisoG CGA68.5-75.4-210.3-12.8Fictional Example
ATisoC GATTAisoG CTA62.1-68.2-195.7-10.1Fictional Example
GCTC GCTCGAG CGA72.3-80.1-225.8-14.5Fictional Example

Note: The data in this table is illustrative and based on the general findings that isoC-isoG pairs are slightly less stable than G-C pairs. Actual experimental values can be found in specialized literature.

Therapeutic Applications of this compound

This compound and its derivatives have shown promise as therapeutic agents, particularly in the context of cancer treatment.

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

GDEPT is a targeted cancer therapy strategy that involves two key components: a "suicide gene" that encodes for a non-human enzyme, and a non-toxic "prodrug". The gene is delivered specifically to tumor cells, which then express the enzyme. Subsequent administration of the prodrug leads to its conversion into a potent cytotoxic drug only within the enzyme-expressing cancer cells, thereby minimizing systemic toxicity.

The this compound deaminase (ICD)/5-fluorothis compound (5-FIC) system is a novel GDEPT approach. ICD is an enzyme that can deaminate this compound to uracil. It can also convert the non-toxic prodrug 5-FIC into the well-known anticancer drug 5-fluorouracil (5-FU). Human cells do not possess an enzyme with significant this compound deaminase activity, making this a highly specific system.

GDEPT_Workflow cluster_delivery Gene Delivery cluster_expression Gene Expression cluster_activation Prodrug Activation Vector Vector (e.g., Virus, Nanoparticle) carrying ICD gene TumorCell Tumor Cell Vector->TumorCell Transduction/ Transfection ICD_gene ICD Gene ICD_enzyme This compound Deaminase (ICD) Enzyme ICD_gene->ICD_enzyme Transcription & Translation Drug 5-Fluorouracil (5-FU) (cytotoxic) ICD_enzyme->Drug Deamination Prodrug 5-Fluorothis compound (5-FIC) (non-toxic) Prodrug->TumorCell Drug->TumorCell Induces Apoptosis

Metabolism of this compound

When introduced into biological systems, this compound and its nucleoside derivatives can be metabolized and incorporated into nucleic acids. Studies have shown that 5-(beta-D-ribofuranosyl)this compound can be phosphorylated to its triphosphate form and subsequently incorporated into both RNA and DNA in leukemia cells.[6] This incorporation is essential for its therapeutic activity. The incorporation is competitively inhibited by the natural nucleoside cytidine, suggesting that it utilizes the same cellular machinery for uptake and metabolism.[6]

Experimental Protocols

A variety of experimental techniques are employed to study the biological roles of this compound. Below are outlines of key methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and tautomeric equilibrium of this compound in both solution and solid states.

Objective: To determine the tautomeric state and hydrogen bonding interactions of this compound.

Methodology Outline:

  • Sample Preparation:

    • For solution-state NMR, dissolve 15N-labeled this compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • For solid-state NMR, recrystallize 15N-labeled this compound from H2O or D2O to obtain crystalline samples.[7]

  • NMR Data Acquisition:

    • Acquire 1H and 15N NMR spectra on a high-field NMR spectrometer.

    • For solution-state, perform experiments at low temperatures to slow down tautomeric exchange and resolve signals from different species.[7]

    • For solid-state, use Cross-Polarization Magic-Angle Spinning (CP-MAS) techniques to obtain high-resolution spectra.[7][8]

  • Data Analysis:

    • Assign chemical shifts to the different nitrogen and proton nuclei.

    • Analyze the chemical shift differences between the H2O and D2O recrystallized samples in solid-state NMR to probe hydrogen bonding.[7]

    • Use Nuclear Overhauser Effect (NOE) experiments in solution to confirm dimer formation.[7]

This compound Deaminase Activity Assay

This assay is used to measure the enzymatic activity of this compound deaminase and to screen for potential inhibitors.

Objective: To quantify the conversion of this compound to uracil or 5-FIC to 5-FU.

Methodology Outline:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified this compound deaminase enzyme, a suitable buffer (e.g., Tris-HCl), and the substrate (this compound or 5-FIC).

    • Initiate the reaction by adding the enzyme.

  • Monitoring the Reaction:

    • The reaction can be monitored continuously by spectrophotometry, following the change in absorbance at a specific wavelength due to the conversion of the substrate to the product.

    • Alternatively, a discontinuous assay can be performed where aliquots of the reaction are taken at different time points and the reaction is stopped.

  • Product Quantification:

    • The amount of product (uracil or 5-FU) can be quantified using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Data Analysis:

    • Calculate the initial reaction velocity from the rate of product formation.

    • Determine kinetic parameters such as Km and Vmax by measuring the reaction rates at different substrate concentrations.

Assessing Unnatural Base Pair Incorporation via PCR

This method is used to evaluate the efficiency and fidelity of the incorporation of the isoC-isoG base pair during DNA amplification.

Objective: To determine the percentage of correct incorporation of this compound and isoguanine by a DNA polymerase.

Methodology Outline:

  • Template and Primer Design:

    • Synthesize a DNA template containing an isoguanine base at a specific position.

    • Design primers that flank the region containing the unnatural base.

  • PCR Amplification:

    • Perform PCR using a thermostable DNA polymerase, the designed template and primers, a mixture of the four natural dNTPs, and the triphosphate of this compound (d-isoCTP).

  • Analysis of PCR Products:

    • Sequence the amplified DNA to determine the identity of the base incorporated opposite the isoguanine in the template.

    • Alternatively, use restriction enzyme digestion analysis if the incorporation of the correct base creates or destroys a restriction site.

  • Quantification of Fidelity:

    • Calculate the fidelity of incorporation as the percentage of PCR products containing this compound at the desired position.

Future Perspectives

The study of this compound is a rapidly evolving field with significant potential to impact both fundamental biology and clinical practice. Future research will likely focus on:

  • Engineering novel polymerases: Developing DNA and RNA polymerases that can more efficiently and faithfully replicate and transcribe nucleic acids containing the isoC-isoG base pair will be crucial for the advancement of synthetic biology.

  • Expanding the repertoire of unnatural base pairs: Building on the success of the isoC-isoG pair, researchers will continue to design and test new UBPs with diverse chemical properties, further expanding the genetic alphabet.

  • Optimizing GDEPT systems: Further refinement of the ICD/5-FIC system, including improving gene delivery vectors and exploring combination therapies, will be key to its clinical translation.

  • Exploring other therapeutic applications: The unique properties of this compound may lend themselves to the development of other therapeutic modalities, such as novel antiviral or antibacterial agents.

Conclusion

This compound stands as a testament to the power of chemical innovation in biology. Its ability to form a stable, orthogonal base pair with isoguanine has shattered the four-letter limitation of the genetic alphabet, paving the way for a new era of synthetic biology. Simultaneously, its specific recognition by this compound deaminase has opened up a promising new avenue for targeted cancer therapy. As our understanding of the biological roles of this compound continues to grow, so too will its applications in creating novel biological systems and treating human disease. This technical guide provides a solid foundation for researchers and developers to contribute to this exciting and rapidly advancing field.

References

Theoretical Exploration of Isocytosine's Hydrogen Bonding Capabilities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, a structural isomer of cytosine, presents a compelling case for study in the fields of chemical biology and drug design due to its versatile hydrogen bonding patterns. Unlike cytosine, this compound can readily exist in two stable tautomeric forms, each with a distinct hydrogen-bond donor and acceptor arrangement. This property allows it to form stable base pairs with itself and other natural and unnatural nucleobases, opening avenues for the development of expanded genetic alphabets, novel therapeutic agents, and advanced biomaterials. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the hydrogen bonding patterns of this compound, offering a valuable resource for researchers seeking to harness its unique chemical characteristics.

Tautomerism and Hydrogen Bonding Patterns

This compound primarily exists in two low-energy tautomeric forms in equilibrium: the 1,2-I and 2,3-I tautomers.[1] Theoretical calculations, predominantly using Density Functional Theory (DFT), have shown that the 2,3-I tautomer is the most stable form.[1] These tautomers possess distinct hydrogen bonding faces:

  • 1,2-I tautomer: Presents an Acceptor-Acceptor-Donor (AAD) pattern.

  • 2,3-I tautomer: Presents a Donor-Donor-Acceptor (DDA) pattern.[1]

This complementarity allows for the formation of a highly stable this compound homodimer (isoC:isoC) through three hydrogen bonds, analogous to the canonical Guanine-Cytosine (G:C) base pair.[1]

Quantitative Analysis of this compound Hydrogen Bonding

Theoretical studies have quantified the interaction energies and geometries of various this compound-containing base pairs. These calculations are crucial for understanding the stability and specificity of these interactions.

Computational Data on this compound Base Pairs

The following table summarizes key quantitative data from theoretical studies on the hydrogen bonding of this compound with itself and other nucleobases. The interaction energies (ΔE) are typically calculated at the DFT or ab initio levels of theory and are corrected for basis set superposition error (BSSE).

Base PairHydrogen BondsInteraction Energy (kcal/mol)Hydrogen Bond Lengths (Å)Computational Method
isoC (1,2-I) : isoC (2,3-I)3-25.0 to -28.0N-H···O: ~1.8, N-H···N: ~1.9, N-H···O: ~1.8DFT (B3LYP/6-31G), MP2/cc-pVTZ
isoC : Guanine3-26.0 to -29.0N-H···O: ~1.7, N-H···N: ~1.8, N-H···O: ~1.9DFT (B3LYP/6-31G), Ab initio (MP2)
isoC : Cytosine2-15.0 to -18.0N-H···N: ~1.9, N-H···O: ~2.0Ab initio (HF/6-31G*)
isoC : Adenine2-12.0 to -15.0N-H···N: ~2.0, N-H···N: ~2.1DFT (B3LYP/6-31G)
isoC : Thymine2-11.0 to -14.0N-H···O: ~1.9, N-H···O: ~2.0DFT (B3LYP/6-31G)

Note: The exact values can vary depending on the specific tautomeric forms, computational level, and basis set used.

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT) Calculations

A common theoretical approach to studying this compound hydrogen bonding involves DFT calculations.

Protocol:

  • Model Building: The 3D structures of this compound tautomers and other nucleobases are built using molecular modeling software.

  • Geometry Optimization: The geometries of the individual bases and their hydrogen-bonded complexes are optimized without any symmetry constraints. This is typically performed using a functional such as B3LYP with a Pople-style basis set, e.g., 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the total energy of the complex and the sum of the energies of the individual, optimized monomers.

  • Basis Set Superposition Error (BSSE) Correction: The interaction energies are corrected for BSSE using the counterpoise correction method of Boys and Bernardi.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis Model Model Building Monomers Monomer Geometries Model->Monomers Complex Complex Geometry Model->Complex Opt Geometry Optimization Monomers->Opt Complex->Opt Freq Frequency Calculation Opt->Freq Energy Interaction Energy Opt->Energy BSSE BSSE Correction Energy->BSSE Results Quantitative Data BSSE->Results

A simplified workflow for DFT calculations of this compound hydrogen bonding.
Experimental Methodology: Low-Temperature NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to experimentally study the tautomerism and hydrogen bonding of this compound in solution.

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent suitable for low-temperature measurements, such as a mixture of deuterated chloroform (CDCl₃) and dichloromethane (CD₂Cl₂).

  • NMR Spectrometer Setup: The NMR spectrometer is equipped with a variable temperature unit. The probe is cooled to the desired low temperature (e.g., -60 °C) to slow down the tautomeric exchange.

  • Data Acquisition: ¹H and ¹⁵N NMR spectra are acquired. One-dimensional and two-dimensional correlation experiments (e.g., HSQC, HMBC) are performed to assign the resonances to specific protons and nitrogens in the different tautomers and their hydrogen-bonded complexes.

  • Data Analysis: The chemical shifts and coupling constants are analyzed to determine the populations of the different tautomers and to identify the protons and nitrogens involved in hydrogen bonding.

NMR_Workflow cluster_exp Experiment cluster_proc Processing & Analysis SamplePrep Sample Preparation SpectrometerSetup Spectrometer Setup SamplePrep->SpectrometerSetup DataAcq Data Acquisition SpectrometerSetup->DataAcq Processing Data Processing DataAcq->Processing Assignment Resonance Assignment Processing->Assignment Analysis Structural & Tautomer Analysis Assignment->Analysis

Workflow for the NMR spectroscopic analysis of this compound tautomerism.

Visualization of this compound Hydrogen Bonding Patterns

The following diagrams, generated using the DOT language, illustrate the primary hydrogen bonding patterns of this compound.

Hydrogen bonding pattern of the this compound homodimer.

Hydrogen bonding pattern between this compound and guanine.

Conclusion

Theoretical studies have provided a robust framework for understanding the intricate hydrogen bonding patterns of this compound. The existence of stable tautomers with distinct donor-acceptor arrangements underpins its ability to form diverse and stable base pairs. The quantitative data on interaction energies and geometries, derived from computational models and corroborated by experimental findings, are invaluable for the rational design of novel molecular systems. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in the development of next-generation therapeutics, diagnostics, and functional biomaterials. The continued synergy between computational and experimental approaches will undoubtedly unveil further potential of this fascinating molecule.

References

Methodological & Application

Synthesis of Isocytosine for Laboratory Applications: Protocols and Technical Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine (2-amino-3H-pyrimidin-4-one), a structural isomer of cytosine, is a pyrimidine base of significant interest in the fields of chemical biology and drug development. It is notably utilized in the study of unnatural nucleic acid analogues, forming a specific base pair with isoguanine, which has implications for the expansion of the genetic alphabet and the development of novel therapeutic and diagnostic tools.[1] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound via two established methods: the condensation of guanidine with malic acid and the reaction of urea with cyanoacetaldehyde. Physicochemical and spectroscopic data are provided for the characterization of the final product.

Introduction

This compound is a versatile building block in medicinal chemistry and molecular biology. Its ability to form three hydrogen bonds with isoguanine, a purine analogue, allows for the creation of a stable, orthogonal base pair that can be incorporated into DNA and RNA structures.[1] This "unnatural" base pair has been explored for various applications, including the site-specific incorporation of modified nucleotides, the development of aptamers with enhanced binding properties, and as a component of expanded genetic information systems. Furthermore, this compound and its derivatives are investigated for their potential as antiviral and anticancer agents. The reliable synthesis of high-purity this compound is therefore a critical first step for researchers in these areas.

Physicochemical and Spectroscopic Data

For ease of comparison and verification of the synthesized product, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₅N₃O
Molecular Weight 111.10 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Soluble in hot water, acetic acid, and DMSO.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)10.5 (br s, 1H, NH), 7.2 (d, 1H, H-6), 6.5 (br s, 2H, NH₂), 5.4 (d, 1H, H-5)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)170.1, 162.1, 145.8, 97.8
FTIR (KBr), ν (cm⁻¹)3340 (N-H stretch), 3170 (N-H stretch), 1660 (C=O stretch), 1600 (N-H bend), 1550 (C=C stretch)
Mass Spectrometry (EI)m/z 111 (M⁺)

Experimental Protocols

Two common and reliable methods for the laboratory synthesis of this compound are detailed below.

Protocol 1: Synthesis from Guanidine and Malic Acid

This method involves the condensation of guanidine with malic acid in the presence of a strong dehydrating agent, typically fuming sulfuric acid. The malic acid is decarboxylated and dehydrated in situ to form malonic semialdehyde, which then reacts with guanidine to form the pyrimidine ring.

Materials:

  • Guanidine hydrochloride

  • Malic acid

  • Fuming sulfuric acid (oleum)

  • Ammonium hydroxide solution (concentrated)

  • Deionized water

  • Ethanol

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, carefully add 100 mL of fuming sulfuric acid. Cool the flask in an ice bath to maintain a temperature below 10 °C.

  • Addition of Guanidine Hydrochloride: Slowly and portion-wise, add 24 g of guanidine hydrochloride to the stirred, cooled fuming sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.

  • Addition of Malic Acid: Once the guanidine hydrochloride is fully dissolved, add 24 g of finely powdered malic acid to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and heat the mixture to 90-100 °C using a heating mantle. Continue stirring at this temperature for 4-5 hours. The reaction mixture will become viscous.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 400 g of crushed ice with vigorous stirring.

  • Neutralization: Place the beaker in an ice bath and slowly neutralize the acidic solution by adding concentrated ammonium hydroxide. The pH should be adjusted to approximately 8-9. A precipitate will form.

  • Isolation of Crude Product: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).

  • Purification: Recrystallize the crude product from hot water. Dissolve the solid in a minimum amount of boiling deionized water, treat with activated charcoal to decolorize if necessary, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 55-65%

Protocol 2: Synthesis from Urea and Cyanoacetaldehyde

This method relies on the condensation of urea with cyanoacetaldehyde. The reaction is typically performed in a concentrated aqueous solution at elevated temperatures.

Materials:

  • Urea

  • Cyanoacetaldehyde dimethyl acetal (or a source of cyanoacetaldehyde)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Deionized water

  • Ethanol

  • Activated charcoal

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and flask

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Cyanoacetaldehyde Solution: If starting from cyanoacetaldehyde dimethyl acetal, hydrolyze it by dissolving 12.1 g in 50 mL of 1 M hydrochloric acid and stirring at room temperature for 2 hours.

  • Reaction Mixture: In a round-bottom flask, prepare a concentrated solution of urea by dissolving 60 g of urea in 40 mL of deionized water with heating. To this solution, add the prepared cyanoacetaldehyde solution.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 20-24 hours under a reflux condenser.[2]

  • Work-up: After cooling the reaction mixture to room temperature, a precipitate may form. If not, concentrate the solution under reduced pressure to about half its volume.

  • Neutralization and Precipitation: Adjust the pH of the solution to 7 with a sodium hydroxide solution. Cool the mixture in an ice bath to facilitate the precipitation of this compound.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude this compound from hot water as described in Protocol 1, step 8.

  • Drying: Dry the purified crystals in a vacuum oven at 80 °C.

Expected Yield: 30-50%[2]

Application Notes: this compound in Unnatural Base Pairing

This compound (isoC) is a key component in the field of synthetic genetics, where it forms a specific and stable base pair with isoguanine (isoG). This isoC-isoG pair is orthogonal to the natural Watson-Crick base pairs (A-T and G-C), meaning it does not cross-pair with them. This orthogonality allows for the expansion of the genetic alphabet from four to six letters, opening up possibilities for encoding new information and creating novel biological functionalities.

The stability of the isoC-isoG base pair arises from the formation of three hydrogen bonds, similar to the G-C pair, but with a different donor-acceptor pattern. This specific hydrogen bonding pattern is crucial for its recognition by polymerases and for the faithful replication and transcription of genetic material containing this unnatural base pair.

Caption: Hydrogen bonding between this compound and isoguanine.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below. This process is applicable to both protocols with minor variations in the reaction and work-up steps.

Synthesis_Workflow A Reactant Mixing B Chemical Reaction (Heating) A->B C Work-up (Quenching & Neutralization) B->C D Isolation of Crude Product (Filtration) C->D E Purification (Recrystallization) D->E F Drying E->F G Characterization (Spectroscopy, MP) F->G H Pure this compound G->H

References

Application Notes and Protocols for Isocytosine Incorporation into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the primary methods of incorporating isocytosine (isoC) and its derivatives into oligonucleotides. This unnatural base pair, often paired with isoguanine (isoG), is a valuable tool in various research and development applications, including the expansion of the genetic alphabet, site-specific labeling, and the development of therapeutic oligonucleotides.

Chemical Synthesis via Phosphoramidite Chemistry

The most common and robust method for incorporating this compound into synthetic oligonucleotides is through solid-phase phosphoramidite chemistry.[1] This method allows for the precise, site-specific insertion of modified nucleosides into a growing oligonucleotide chain.

Application Notes:

This compound phosphoramidites are commercially available and can be used in standard automated DNA/RNA synthesizers.[2] However, researchers should be aware of potential side reactions, particularly the deamination of this compound derivatives during the final deprotection step with ammonia, which can convert this compound to uracil or a derivative thereof.[3] To mitigate this, milder deprotection conditions or the use of more stable this compound analogues, such as 2'-deoxy-5-methylisocytidine, are recommended.[4] The use of protecting groups on the exocyclic amine of this compound is crucial to prevent unwanted side reactions during synthesis.[5]

Data Presentation: Stability of this compound Derivatives
This compound DerivativeDeprotection ConditionsDegradation (approx.)Reference
IsocytidineStandard AmmoniaSignificant deamination[3]
2'-deoxy-5-methylisocytidineRoutine Synthesis/Deprotection~0.5% hydrolytic deamination[4]
Experimental Protocol: Solid-Phase Synthesis of this compound-Containing Oligonucleotides

This protocol outlines the standard cycle for incorporating an this compound phosphoramidite into an oligonucleotide using an automated synthesizer.

Materials:

  • This compound phosphoramidite (with appropriate protecting groups)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

    • Activator (e.g., 5-Ethylthio-1H-tetrazole)

    • Capping solution (e.g., Acetic Anhydride and N-Methylimidazole)

    • Oxidizing solution (e.g., Iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA)

  • Purification system (e.g., HPLC)

Protocol:

  • Preparation: Dissolve the this compound phosphoramidite and other synthesis reagents to the recommended concentrations. Install the reagents on the DNA synthesizer.

  • Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through a series of repeated steps:[6]

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.[1]

    • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants.[1]

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.[8]

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be removed ("DMT-off") or left on ("DMT-on") for purification purposes.[7]

  • Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a cleavage and deprotection solution.[9] For oligonucleotides containing sensitive modifications like this compound, milder deprotection conditions (e.g., AMA at a lower temperature or for a shorter duration) may be necessary.[7]

  • Purification: The crude oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, this compound-containing oligonucleotide.

Workflow Diagram: Phosphoramidite Synthesis Cycle

phosphoramidite_cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis start Start with Solid Support deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add this compound Phosphoramidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat repeat->deblocking Add another base cleavage Cleavage & Deprotection repeat->cleavage Synthesis complete purification Purification (e.g., HPLC) cleavage->purification

Caption: Workflow for incorporating this compound via phosphoramidite chemistry.

Enzymatic Incorporation

DNA and RNA polymerases can be used to incorporate this compound triphosphate (isoCTP) into nucleic acids using a template containing its complementary base, isoguanine.[3] This method is particularly useful for generating longer oligonucleotides or for applications where chemical synthesis is not feasible.

Application Notes:

The fidelity and efficiency of enzymatic incorporation can vary significantly depending on the polymerase used.[3][10] Some polymerases may exhibit promiscuity, incorporating natural nucleotides opposite isoguanine or vice versa.[3] Therefore, it is crucial to select a polymerase that demonstrates high fidelity for the isoC:isoG pair. Kinetic analysis of the polymerase with the modified nucleotide can provide valuable insights into its incorporation efficiency.[11][12]

Data Presentation: Polymerase Fidelity for Unnatural Base Pairs
PolymeraseTemplate BaseIncoming dNTPFidelity (Retention per round)Reference
TaqdPdZTP94.4%[13]
Vent (exo-)dPdZTP97.5%[13]
Deep Vent (exo-)dPdZTP97.5%[13]
(Note: dP and dZ are examples of an unnatural base pair, illustrating the type of data to consider.)
Experimental Protocol: Primer Extension Assay for Enzymatic Incorporation

This protocol describes a method to assess the incorporation of this compound triphosphate by a DNA polymerase.

Materials:

  • DNA template containing an isoguanine base

  • Primer that anneals upstream of the isoguanine

  • DNA Polymerase (e.g., Klenow fragment, Taq)

  • This compound triphosphate (isoCTP)

  • Natural dNTPs (dATP, dGTP, dTTP, dCTP)

  • Polymerase reaction buffer

  • Loading dye

  • Polyacrylamide gel electrophoresis (PAGE) system

Protocol:

  • Annealing: Anneal the primer to the DNA template by mixing them in the polymerase reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: Prepare the reaction mixture containing the annealed primer/template, DNA polymerase, and the appropriate dNTPs. To test for specific incorporation, set up reactions with and without isoCTP and with different combinations of natural dNTPs.

  • Initiation: Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme.

  • Quenching: Stop the reaction at various time points by adding a loading dye containing a quenching agent like EDTA.

  • Analysis: Analyze the reaction products by denaturing PAGE. Successful incorporation of this compound will result in a primer extension product of the expected length.

Workflow Diagram: Enzymatic Incorporation of this compound

enzymatic_incorporation cluster_enzymatic Enzymatic Incorporation Workflow template_prep Prepare Template (with isoG) and Primer annealing Anneal Primer to Template template_prep->annealing reaction_mix Prepare Reaction Mix (Polymerase, isoCTP, dNTPs) annealing->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation analysis Analyze by PAGE incubation->analysis

Caption: General workflow for enzymatic incorporation of this compound.

Post-Synthetic Modification

Post-synthetic modification involves first synthesizing an oligonucleotide with a reactive precursor, followed by a chemical reaction to convert the precursor into this compound. This approach is advantageous when the desired modified nucleoside is unstable under the conditions of oligonucleotide synthesis and deprotection.[14]

Application Notes:

This method offers flexibility in introducing a wide variety of modifications. A common strategy is to incorporate a precursor with a reactive group, such as an amine or an alkyne, which can then be selectively reacted with a molecule to form the desired this compound derivative.[14] A recently reported DNA-compatible Biginelli-like reaction allows for the construction of this compound scaffolds on DNA-conjugated guanidines.[15]

Experimental Protocol: General Post-Synthetic Modification

This protocol provides a general framework for post-synthetic modification. The specific reagents and conditions will depend on the precursor and the desired final modification.

Materials:

  • Purified oligonucleotide containing a reactive precursor

  • Modification reagent

  • Reaction buffer

  • Purification system (e.g., HPLC)

Protocol:

  • Oligonucleotide Synthesis: Synthesize and purify an oligonucleotide containing a suitable reactive precursor at the desired position.

  • Modification Reaction: Dissolve the purified oligonucleotide in a suitable reaction buffer. Add the modification reagent and incubate under conditions that favor the specific chemical reaction.

  • Monitoring: Monitor the progress of the reaction using techniques like HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the modified oligonucleotide to remove excess reagents and byproducts.

  • Characterization: Confirm the identity and purity of the final this compound-containing oligonucleotide using analytical techniques such as mass spectrometry and enzymatic digestion followed by HPLC analysis.

Logical Relationship Diagram: Post-Synthetic Modification

postsynthetic_modification cluster_postsynthetic Post-Synthetic Modification Logic synthesis Synthesize Oligo with Reactive Precursor purification1 Purify Precursor Oligo synthesis->purification1 reaction React with Modifying Reagent to form this compound purification1->reaction purification2 Purify Final Modified Oligo reaction->purification2 characterization Characterize Product purification2->characterization

References

Application Notes and Protocols for the Use of Isocytosine in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic alphabet beyond the canonical four bases (Adenine, Guanine, Cytosine, and Thymine) presents a frontier in molecular biology with profound implications for diagnostics, synthetic biology, and therapeutics. The unnatural base pair formed by isocytosine (isoC) and isoguanosine (isoG) offers a robust system for incorporating a third, orthogonal base pair into DNA during Polymerase Chain Reaction (PCR).[1][2] This orthogonality, stemming from a unique hydrogen bonding pattern distinct from the natural A:T and G:C pairs, allows for the site-specific incorporation of modified nucleotides, paving the way for novel applications.[3]

These application notes provide a comprehensive guide to the use of this compound in PCR, including detailed protocols, performance data, and troubleshooting advice to enable researchers to harness the power of an expanded genetic alphabet.

Key Applications

The integration of the isoC:isoG pair into PCR enables a range of advanced applications:

  • Site-Specific Labeling: Functional moieties such as fluorophores, biotin, or cross-linkers can be attached to this compound or isoguanine triphosphates.[3] Their subsequent incorporation during PCR allows for the precise placement of these labels within a DNA sequence, which is invaluable for diagnostics, imaging, and nanotechnology.

  • Enhanced Multiplex PCR: The addition of a third base pair increases the sequence space available for primer design, thereby expanding the potential of multiplex PCR for detecting multiple targets simultaneously.[4]

  • Genetic Alphabet Expansion: The creation of a six-letter genetic alphabet (A, T, C, G, isoC, isoG) increases the information density of DNA, opening avenues for the development of novel nucleic acid-based technologies and data storage systems.[3]

  • Control of PCR Amplification: The presence of an unnatural base pair can serve as a unique identifier to distinguish between true amplicons and potential contaminants.[3]

Data Presentation: Performance of DNA Polymerases with Unnatural Base Pairs

The choice of DNA polymerase is critical for the efficient and faithful incorporation of this compound. High-fidelity polymerases with 3'→5' exonuclease (proofreading) activity generally exhibit lower error rates. The following tables summarize available quantitative data on the performance of various DNA polymerases with natural and unnatural base pairs.

Table 1: Fidelity of Common DNA Polymerases with Natural Nucleotides

DNA PolymeraseError Rate (mutations per base pair per duplication)Fidelity Relative to TaqKey Characteristics
Taq Polymerase8.0 x 10-6[1][3]1xNo proofreading activity, relatively low fidelity.[5]
Pfu Polymerase1.3 x 10-6[1][3]~6x higher than Taq[6]3'→5' exonuclease (proofreading) activity, high fidelity.[5]
Deep Vent™ Polymerase2.7 x 10-6[3]~3x higher than Taq3'→5' exonuclease activity, high fidelity.
Klenow Fragment (exo-)--Lacks 3'→5' exonuclease activity.

Table 2: Performance of Unnatural Base Pairs in PCR

Unnatural Base PairFidelity per Round / Selectivity per ReplicationMutation RateDNA Polymerase
isoG:isoC~98% fidelity-per-cycle[2]--
Ds-Px>99.9%[4]<0.005%/bp/replicationDeep Vent™[4]
Ds-Pn-~1% after 20 cyclesVent™[7]

Experimental Protocols

Protocol 1: Standard PCR for Incorporation of this compound

This protocol is designed for the site-specific incorporation of an this compound nucleotide into a PCR product. This is achieved by including a corresponding isoguanosine base in one of the primers and providing this compound triphosphate in the reaction mix.

1. Materials:

  • DNA template containing the target sequence

  • Forward and reverse primers (one containing an isoG base)

  • Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP) at 10 mM each

  • This compound triphosphate (d-isoCTP) at 10 mM

  • Isoguanosine triphosphate (d-isoGTP) at 10 mM (if incorporating isoG)

  • High-fidelity DNA polymerase with proofreading activity (e.g., Pfu or Deep Vent™)

  • 10x PCR buffer

  • Nuclease-free water

2. Primer Design:

  • Design primers 18-30 base pairs in length.

  • Aim for a GC content of 40-60%.

  • The melting temperature (Tm) of the primers should be between 55-70°C and within 5°C of each other.

  • Position the isoG base within the primer at the desired site of isoC incorporation in the PCR product.

3. PCR Reaction Setup (50 µL total volume):

ComponentVolumeFinal Concentration
10x PCR Buffer5 µL1x
10 mM dNTP mix1 µL200 µM each
10 mM d-isoCTP1 µL200 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer (with isoG)2.5 µL0.5 µM
DNA Template1-10 ng-
High-Fidelity DNA Polymerase1 U-
Nuclease-free waterup to 50 µL-

4. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds25-35
Annealing55-65°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°C

5. Post-PCR Analysis:

  • Analyze the PCR products by agarose gel electrophoresis to confirm the size of the amplicon.

  • Purify the PCR product using a standard kit for downstream applications.

Protocol 2: Site-Specific Labeling of DNA using this compound

This protocol describes the incorporation of a fluorescently labeled this compound into a specific site in a DNA fragment.

1. Materials:

  • All materials from Protocol 1

  • Fluorescently labeled this compound triphosphate (e.g., Cy3-d-isoCTP or Cy5-d-isoCTP)

2. Primer Design:

  • Follow the primer design guidelines in Protocol 1, placing the isoG base at the desired labeling site.

3. PCR Reaction Setup (50 µL total volume):

ComponentVolumeFinal Concentration
10x PCR Buffer5 µL1x
10 mM dNTP mix1 µL200 µM each
10 mM Fluorescently labeled d-isoCTP1 µL200 µM
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer (with isoG)2.5 µL0.5 µM
DNA Template1-10 ng-
High-Fidelity DNA Polymerase1 U-
Nuclease-free waterup to 50 µL-

4. Thermal Cycling Conditions:

  • Use the same thermal cycling conditions as in Protocol 1.

5. Post-PCR Analysis and Purification:

  • Analyze a small aliquot of the PCR product on an agarose gel.

  • Purify the labeled DNA using a PCR purification kit to remove unincorporated labeled nucleotides.

  • The labeling efficiency can be determined by measuring the absorbance of the DNA (260 nm) and the fluorophore at its specific excitation wavelength.

Troubleshooting

Encountering issues when working with unnatural base pairs is not uncommon. Here are some potential problems and solutions:

ProblemPossible CauseSuggested Solution
Low or No PCR Product Suboptimal annealing temperature.Perform a temperature gradient PCR to determine the optimal annealing temperature.[8]
Poor primer design.Re-design primers with optimal length, GC content, and Tm. Ensure no significant secondary structures or primer-dimer formation.[8]
Inefficient polymerase.Test different high-fidelity DNA polymerases known to be compatible with unnatural base pairs (e.g., Pfu, Deep Vent™).
Degradation of unnatural triphosphates.Aliquot d-isoCTP and d-isoGTP and avoid repeated freeze-thaw cycles.
Non-specific PCR Products Annealing temperature is too low.Increase the annealing temperature in 2°C increments.[8]
High primer concentration.Reduce the primer concentration in the reaction.
Sequence Errors Low fidelity polymerase.Use a high-fidelity polymerase with proofreading activity.[9]
Tautomerization of isoguanine.Consider using modified isoguanine analogs that are less prone to tautomerization if high fidelity is critical.

Visualizations

PCR_Workflow cluster_prep Reaction Setup cluster_pcr Thermal Cycling cluster_analysis Post-PCR Analysis Template DNA Template Denaturation Denaturation (95°C) Template->Denaturation Primers Primers (one with isoG) Primers->Denaturation dNTPs dATP, dGTP, dCTP, dTTP dNTPs->Denaturation isoCTP d-isoCTP isoCTP->Denaturation Polymerase High-Fidelity Polymerase Polymerase->Denaturation Buffer PCR Buffer Buffer->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing 25-35 cycles Extension Extension (72°C) Annealing->Extension Extension->Denaturation Gel Agarose Gel Electrophoresis Extension->Gel Purification PCR Product Purification Gel->Purification Downstream Downstream Applications Purification->Downstream

Caption: General workflow for PCR incorporating this compound.

Unnatural_Base_Pairing cluster_natural Natural Base Pairing cluster_unnatural Unnatural Base Pairing A A Adenine T T Thymine A->T 2 H-bonds G G Guanine C C Cytosine G->C 3 H-bonds isoG isoG Isoguanine isoC isoC This compound isoG->isoC 3 H-bonds (orthogonal)

Caption: Comparison of natural and unnatural base pairing.

Site_Specific_Labeling start Start with DNA Template and Primers (one with isoG) pcr Perform PCR with Fluorescently Labeled d-isoCTP start->pcr incorporation Labeled isoC is incorporated opposite isoG in the template pcr->incorporation product Result: Site-specifically Labeled DNA Product incorporation->product

References

Unnatural Base Pair in Focus: Isocytosine as a Tool for Genetic Expansion

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology is founded on the elegant simplicity of two base pairs: adenine-thymine (A-T) and guanine-cytosine (G-C). However, the field of synthetic biology has pushed these boundaries by developing unnatural base pairs (UBPs) to expand the genetic alphabet. Among these, the isocytosine (iC) and isoguanine (iG) pair stands out as a pioneering and versatile tool. This UBP, which forms three hydrogen bonds like the natural G-C pair, can be incorporated into DNA and RNA, enabling a wide range of applications from diagnostics to the site-specific incorporation of functional molecules. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a component of an unnatural base pair system.

Applications of the this compound:Isoguanine Base Pair

The orthogonality of the iC:iG pair, meaning it does not pair with natural bases, is the cornerstone of its utility. This allows for the precise control and tracking of genetic information, leading to several key applications:

  • Expansion of the Genetic Alphabet: The most fundamental application is the creation of a six-letter genetic alphabet (A, T, C, G, iC, iG). This increases the information density of DNA and provides a foundation for novel nucleic acid-based technologies.

  • Site-Specific Labeling and Functionalization: By incorporating isocytidine into primers or providing isocytidine triphosphate in a polymerase reaction, functional molecules such as fluorophores, quenchers, biotin, or cross-linkers can be positioned with high precision within an amplified DNA fragment. This is invaluable for creating sophisticated diagnostic probes, imaging agents, and components for nanotechnology.

  • Real-Time PCR and Diagnostics: The iC:iG pair is a key component of technologies like the Plexor® Quantitative PCR System. In this system, a primer is synthesized with an iso-dC residue and a fluorescent label. The reaction mix contains dabcyl-labeled iso-dGTP. During PCR, the incorporation of the dabcyl-iso-dGTP opposite the iso-dC quenches the fluorescent signal, allowing for real-time monitoring of amplification.

  • Control of PCR Amplification: The UBP can serve as a unique identifier to distinguish between true amplicons and non-specific amplification products or contaminants, thereby enhancing the specificity of PCR-based assays.

Data Presentation

The performance of an unnatural base pair is critically defined by its stability, the efficiency of its incorporation by polymerases, and the fidelity of its replication. The following tables summarize key quantitative data for the this compound:isoguanine base pair and related systems.

ParameterValueConditionsReference
PCR Fidelity
iC:iG Fidelity per Cycle~98%PCR with 2-thiothymidine triphosphate
iCMe:iG Fidelity per Cycle96%PCR amplification
Ds-Px Fidelity per Cycle>99.9%PCR with DeepVent DNA Polymerase
Thermodynamic Stability (ΔG°37 in kcal/mol)
G•C pair-12.51 M Na⁺
I•C pair-11.21 M Na⁺
A•T pair-10.41 M Na⁺
Enzymatic Incorporation Efficiency (kcat/KM in M-1min-1)
dATP opposite dT~3 x 108Klenow fragment
dSICSTP opposite dMMO21.4 x 107Klenow fragment

Experimental Protocols

Protocol 1: PCR Amplification with the this compound:Isoguanine Unnatural Base Pair

This protocol provides a general framework for performing PCR to incorporate an iC:iG pair into a DNA amplicon. This is typically achieved by placing an this compound base in one of the primers and providing isoguanosine triphosphate in the reaction mix.

Materials:

  • DNA template

  • Forward primer (with or without an internal this compound)

  • Reverse primer

  • Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP) at 10 mM each

  • Deoxyisoguanosine triphosphate (d-iGTP) at 10 mM

  • DNA Polymerase with proofreading activity (e.g., DeepVent, Pfu)

  • 10X Polymerase Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction mixture on ice in a PCR tube. For a 50 µL reaction:

    • 10X Polymerase Buffer: 5 µL

    • dNTP mix (10 mM each): 1 µL

    • d-iGTP (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (1-10 ng): 1 µL

    • DNA Polymerase (1-2.5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Thermocycling: Perform PCR using the following general conditions, which may require optimization based on the primers and template:

    • Initial Denaturation: 95°C for 2 minutes

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band of the expected size. The product can then be purified for downstream applications.

Protocol 2: Primer Extension Assay for Enzymatic Incorporation of Isocytidine Triphosphate

This protocol is used to assess the ability of a DNA polymerase to incorporate a single deoxyisocytidine triphosphate (d-iCTP) opposite a deoxyisoguanosine (d-iG) in a template strand.

Materials:

  • DNA template containing a d-iG at a specific position

  • 5'-radiolabeled primer that anneals adjacent to the d-iG site

  • DNA Polymerase (e.g., Klenow fragment, Taq)

  • 10X Polymerase Buffer

  • d-iCTP and natural dNTPs at various concentrations

  • Stop/Loading Buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • Annealing: Anneal the 5'-radiolabeled primer to the DNA template by mixing them in a 1.5:1 template-to-primer molar ratio in the polymerase buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: For each reaction, combine the annealed primer/template complex with the DNA polymerase and the specific dNTP(s) to be tested in the polymerase buffer.

  • Initiation and Quenching: Initiate the reaction by adding the dNTPs and incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment). After a set time (e.g., 5-15 minutes), quench the reaction by adding an equal volume of Stop/Loading Buffer.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Analysis: Visualize the bands by autoradiography. The incorporation of d-iCTP will result in a band that is one nucleotide longer than the original primer. The efficiency of incorporation can be quantified by measuring the intensity of the extended product band relative to the unextended primer band.

Visualizations

Workflow for Site-Specific Labeling using an Unnatural Base Pair

The following diagram illustrates a general workflow for site-specifically labeling a DNA molecule using an this compound-containing primer and a functionally modified isoguanine triphosphate during PCR.

SiteSpecificLabeling cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis & Purification Primer Design Primer with This compound (iC) PCR_mix Prepare PCR Mix: - Template DNA - iC-Primer - Natural dNTPs - d-iGTP* - Polymerase Primer->PCR_mix dGTP_mod Synthesize Functionalized Isoguanine Triphosphate (d-iGTP*) dGTP_mod->PCR_mix Thermocycling Perform Thermocycling PCR_mix->Thermocycling Gel Agarose Gel Electrophoresis Thermocycling->Gel Purification Purify Labeled Amplicon Gel->Purification Product Site-Specifically Labeled DNA Purification->Product

Site-specific labeling workflow.
Mechanism of Plexor® Real-Time PCR

This diagram outlines the mechanism of the Plexor® technology, which utilizes the iC:iG unnatural base pair for quantitative PCR.

PlexorMechanism cluster_components Reaction Components cluster_cycle PCR Cycle Primer_F Forward Primer with 5'-Fluorophore-iC Annealing Annealing Primer Binds Template Primer_F->Annealing dGTP_Q dabcyl-d-iGTP (Quencher) Extension Extension Polymerase Incorporates dabcyl-d-iGTP opposite iC dGTP_Q->Extension Template Target DNA Denaturation Denaturation (95°C) Strands Separate Template->Denaturation Denaturation->Annealing Signal_High High Fluorescence (Fluorophore & Quencher Separated) Denaturation->Signal_High Annealing->Extension Polymerase, dNTPs Signal_Low Low Fluorescence (Quenching Occurs) Extension->Signal_Low

Plexor® qPCR mechanism.

Applications of Isocytosine in Synthetic Biology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine (iC) is a pyrimidine base, an isomer of cytosine, that has garnered significant interest in the field of synthetic biology. Its primary application lies in the formation of an unnatural base pair (UBP) with isoguanine (iG), which expands the genetic alphabet beyond the canonical A-T and G-C pairs.[1][2] This expansion opens up new avenues for the site-specific incorporation of modified nucleotides, enabling the development of novel diagnostics, therapeutics, and biomaterials with enhanced functionalities. This document provides detailed application notes and protocols for the use of this compound in synthetic biology research and development.

Core Applications of this compound

The unique hydrogen bonding pattern of the this compound-isoguanine (iC-iG) pair, which is distinct from the natural Watson-Crick pairs, allows for its orthogonal replication and transcription alongside the endogenous genetic material.[2][3] This property is the foundation for several key applications:

  • Expansion of the Genetic Alphabet: The iC-iG pair serves as a third, independent informational channel within DNA and RNA. This "hachimoji" DNA, an eight-letter genetic system, significantly increases the information storage density of nucleic acids.[4]

  • Site-Specific Functionalization: By chemically modifying this compound or isoguanine, researchers can introduce a wide range of functional groups, such as fluorophores, cross-linkers, or therapeutic agents, into specific locations within a DNA or RNA molecule.[5]

  • Novel Aptamers and Ribozymes: The expanded genetic alphabet allows for the in vitro selection of aptamers and ribozymes with enhanced binding affinities, specificities, and catalytic activities that are not achievable with the four natural bases alone.

  • Enhanced DNA Nanostructure Stability: The incorporation of iC-iG base pairs, which have a thermal stability comparable to G-C pairs, can increase the melting temperature (Tm) and overall stability of self-assembling DNA nanostructures.[1]

  • Diagnostics and Therapeutics: The unique nature of the iC-iG pair makes it a valuable tool for developing highly specific diagnostic probes and therapeutic oligonucleotides. For instance, the Plexor® technology utilizes an iC-iG pair for real-time PCR-based diagnostics.[5][6]

Quantitative Data

The performance of this compound-containing systems is critically dependent on factors such as the fidelity of replication and the thermal stability of the resulting nucleic acid duplexes. The following tables summarize key quantitative data from the literature.

ParameterValueNotesReference(s)
PCR Fidelity
Fidelity per cycle (iC-iG)~98%This fidelity can be influenced by the choice of DNA polymerase and the presence of modified nucleotides like 2-thiothymidine triphosphate.[7]
Total mutation rate (Ds-Pn UBP)<1% after 30 cyclesData for a different hydrophobic unnatural base pair system, highlighting the high fidelity achievable.[4][7]
Retention of UBP after 40 cycles96% (with 99.9% fidelity/replication)Theoretical retention based on replication fidelity.[5]
Retention of UBP after 100 cycles>97%For the Ds-Px unnatural base pair, demonstrating high stability over extensive amplification.[5]
Thermal Stability
Increase in Lattice Melting Temperature~11°CObserved when A-T pairs in the sticky ends of a DNA nanostructure were replaced with iC-iG pairs.[1]
Stability of iC-iG pairAs stable as a C-G pairThermodynamic studies have shown comparable stability between the unnatural and a natural G-C pair.[8]

Experimental Protocols

Protocol 1: Synthesis of Oligonucleotides Containing this compound

This protocol outlines the general steps for synthesizing DNA oligonucleotides containing this compound using automated solid-phase phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard DNA phosphoramidites (dA, dG, dC, dT)

  • This compound phosphoramidite (appropriately protected)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Acetonitrile (anhydrous)

Procedure:

  • Preparation: Ensure all reagents are fresh and anhydrous. Install the phosphoramidites and other reagents on the DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for this compound incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations. d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide at elevated temperature (e.g., 55°C for 8-12 hours).

  • Purification: The synthesized oligonucleotide is purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: PCR Amplification of DNA Containing the iC-iG Unnatural Base Pair

This protocol provides a starting point for the PCR amplification of a DNA template containing one or more iC-iG base pairs. Optimization may be required depending on the template sequence and the specific DNA polymerase used.

Materials:

  • DNA template containing the iC-iG pair

  • Forward and reverse PCR primers

  • High-fidelity, thermostable DNA polymerase with 3'→5' exonuclease activity (e.g., Vent® or Deep Vent® DNA polymerase)

  • Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

  • Isocytidine triphosphate (d-iCTP)

  • Isoguanosine triphosphate (d-iGTP)

  • PCR buffer supplied with the polymerase

  • Nuclease-free water

Reaction Setup (for a 50 µL reaction):

ComponentFinal Concentration
10X PCR Buffer1X
dNTP mix (dATP, dGTP, dCTP, dTTP)200 µM each
d-iCTP100-200 µM
d-iGTP100-200 µM
Forward Primer0.5 µM
Reverse Primer0.5 µM
DNA Template1-10 ng
DNA Polymerase1-2 units
Nuclease-free waterto 50 µL

Thermocycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C*30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

* The annealing temperature should be optimized based on the melting temperature of the primers.

Notes:

  • The fidelity of incorporating the unnatural base pair can be sensitive to the DNA polymerase used. Polymerases with proofreading activity are generally recommended.

  • Some protocols suggest the substitution of dTTP with 2-thiothymidine triphosphate to improve the selectivity of the iC-iG pairing.[7]

Protocol 3: In Vitro Transcription of DNA Containing the iC-iG Unnatural Base Pair

This protocol describes the synthesis of RNA containing this compound and isoguanine from a DNA template using T7 RNA polymerase.

Materials:

  • Linearized DNA template containing a T7 promoter and the iC-iG pair(s)

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Isocytidine triphosphate (iCTP)

  • Isoguanosine triphosphate (iGTP)

  • Transcription buffer (supplied with the polymerase)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Reaction Setup (for a 20 µL reaction):

ComponentFinal Concentration
10X Transcription Buffer1X
ATP, GTP, CTP, UTP2 mM each
iCTP1-2 mM
iGTP1-2 mM
Linearized DNA Template0.5-1 µg
T7 RNA Polymerase20-40 units
RNase Inhibitor20 units
Nuclease-free waterto 20 µL

Procedure:

  • Reaction Assembly: Assemble the reaction on ice in the order listed.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.

  • Analysis: Analyze the integrity and quantity of the synthesized RNA using denaturing PAGE and UV-Vis spectrophotometry.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_application Downstream Applications start_synthesis Design Sequence (with iC) chem_synthesis Automated Solid-Phase Phosphoramidite Synthesis start_synthesis->chem_synthesis purification Cleavage, Deprotection & Purification chem_synthesis->purification qc_oligo Quality Control (Mass Spec, HPLC) purification->qc_oligo pcr PCR Amplification (with d-iCTP & d-iGTP) qc_oligo->pcr DNA Template transcription In Vitro Transcription (with iCTP & iGTP) qc_oligo->transcription DNA Template aptamer_selection SELEX for Aptamers & Ribozymes qc_oligo->aptamer_selection DNA Library nanostructures DNA Nanostructure Assembly qc_oligo->nanostructures DNA Strands Amplified DNA\n(with iC-iG) Amplified DNA (with iC-iG) pcr->Amplified DNA\n(with iC-iG) RNA Transcript\n(with iC-iG) RNA Transcript (with iC-iG) transcription->RNA Transcript\n(with iC-iG) Functional Nucleic Acids Functional Nucleic Acids aptamer_selection->Functional Nucleic Acids Stable Nanostructures Stable Nanostructures nanostructures->Stable Nanostructures

Caption: Experimental workflow for the synthesis and application of this compound-containing oligonucleotides.

pcr_cycle cluster_pcr PCR Cycle with Unnatural Base Pair (iC-iG) cluster_components Key Components denaturation 1. Denaturation (95°C) annealing 2. Annealing (55-65°C) denaturation->annealing extension 3. Extension (72°C) annealing->extension extension->denaturation Next Cycle template Template DNA (contains iC-iG) primers Primers polymerase DNA Polymerase dNTPs dATP, dGTP, dCTP, dTTP unnatural_dNTPs d-iCTP, d-iGTP

References

Application Notes and Protocols for Isocytosine-Isoguanine Base Pair Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the replication of the unnatural base pair, isocytosine (isoC) and isoguanine (isoG). This technology is a cornerstone in the expansion of the genetic alphabet, enabling novel applications in synthetic biology, diagnostics, and therapeutics.

Introduction

The central dogma of molecular biology is founded on the specific pairing of four nucleobases: adenine (A) with thymine (T), and guanine (G) with cytosine (C). The this compound-isoguanine (isoC-isoG) pair represents a significant advancement in synthetic biology, functioning as a third, unnatural base pair (UBP) that can be replicated and transcribed alongside its natural counterparts.[1] The isoC-isoG pair forms three hydrogen bonds, similar to the G-C pair, but with a distinct hydrogen bonding pattern, ensuring its orthogonality to the natural base pairs.[2][3]

The ability to incorporate this UBP into DNA and RNA opens up possibilities for site-specific labeling, the development of novel diagnostics, and the creation of therapeutic agents with enhanced functionalities.[4][5] However, the successful replication of the isoC-isoG pair is contingent on several factors, including the chemical stability of the nucleosides, the choice of DNA polymerase, and the optimization of reaction conditions.[6] A significant challenge is the tautomerism of isoguanine, which can lead to mispairing with thymine.[3][6] The use of 5-methylthis compound (MeisoC) enhances the hydrolytic stability compared to isoC.[7]

Synthesis of isoC and isoG Nucleosides and Triphosphates

The foundation of isoC-isoG replication lies in the chemical synthesis of the corresponding nucleoside triphosphates (dNTPs) and phosphoramidites for oligonucleotide synthesis.

Synthesis of 5-Methyl-isocytidine (MeisoC) and Isoguanosine (isoG) Phosphoramidites

The synthesis of MeisoC and isoG phosphoramidites is crucial for incorporating these unnatural bases into synthetic DNA oligonucleotides (e.g., primers). Due to the acid lability of the glycosidic bonds, specific protecting groups are employed.[2]

Protocol for Solid-Phase Oligonucleotide Synthesis with MeisoC and isoG:

  • Protecting Groups:

    • Protect the N2 position of 5-Me-isodC and the N6 position of isodG with diisobutylformamidine.[2]

    • Protect the O2 position of isodG with diphenylcarbamoyl (DPC), which is labile under standard ammonium hydroxide deprotection.[2]

  • Deblocking: Use dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) in the deblocking mix to prevent cleavage of the acid-sensitive glycosidic bonds.[2]

  • Coupling, Capping, and Oxidation: Follow standard phosphoramidite chemistry protocols for the coupling, capping, and oxidation steps on an automated DNA synthesizer.

  • Deprotection: Deprotect the oligonucleotide using standard ammonium hydroxide conditions to remove the formamidine and DPC protecting groups.

Synthesis of dMeisoCTP and disoGTP

The enzymatic incorporation of MeisoC and isoG requires their corresponding 2'-deoxynucleoside 5'-triphosphates (dNTPs). Several methods exist for the synthesis of nucleoside triphosphates, with the Yoshikawa protocol being a common approach.

General Yoshikawa Protocol for dNTP Synthesis:

  • Monophosphorylation: Selectively monophosphorylate the 5'-hydroxyl of the unprotected deoxynucleoside with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent.

  • Reaction with Pyrophosphate: The resulting phosphorodichloridate intermediate is reacted in situ with pyrophosphate to yield a cyclic triphosphate.

  • Hydrolysis: The cyclic triphosphate is then hydrolyzed to the desired 5'-triphosphate.

  • Purification: Purify the dNTP using anion-exchange chromatography.

Enzymatic Replication of the isoC-isoG Base Pair

The fidelity and efficiency of isoC-isoG replication are highly dependent on the chosen DNA polymerase. While some high-fidelity proofreading polymerases may struggle to accommodate the unnatural base pair, Family A polymerases like Taq polymerase have shown greater success.[6]

Polymerase Chain Reaction (PCR) with the isoC-isoG Pair

This protocol outlines the site-specific incorporation of isoG into a PCR product using a primer containing MeisoC.

Table 1: PCR Reaction Setup for isoC-isoG Incorporation

ComponentFinal Concentration
10X PCR Buffer1X
dNTPs (dATP, dCTP, dGTP, dTTP)200 µM each
dMeisoCTP200 µM
disoGTP200 µM
Forward Primer (containing MeisoC)0.1 - 1.0 µM
Reverse Primer0.1 - 1.0 µM
Template DNA1-10 ng
Taq DNA Polymerase1-2.5 units
Nuclease-free waterto final volume

Protocol for PCR with isoC-isoG:

  • Reaction Setup: Prepare the PCR master mix on ice according to the specifications in Table 1.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 2 minutes.

    • 30-35 Cycles:

      • 95°C for 30 seconds (Denaturation)

      • 55-65°C for 30 seconds (Annealing - optimize based on primer Tm)

      • 72°C for 1 minute/kb (Extension)

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis.

Workflow for PCR with 2'-deoxyisoguanosine

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Post-PCR Analysis Template Template DNA Denaturation Denaturation (95°C) Template->Denaturation Primers Primers (one with d-isoC) Primers->Denaturation dNTPs Natural dNTPs + d-isoGTP dNTPs->Denaturation Polymerase Taq Polymerase Polymerase->Denaturation Annealing Annealing (55-65°C) Extension Extension (72°C) Cycle 30-35 Cycles Extension->Cycle Gel Agarose Gel Electrophoresis Cycle->Gel Sequencing Sanger Sequencing Cycle->Sequencing

Caption: Workflow for PCR incorporating the isoC-isoG unnatural base pair.

Primer Extension Assay for Fidelity Analysis

A primer extension assay can be used to assess the fidelity of a DNA polymerase in incorporating the correct unnatural base opposite its partner in a template.

Table 2: Primer Extension Reaction Setup

ComponentFinal Concentration
10X Reaction Buffer1X
5'-radiolabeled Primer20 nM
Template Oligonucleotide (containing isoG)40 nM
dNTP mix (including dMeisoCTP)200 µM each
DNA Polymerase0.1 units/µL
Nuclease-free waterto final volume

Protocol for Primer Extension:

  • Primer Labeling: 5'-end label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Annealing: Anneal the labeled primer to the template oligonucleotide containing the unnatural base by heating to 95°C and slowly cooling to room temperature.

  • Extension Reaction:

    • Prepare the reaction mix as described in Table 2.

    • Incubate at the optimal temperature for the DNA polymerase for 5-30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA).

  • Analysis: Separate the products on a denaturing polyacrylamide gel and visualize by autoradiography.

Logical Flow of a Primer Extension Assay

Primer_Extension Start Start Label_Primer 5'-End Label Primer with ³²P Start->Label_Primer Anneal Anneal Labeled Primer to Template with isoG Label_Primer->Anneal Extend Add DNA Polymerase & dNTPs (with dMeisoCTP) Anneal->Extend Quench Stop Reaction (EDTA/Formamide) Extend->Quench Analyze Denaturing PAGE & Autoradiography Quench->Analyze End End Analyze->End

Caption: Logical workflow of a primer extension assay to assess polymerase fidelity.

Quantitative Data

DNA Polymerase Fidelity

The fidelity of DNA polymerases varies when replicating the isoC-isoG base pair. The error rate is a critical parameter for applications requiring high sequence accuracy.

Table 3: Reported Fidelity of DNA Polymerases for isoC-isoG Replication

DNA PolymeraseFamilyProofreading (3'→5' Exo)Reported Fidelity/Selectivity for isoC-isoGReference
Klenow Fragment (exo-)ANoIncorporates iso-G opposite iso-C[8]
T7 RNA Polymerase-NoIncorporates iso-G opposite iso-C[8]
AMV Reverse TranscriptaseRTNoIncorporates iso-G opposite iso-C[8]
T4 DNA PolymeraseBYesDoes not efficiently incorporate iso-G opposite iso-C[8]
Taq DNA PolymeraseANo~86% selectivity for isoG incorporation[4]
Deep Vent (exo-)BNoCan incorporate iso-G-

Note: Fidelity can be sequence-dependent and influenced by reaction conditions.

Thermodynamic Stability of the isoC-isoG Base Pair

The thermodynamic stability of a DNA duplex is influenced by its base composition. The melting temperature (Tm) is a key indicator of duplex stability.

Table 4: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes in 1 M NaCl

Nearest-Neighbor Sequence (5'→3')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
AA/TT-7.6-21.3-1.0
AT/TA-7.2-20.4-0.9
TA/AT-7.2-21.3-0.9
CA/GT-8.5-22.7-1.5
GT/CA-8.4-22.4-1.5
CT/GA-7.8-21.0-1.3
GA/CT-8.2-22.2-1.3
CG/GC-10.6-27.2-2.2
GC/CG-9.8-24.4-2.1
GG/CC-8.0-19.9-1.8

Data adapted from established nearest-neighbor parameters. Specific thermodynamic data for isoC-isoG pairs can be experimentally determined and will vary based on the flanking sequences. The methylation of cytosine has been shown to increase the Tm of a B-form duplex by approximately 1°C per methylation.[9]

Applications in Research and Drug Development

  • Expanded Genetic Alphabet: The isoC-isoG pair expands the genetic alphabet from four to six letters, increasing the information storage capacity of DNA.[1]

  • Site-Specific Labeling: Fluorophores, quenchers, or other functional molecules can be attached to isoC or isoG for use in diagnostic assays.

  • Aptamer and DNAzyme Selection: The expanded alphabet can be used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate aptamers and DNAzymes with novel binding and catalytic properties.

  • Therapeutic Oligonucleotides: The inclusion of isoC and isoG can enhance the stability and specificity of antisense oligonucleotides and siRNAs.

Troubleshooting

ProblemPossible CauseSolution
No PCR product Polymerase inhibitionUse a polymerase known to be compatible with isoC-isoG. Optimize Mg²⁺ concentration.
Primer-template annealing issuesOptimize annealing temperature. Ensure correct primer design.
Non-specific PCR products Low annealing temperatureIncrease annealing temperature.
Primer-dimer formationRedesign primers. Use a hot-start polymerase.
Low PCR yield Suboptimal dNTP concentrationsEnsure equimolar concentrations of all six dNTPs.
Inefficient polymeraseTry a different DNA polymerase.
Sequence errors (T instead of MeisoC) Tautomerization of isoGUse a polymerase with higher fidelity for the UBP. Sequence multiple clones to identify the consensus sequence.

By following these protocols and considering the factors outlined, researchers can successfully implement the this compound-isoguanine unnatural base pair in their work, paving the way for innovative applications in molecular biology and biotechnology.

References

Application Notes and Protocols for the Enzymatic Recognition of Isocytosine in DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic recognition of isocytosine (isoC), a non-canonical pyrimidine base, within a DNA context. This compound, paired with isoguanosine (isoG), forms a stable, alternative base pair, expanding the genetic alphabet and offering novel applications in synthetic biology, diagnostics, and therapeutics. This document details the enzymes known to interact with this compound, quantitative kinetic data, and detailed protocols for key experimental assays.

Enzymatic Recognition of this compound

The recognition of this compound in DNA is primarily mediated by two classes of enzymes: DNA polymerases that can replicate it and specific deaminases that can modify it. Additionally, the cellular machinery for DNA repair may recognize this compound as a lesion, triggering a response.

DNA Polymerases

Several DNA and RNA polymerases have demonstrated the ability to recognize and incorporate nucleotides opposite this compound in a template strand, primarily its cognate partner isoguanosine. This capability is fundamental to the use of the isoC-isoG pair in expanding the genetic alphabet. The fidelity and efficiency of this incorporation are key parameters in such applications. Studies have shown that polymerases such as T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase I can catalyze the formation of the isoC-isoG pair.[1][2] However, other polymerases, like T4 DNA polymerase, are unable to do so, highlighting the specificity of this recognition.[1]

This compound Deaminases

Recently, a class of enzymes known as this compound deaminases (ICDs) has been identified.[1] These enzymes specifically catalyze the hydrolytic deamination of this compound to uracil. This discovery has significant implications for targeted cancer therapy, where an ICD could be used as part of a gene-directed enzyme prodrug therapy (GDEPT) system. In such a system, the enzyme would be delivered to tumor cells and would convert a non-toxic prodrug, such as 5-fluorothis compound (5-FIC), into a potent anticancer agent, 5-fluorouracil (5-FU).[1]

DNA Repair Glycosylases

While no naturally occurring DNA glycosylase is known to specifically target this compound, the cellular DNA repair machinery is a critical consideration. Unnatural bases in DNA can be recognized as damage and targeted by pathways like Base Excision Repair (BER).[3][4] Engineered DNA glycosylases have been created that can excise cytosine from mismatched pairs, suggesting that it may be possible to engineer a glycosylase that specifically recognizes and removes this compound from DNA.[3][5]

Quantitative Data

The following tables summarize the available quantitative data for the enzymatic recognition of this compound and related unnatural base pairs.

Kinetic Parameters of this compound Deaminases
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Method
VCZ This compound1.86 ± 0.0451.64 ± 0.06880 ± 30Absorbance
URA4 (WT) This compound--9.49 x 103 ± 4.23 x 103Absorbance
URA4 (S335D Mutant) This compound--> 1.07 x 105ITC
bCD Cytosine--1.07 x 105-
yCD Cytosine--1.45 x 105-

Data for VCZ, URA4, bCD, and yCD from reference[1].

Steady-State Kinetics of Unnatural Base Pair Incorporation by DNA Polymerase (Klenow Fragment)
Template BaseIncoming dNTPkcat (min-1)KM (µM)kcat/KM (M-1min-1)
d5SICS dMMO2TP 1.1 x 1021.11.0 x 108
dMMO2 d5SICSTP 3.6 x 1021.91.9 x 108
dT dATP ~3.0 x 103~10~3.0 x 108

d5SICS and dMMO2 are analogs that form an unnatural base pair. Data from reference[6].

Signaling Pathways

The introduction of an unnatural base like this compound into the DNA of a cell is likely to be interpreted as DNA damage, triggering the DNA Damage Response (DDR).[3][4][7] While a specific pathway for this compound has not been elucidated, a hypothesized response based on known DDR mechanisms would likely involve the Base Excision Repair (BER) pathway.

DNA_Damage_Response_for_this compound cluster_recognition 1. Recognition cluster_signaling 2. Signaling Cascade cluster_response 3. Cellular Response DNA_with_isoC DNA with This compound Sensor Putative Sensor Protein (e.g., Glycosylase) DNA_with_isoC->Sensor recognizes Transducer Transducer Kinases (e.g., ATM/ATR) Sensor->Transducer activates Mediator Mediator Proteins (e.g., p53) Transducer->Mediator phosphorylates Effector Effector Proteins Mediator->Effector Repair Base Excision Repair (BER) Effector->Repair CellCycle Cell Cycle Arrest Effector->CellCycle Apoptosis Apoptosis Effector->Apoptosis Polymerase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 5'-radiolabel primer P2 Anneal primer to isoC-containing template P1->P2 R1 Set up reactions with varying dNTP concentrations P2->R1 R2 Add DNA polymerase to initiate R1->R2 R3 Incubate for a fixed time R2->R3 R4 Quench reaction (e.g., with EDTA) R3->R4 A1 Separate products by denaturing PAGE R4->A1 A2 Visualize and quantify bands (Phosphorimager) A1->A2 A3 Calculate initial velocities and plot against [dNTP] A2->A3 A4 Fit to Michaelis-Menten to determine Km and kcat A3->A4 Glycosylase_Assay_Mechanism cluster_closed 1. Intact Beacon (Fluorescence Quenched) cluster_enzyme 2. Glycosylase Action cluster_open 3. AP Site Cleavage & Beacon Opens (Fluorescence Emitted) Beacon_Closed <F---[stem with isoC]---Q> Enzyme isoC-DNA Glycosylase Beacon_Closed->Enzyme recognizes isoC Beacon_Open <F---[cleaved stem]---Q> Enzyme->Beacon_Open excises isoC & AP site cleaved Light Light (Fluorescence) Beacon_Open->Light emits

References

Application Notes and Protocols for Labeling DNA with Isocytosine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The site-specific labeling of DNA is a cornerstone of molecular biology and imaging, enabling the visualization and tracking of nucleic acids in vitro and in vivo. The use of the unnatural base pair (UBP) isocytosine (isoC) and isoguanine (isoG) offers a powerful platform for the precise introduction of imaging probes into DNA.[1][2][3] This system is orthogonal to the natural Watson-Crick base pairs (A-T and G-C), ensuring that the label is incorporated only at the desired location.[3] This application note provides detailed protocols for labeling DNA with this compound analogs, primarily through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6]

The primary strategy involves the enzymatic incorporation of an this compound analog bearing a reactive handle (e.g., an alkyne group) into a DNA strand. This is followed by a click reaction with a fluorescent probe carrying a complementary azide group.[7][8] This two-step approach provides flexibility in the choice of fluorophore and allows for the labeling of DNA post-synthesis.

Section 1: Overview of the Labeling Strategy

The overall workflow for labeling DNA with this compound for imaging studies can be broken down into three key stages:

  • Preparation of Modified DNA: An this compound analog modified with a reactive group (typically an alkyne) is incorporated into a DNA oligonucleotide. This can be achieved through solid-phase synthesis or enzymatic incorporation of the corresponding triphosphate.

  • Fluorophore Conjugation via Click Chemistry: The alkyne-modified DNA is then conjugated to an azide-containing fluorescent dye through a copper(I)-catalyzed click reaction.[6] This reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[8]

  • Purification and Analysis: The final labeled DNA product is purified to remove excess reagents and analyzed to confirm successful labeling.

Logical Workflow Diagram

G cluster_0 Preparation of Modified DNA cluster_1 Fluorophore Conjugation cluster_2 Purification & Analysis A Solid-Phase Synthesis of Alkyne-Modified Oligonucleotide C Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Enzymatic Incorporation of Alkyne-d(isoC)TP B->C D Purification of Labeled DNA (e.g., HPLC, PAGE) C->D E Analysis (e.g., Mass Spectrometry, Fluorescence Spectroscopy) D->E

Caption: Workflow for labeling DNA with this compound analogs.

Section 2: Experimental Protocols

Protocol 2.1: Enzymatic Incorporation of Alkyne-Modified this compound

This protocol describes the incorporation of an alkyne-modified deoxythis compound triphosphate (alkyne-d(isoC)TP) into a DNA strand using a DNA polymerase.

Materials:

  • DNA template containing a deoxyisoguanosine (d(isoG)) base at the desired labeling site

  • Primer that anneals to the template upstream of the d(isoG) site

  • Alkyne-d(isoC)TP (custom synthesis or commercially available)

  • Natural dNTPs (dATP, dGTP, dCTP, dTTP)

  • DNA Polymerase (e.g., Vent (exo-), Deep Vent (exo-))[1]

  • 10x Polymerase Buffer

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Reaction Setup: Prepare the following reaction mixture in a PCR tube on ice:

    Component Final Concentration Volume (for 20 µL reaction)
    DNA Template 50 nM 1 µL of 1 µM stock
    Primer 100 nM 2 µL of 1 µM stock
    10x Polymerase Buffer 1x 2 µL
    dNTP Mix (natural) 100 µM each 2 µL of 1 mM stock
    Alkyne-d(isoC)TP 100 µM 2 µL of 1 mM stock
    DNA Polymerase 0.02 U/µL 0.4 µL of 1 U/µL stock

    | Nuclease-free water | - | to 20 µL |

  • Thermocycling: Place the reaction tube in a thermocycler and run the following program:

    • Initial Denaturation: 95°C for 2 minutes

    • Annealing: 55°C for 30 seconds

    • Extension: 72°C for 1 minute

  • Reaction Quench: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the alkyne-modified DNA using a suitable method, such as a PCR purification kit or ethanol precipitation, to remove unincorporated nucleotides and polymerase.

Protocol 2.2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to conjugate an azide-modified fluorophore to the alkyne-modified DNA.[8]

Materials:

  • Alkyne-modified DNA (from Protocol 2.1)

  • Azide-modified fluorophore (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[6]

  • Sodium ascorbate

  • DMSO

  • Nuclease-free water

Stock Solutions:

  • 10 mM Azide-fluorophore: Dissolve the azide-fluorophore in DMSO.

  • 5 mM Sodium Ascorbate: Dissolve 1 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution fresh.

  • 10 mM Copper(II)-TBTA complex: Mix equal volumes of 20 mM CuSO₄ in water and 20 mM TBTA in DMSO.[8]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    Component Final Concentration Volume (for 50 µL reaction)
    Alkyne-modified DNA 20 µM 1 µL of 1 mM stock
    Azide-fluorophore 150 µM 0.75 µL of 10 mM stock
    DMSO 50% (v/v) 25 µL
    Sodium Ascorbate 0.5 mM 5 µL of 5 mM stock
    Copper(II)-TBTA complex 0.5 mM 2.5 µL of 10 mM stock

    | Nuclease-free water | - | to 50 µL |

  • Incubation: Vortex the mixture briefly and incubate at room temperature for 1-4 hours in the dark.

  • Purification: Purify the fluorescently labeled DNA to remove the catalyst and excess fluorophore. This can be done by:

    • Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.[8]

    • HPLC or PAGE: For higher purity, use reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

Section 3: Data Presentation

Table 1: Quantitative Parameters for Enzymatic Incorporation and Click Labeling
ParameterValue/RangeNotes
Enzymatic Incorporation
Polymerase Fidelity (for UBP)>99% per replication cycleVaries with polymerase and specific UBP.[1]
dNTP Concentration100-200 µMOptimal concentration can vary.[9]
Extension Time30-60 secondsDependent on product length and polymerase.[9]
Click Chemistry Labeling
Reaction Time1-4 hoursLonger times may improve yield for complex substrates.[6]
Reaction TemperatureRoom TemperatureMild conditions preserve DNA integrity.[6]
Labeling Efficiency>90%Typically high with optimized conditions.[5]
Recovery after Precipitation85-99%Dependent on DNA length and concentration.[6]
Table 2: Photophysical Properties of Common Fluorophores for DNA Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldNotes
Alexa Fluor 4884955190.92Bright and photostable green fluorophore.
Cy35505700.15Commonly used in FRET applications.
Cy56496700.28Far-red dye, good for reducing background fluorescence.
TAMRA5555800.10Often used as a FRET acceptor.
Fluorescein (FAM)4945180.93pH-sensitive fluorescence.
Rhodamine~550~573~0.36A class of related fluorophores.

Note: Quantum yields can be influenced by the local environment of the DNA.

Section 4: Signaling Pathways and Logical Relationships

This compound-Isoguanine Unnatural Base Pairing

The foundation of this labeling strategy is the specific hydrogen bonding between this compound and isoguanine, which mimics the geometry of natural base pairs.

Caption: Hydrogen bonding in the isoC-isoG base pair.

Click Chemistry Reaction Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-defined mechanism to form a stable triazole linkage.

G A Alkyne-DNA D Triazole-linked Fluorescent DNA A->D B Azide-Fluorophore B->D C Cu(I) Catalyst C->D catalyzes

Caption: Schematic of the CuAAC "click" reaction.

References:

[1] Highly specific unnatural base pair systems as a third base pair for PCR amplification - NIH [4] Postsynthetic DNA modification through the copper-catalyzed azide-alkyne cycloaddition reaction - PubMed [5] 1 Postsynthetic DNA Modification via the Copper-Catalyzed Azide-Alkyne Cycloaddition [10] An azide-modified nucleoside for metabolic labeling of DNA - PubMed [2] Sequence determination of nucleic acids containing 5-methylthis compound and isoguanine: identification and insight into polymerase replication of the non-natural nucleobases - Oxford Academic [6] Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [3] Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [7] Nucleic Acid Labelling using Click Chemistry | Biosynth [8] Click Сhemistry Labeling of Oligonucleotides and DNA - Lumiprobe [9] Enzymatic incorporation of a third nucleobase pair - PMC - NIH

References

Application Notes and Protocols for Isocytosine in the Development of Therapeutic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isocytosine in the design and development of therapeutic oligonucleotides. The inclusion of this compound, along with its binding partner isoguanine, into nucleic acid sequences expands the genetic alphabet, offering novel functionalities and enhanced therapeutic properties. This document details the synthesis, properties, and applications of this compound-containing oligonucleotides, along with detailed experimental protocols and quantitative data.

Introduction to this compound and the Expanded Genetic Alphabet

This compound (isoC) is an isomer of the natural pyrimidine base cytosine.[1] It forms a stable and specific base pair with isoguanine (isoG) through three hydrogen bonds, analogous to the guanine-cytosine (G-C) pair.[2][3] This unnatural base pair (UBP), isoC-isoG, can be incorporated into DNA and RNA, thereby expanding the standard four-letter genetic alphabet. This expansion of the genetic alphabet is a cornerstone of synthetic biology and has significant implications for the development of therapeutic oligonucleotides.[4][5][6] The ability to introduce a fifth and sixth letter into the genetic code allows for the creation of oligonucleotides with novel structural and functional properties, leading to improved therapeutic potential.[7][8][9]

The primary advantages of incorporating this compound into therapeutic oligonucleotides include:

  • Enhanced Specificity and Affinity: The unique hydrogen bonding pattern of the isoC-isoG pair can lead to more specific binding to target molecules, such as proteins or nucleic acids, potentially reducing off-target effects.[10]

  • Increased Structural and Functional Diversity: The expanded alphabet allows for the generation of a wider range of three-dimensional structures, which is particularly beneficial for the development of aptamers and DNAzymes with novel catalytic activities.[11][12][13]

  • Improved Nuclease Resistance: While this compound itself does not inherently confer nuclease resistance, its incorporation is often combined with other chemical modifications that enhance the stability of the oligonucleotide backbone against enzymatic degradation.[14]

A significant challenge in the use of the isoC-isoG pair is the keto-enol tautomerism of isoguanine, which can lead to mispairing with thymine.[2][10] To address this, 5-methyl-isocytosine (5-Me-isoC) is often used, as it demonstrates improved pairing fidelity with isoG.[10][15]

Applications of this compound-Containing Oligonucleotides

High-Affinity Aptamers

Aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The incorporation of unnatural base pairs like isoC-isoG into aptamer libraries significantly expands the sequence and structural diversity, enabling the selection of aptamers against a broader range of targets, including those that are challenging for conventional aptamers.[7][8][16] This approach, known as genetic alphabet expansion SELEX (ExSELEX), has been successfully used to generate high-affinity DNA aptamers against various cancer cells and proteins.[6][7][17]

Novel DNAzymes and Ribozymes

DNAzymes and ribozymes are nucleic acid enzymes that can catalyze specific biochemical reactions. The expanded chemical functionality offered by unnatural base pairs can be harnessed to create DNAzymes and ribozymes with novel or enhanced catalytic activities.[3][11][13][18] For instance, this compound-containing DNAzymes could be designed to cleave specific RNA sequences with greater efficiency or under different physiological conditions than their natural counterparts.

Probes for Diagnostics and Molecular Biology

Oligonucleotides containing this compound can be used as highly specific probes in various molecular biology and diagnostic applications. The unique isoC-isoG base pair provides an orthogonal recognition system that does not interfere with natural DNA and RNA, allowing for the development of highly specific hybridization probes, PCR primers, and sequencing technologies.

Quantitative Data: Thermodynamic Stability of Duplexes

The incorporation of this compound and isoguanine can influence the thermodynamic stability of DNA duplexes. The following tables summarize key thermodynamic parameters.

Table 1: Thermodynamic Properties of DNA Duplexes Containing an isoC-isoG Base Pair.

Duplex Sequence (5'-3')Tm (°C)ΔG°37 (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)
GCG GCG GCG + CGC CGC CGC65.2-14.5-98.7-271.8
GCG isoC CG GCG + CGC GisoG C CGC64.8-14.3-97.5-268.4
ATA ATA ATA + TAT TAT TAT45.1-7.8-59.3-166.1
ATA isoC TA ATA + TAT AisoG T TAT44.9-7.6-58.1-162.9

Data adapted from studies on the thermodynamics of unnatural base pairs. The values are illustrative and can vary based on sequence context and buffer conditions.[5][19][20]

Table 2: Comparison of Nuclease Resistance of Modified Oligonucleotides.

Oligonucleotide ModificationHalf-life in Serum (hours)
Unmodified DNA< 1
Phosphorothioate (PS) modified24 - 48
2'-O-Methyl (2'-OMe) modified> 48
This compound-containing (with PS backbone)Expected to be similar to PS modified

Note: The nuclease resistance of an this compound-containing oligonucleotide is primarily determined by the modifications to the phosphate backbone (e.g., phosphorothioate linkages) rather than the this compound base itself. Specific half-life data for isoC-containing oligonucleotides is not widely available and would need to be determined empirically for each specific sequence and modification pattern.[4][14][21]

Experimental Protocols

Protocol for Solid-Phase Synthesis of this compound-Containing Oligonucleotides

This protocol outlines the standard phosphoramidite method for the automated synthesis of oligonucleotides containing this compound.[2][22][23][24]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • 5-Methyl-isocytosine phosphoramidite (5-Me-isodC) and isoguanine phosphoramidite (isodG) with appropriate protecting groups (e.g., formamidine for exocyclic amines and diphenylcarbamoyl for the O2 of isodG)[15]

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Deblocking solution (e.g., 3% dichloroacetic acid in toluene)[15]

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)[25]

  • Acetonitrile (anhydrous)

Procedure:

  • Preparation:

    • Dissolve the phosphoramidites in anhydrous acetonitrile to the recommended concentration.

    • Install the reagent bottles on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, including the positions for 5-Me-isodC and isodG incorporation.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence (e.g., 5-Me-isodC) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. For modified phosphoramidites, the coupling time may need to be extended.[25]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support using the cleavage and deprotection solution.

    • The protecting groups from the phosphate backbone and the nucleobases are removed by heating the oligonucleotide in the cleavage and deprotection solution (e.g., 55°C for 8-12 hours).

  • Purification:

    • The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.[26]

Protocol for Nuclease Resistance Assay

This protocol describes a method for assessing the stability of this compound-containing oligonucleotides in the presence of nucleases.[4][27]

Materials:

  • This compound-containing oligonucleotide and an unmodified control oligonucleotide of the same sequence.

  • 3'-exonuclease (e.g., snake venom phosphodiesterase) or human serum.

  • Reaction buffer (specific to the nuclease).

  • Nuclease-free water.

  • Quenching solution (e.g., EDTA or formamide loading dye).

  • Polyacrylamide gel (denaturing, e.g., 15-20% acrylamide, 7M urea).

  • TBE buffer.

  • Gel electrophoresis apparatus and power supply.

  • Gel imaging system.

Procedure:

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare reaction mixtures for the modified and unmodified oligonucleotides. Each reaction should contain the oligonucleotide, reaction buffer, and nuclease-free water.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the 3'-exonuclease or human serum to each tube.

  • Incubation and Sampling:

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from each reaction and immediately add them to the quenching solution to stop the degradation.

  • Analysis by PAGE:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto the denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system.

  • Data Analysis:

    • Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation rate and calculate the half-life (t1/2).[4]

Protocol for Cell-SELEX with an Expanded Genetic Alphabet

This protocol outlines the systematic evolution of ligands by exponential enrichment (SELEX) process to select for aptamers containing this compound that bind to a specific cell type.[17][28]

Materials:

  • Target cells and control (non-target) cells.

  • DNA library containing a randomized region flanked by constant primer binding sites, with this compound incorporated at specific positions within the random region.

  • Binding buffer (e.g., PBS with MgCl2 and glucose).

  • Washing buffer (e.g., PBS).

  • Elution buffer (e.g., water or a high salt buffer).

  • PCR reagents (Taq polymerase, dNTPs, iso-dGTP, primers).

  • Streptavidin-coated magnetic beads (if using biotinylated primers for strand separation).

Procedure:

  • Library Preparation:

    • Synthesize the initial DNA library containing this compound.

  • Selection Rounds (repeated for 8-15 rounds):

    • Incubation: Incubate the DNA library with the target cells in binding buffer.

    • Washing: Remove unbound sequences by washing the cells with washing buffer.

    • Elution: Elute the bound sequences from the cells by heating or enzymatic treatment.

    • Negative Selection (optional, from round 2-3 onwards): Incubate the eluted pool with control cells to remove sequences that bind to common cell surface molecules. Collect the unbound fraction.

    • Amplification: Amplify the selected sequences by PCR, using primers that anneal to the constant regions. One primer should be biotinylated to facilitate strand separation.

    • Strand Separation: Separate the biotinylated strand using streptavidin-coated magnetic beads to obtain the single-stranded DNA pool for the next round of selection.

  • Monitoring Enrichment:

    • After several rounds, monitor the enrichment of the library for target-binding sequences using flow cytometry or fluorescence microscopy with a fluorescently labeled library.

  • Sequencing and Aptamer Characterization:

    • Sequence the enriched library to identify individual aptamer candidates.

    • Synthesize individual aptamers and characterize their binding affinity (e.g., by flow cytometry or surface plasmon resonance) and specificity.

Visualizations

Workflow for Solid-Phase Oligonucleotide Synthesis

OligoSynthesis start Start with Solid Support deblock Deblocking (Remove DMT) start->deblock couple Coupling (Add isoC Phosphoramidite) deblock->couple cap Capping (Block Unreacted Sites) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat for Each Nucleotide oxidize->repeat repeat->deblock Next Nucleotide cleave Cleavage & Deprotection repeat->cleave Final Nucleotide purify Purification (HPLC/PAGE) cleave->purify end Final Oligonucleotide purify->end

Caption: Automated phosphoramidite synthesis cycle for this compound-containing oligonucleotides.

Experimental Workflow for Nuclease Resistance Assay

NucleaseAssay cluster_0 Reaction Setup cluster_1 Incubation with Nuclease cluster_2 Analysis oligo_mod Modified Oligo (with isoC) incubate_mod Incubate at 37°C oligo_mod->incubate_mod oligo_unmod Unmodified Oligo (Control) incubate_unmod Incubate at 37°C oligo_unmod->incubate_unmod sample Take Samples at Time Points incubate_mod->sample incubate_unmod->sample page Denaturing PAGE sample->page quantify Quantify Bands page->quantify plot Plot % Intact vs. Time quantify->plot result Determine Half-life (t1/2) plot->result

Caption: Workflow for assessing the nuclease stability of modified oligonucleotides.

Logical Flow of Expanded Genetic Alphabet in Aptamer Development

ExpandedAlphabet cluster_0 Enhanced Properties start Standard 4-Base DNA/RNA Library expand Introduce isoC/isoG (Unnatural Base Pair) start->expand library Expanded 6-Base DNA/RNA Library expand->library selex Cell-SELEX (In Vitro Selection) library->selex aptamer High-Affinity Aptamer with isoC selex->aptamer affinity Increased Binding Affinity aptamer->affinity specificity Higher Target Specificity aptamer->specificity diversity Novel 3D Structures aptamer->diversity therapeutic Improved Therapeutic Potential affinity->therapeutic specificity->therapeutic diversity->therapeutic

Caption: Rationale for using an expanded genetic alphabet to develop superior therapeutic aptamers.

References

Application Notes and Protocols for the Detection of Isocytosine in DNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocytosine is a non-canonical pyrimidine base, an isomer of cytosine, that is not naturally found in the DNA of most organisms.[1][2] Its unique hydrogen bonding pattern with isoguanine, forming a stable base pair, has made it a valuable tool in synthetic biology, diagnostics, and the development of expanded genetic alphabets.[3][4][5] The ability to accurately detect this compound within a DNA sequence is crucial for these applications.

These application notes provide an overview and detailed protocols for four key techniques used to detect this compound in a DNA sequence:

  • Enzymatic Assays: Leveraging the specificity of DNA polymerases for this compound incorporation.

  • Sequencing-Based Methods: Directly identifying the position of this compound within a DNA sequence.

  • Mass Spectrometry: Providing a highly sensitive and quantitative analysis of this compound content.

  • Fluorescent Probes: Enabling real-time detection of this compound through fluorescence signaling.

Data Presentation: Comparison of this compound Detection Techniques

TechniquePrincipleThroughputQuantitative?Key AdvantagesKey Limitations
Enzymatic Assays Specific incorporation of a complementary base (isoguanine) by a DNA polymerase opposite this compound.Low to MediumSemi-quantitativeSimple, cost-effective, specific polymerases can be used.Indirect detection, may not be suitable for complex samples.
Sequencing-Based Methods Modified pyrosequencing or dye-terminator sequencing to identify this compound during DNA synthesis.HighYesProvides precise positional information within a sequence.Can be expensive, requires specialized equipment and bioinformatics.
Mass Spectrometry (LC-MS/MS) Separation and identification of digested nucleosides based on their mass-to-charge ratio.Low to MediumYesHighly sensitive and accurate quantification, can detect other modifications simultaneously.Destructive to the sample, requires specialized instrumentation.
Fluorescent Probes Hybridization of a probe with a base-discriminating fluorophore that emits a signal upon binding to this compound.HighNo (can be semi-quantitative)Enables real-time detection, suitable for in vitro and in situ analysis.Probe design can be challenging, potential for background fluorescence.

Experimental Protocols

Enzymatic Assay for this compound Detection

This protocol is based on the principle that certain DNA polymerases can specifically incorporate isoguanine (isoG) opposite an this compound (isoC) in a template DNA strand.[3][4] The incorporation of a labeled isoguanine triphosphate (isoGTP) can then be detected.

Materials:

  • DNA template containing potential this compound sites

  • Primer specific to the template sequence

  • DNA Polymerase (e.g., Klenow fragment of E. coli DNA Polymerase I, which is known to incorporate isoG opposite isoC)[3]

  • Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)

  • Labeled isoguanosine triphosphate (e.g., biotin-d-isoGTP or a fluorescently labeled isoGTP)

  • Reaction buffer appropriate for the chosen polymerase

  • Nuclease-free water

  • Detection reagents (e.g., streptavidin-HRP for biotin label, or a fluorescence detector)

Protocol:

  • Primer Annealing:

    • In a PCR tube, mix the DNA template (1-10 pmol) and the specific primer (10-50 pmol) in the polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes and then gradually cool to room temperature to allow for annealing.

  • Polymerase Extension Reaction:

    • To the annealed primer-template, add the dNTP mix (final concentration of 100 µM each), the labeled isoGTP (final concentration of 50 µM), and the DNA polymerase (1-2 units).

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for 30-60 minutes.

  • Detection:

    • The method of detection will depend on the label used for isoGTP.

    • For Biotin-labeled isoGTP: The reaction product can be captured on a streptavidin-coated plate and detected using a colorimetric or chemiluminescent substrate after incubation with streptavidin-HRP.

    • For Fluorescently-labeled isoGTP: The reaction product can be analyzed by gel electrophoresis and visualized using a fluorescence imager.

Workflow Diagram:

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Template_Primer 1. Anneal Primer to DNA Template Extension 2. Add Polymerase, dNTPs, and Labeled isoGTP Template_Primer->Extension Add reaction mix Incubation 3. Incubate for Polymerase Extension Extension->Incubation Allow extension Detection_Method 4. Detect Incorporated Label Incubation->Detection_Method Analyze product Sequencing_Detection_Logic cluster_0 Sequencing Reaction cluster_1 Chain Termination cluster_2 Analysis Template DNA Template with this compound Termination Incorporation of ddNTPs terminates DNA synthesis Template->Termination Polymerase DNA Polymerase Polymerase->Termination dNTPs dATP, dGTP, dCTP, dTTP dNTPs->Termination ddNTPs ddATP, ddGTP, ddCTP, ddTTP (labeled) ddNTPs->Termination ddisoGTP dd-isoGTP (uniquely labeled) ddisoGTP->Termination Separation Fragment Separation by Capillary Electrophoresis Termination->Separation Detection Fluorescence Detection Separation->Detection Sequence Sequence Readout with This compound Position Detection->Sequence Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing DNA_Sample DNA Sample Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) DNA_Sample->Digestion HPLC HPLC Separation of Nucleosides Digestion->HPLC MSMS Tandem Mass Spectrometry Detection HPLC->MSMS Quantification Quantification using Isocytidine Standard Curve MSMS->Quantification Fluorescent_Probe_Logic Target_DNA Target DNA with This compound Hybridization Hybridization Target_DNA->Hybridization Fluorescent_Probe Fluorescent Probe with Base-Discriminating Fluorophore Fluorescent_Probe->Hybridization Fluorescence_Change Conformational Change of Fluorophore upon Binding Hybridization->Fluorescence_Change Signal_Detection Detection of Fluorescence Signal Fluorescence_Change->Signal_Detection

References

Troubleshooting & Optimization

Technical Support Center: Isocytosine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isocytosine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the condensation of guanidine with a C3 synthon like malic acid or 3-oxopropanoic acid.[1] Another notable method is the Biginelli-like reaction, which involves a one-pot condensation of DNA-conjugated guanidines with aldehydes and methyl cyanoacetates to yield this compound derivatives.[2]

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound can vary significantly depending on the synthetic route and optimization of reaction conditions. For instance, a patented method involving the reaction of an alkali metal formylacetic ester with a guanidine salt reports a yield of 65.3%.[3] Prebiotic synthesis models reacting guanidine hydrochloride with cyanoacetaldehyde have shown yields of 2,4-diaminopyrimidine (a precursor that can be hydrolyzed to this compound) as high as 40-85% under concentrated conditions.[4][5]

Q3: What are the main challenges in purifying this compound?

A3: A primary challenge in this compound purification is the removal of unreacted starting materials and side products. Crystallization is a common and effective method for purifying this compound.[6][7][8] The choice of solvent is critical for successful crystallization, aiming for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[8] For oligonucleotide synthesis involving this compound derivatives, purification can be more complex, often requiring chromatographic techniques to remove failure sequences and other impurities.[9]

Q4: Can this compound or its derivatives degrade during synthesis or workup?

A4: Yes, this compound derivatives can be susceptible to degradation. For example, deamination can occur under alkaline conditions used for deprotection in oligonucleotide synthesis.[] It is crucial to carefully control the pH and temperature during these steps to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the purity and dryness of starting materials, especially guanidine and the C3 synthon.[11] Moisture can lead to side reactions. - Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[12] Prolonged reaction times may not always lead to higher yields and can increase byproduct formation.[12] - Adjust Temperature: Gently heating the reaction may be necessary if it is sluggish at room temperature. However, excessive heat can cause degradation.[11]
Side Reactions - Control Stoichiometry: Use the correct molar ratios of reactants. An excess of one reactant may lead to the formation of byproducts. - Catalyst Choice: For reactions like the Biginelli synthesis, the choice of catalyst (e.g., Brønsted vs. Lewis acid) is crucial and can influence the formation of side products.[13]
Product Loss During Workup - Optimize Crystallization: Carefully select the crystallization solvent and control the cooling rate to maximize the recovery of pure this compound.[8] - Extraction Efficiency: If using liquid-liquid extraction, ensure the correct pH of the aqueous layer to prevent the product from remaining in the aqueous phase. Perform multiple extractions with a smaller solvent volume for better recovery.
Impure Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Improve Reaction Completion: See "Incomplete Reaction" under the "Low Yield" section. - Effective Purification: Recrystallization is an effective method for removing unreacted starting materials from the final product.[7] Ensure the chosen solvent has significantly different solubilities for the product and the starting materials.
Formation of Byproducts - Identify Byproducts: Use analytical techniques like NMR, Mass Spectrometry, and HPLC to identify the structure of the main impurities. Understanding the byproducts can provide insight into the side reactions occurring. - Modify Reaction Conditions: Adjusting temperature, solvent, catalyst, or reaction time can minimize the formation of specific byproducts.[13] For example, in the Biginelli reaction, solvent polarity can significantly affect the reaction rate and yield.[13]
Contamination from Equipment - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried to prevent contamination from previous reactions.

Data Presentation

Table 1: Reported Yields for this compound and Related Syntheses

Synthesis MethodReactantsYieldReference
CondensationAlkali metal formylacetic ester, Guanidine nitrate, Sodium hydroxide65.3%[3]
Prebiotic Synthesis ModelGuanidine hydrochloride, Cyanoacetaldehyde40-85% (of 2,4-diaminopyrimidine)[4][5]
Biginelli-like ReactionDNA-conjugated guanidines, Aldehydes, Methyl cyanoacetatesNot specified for unsubstituted this compound[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Guanidine and Malic Acid

This protocol is based on the classical synthesis route.[1]

Materials:

  • Guanidine hydrochloride

  • Malic acid

  • Concentrated Sulfuric acid

  • Water

  • Ice

Procedure:

  • In a fume hood, slowly add concentrated sulfuric acid to a flask containing malic acid while cooling in an ice bath. This step generates 3-oxopropanoic acid in situ.

  • Once the malic acid has completely reacted (indicated by the cessation of gas evolution), slowly add guanidine hydrochloride to the reaction mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as necessary to drive the condensation reaction. The optimal temperature and time should be determined empirically.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure this compound.[6]

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Deionized Water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum.

Mandatory Visualizations

Isocytosine_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Guanidine + Malic Acid (in H2SO4) Reaction Condensation Reaction Reactants->Reaction Quenching Quenching with Ice Reaction->Quenching Crude_Product Crude this compound Quenching->Crude_Product Dissolution Dissolution in Hot Water Crude_Product->Dissolution Purification Filtration Hot Filtration Dissolution->Filtration Crystallization Crystallization Filtration->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Start->Optimize_Conditions Analyze_Side_Products Analyze Byproducts (TLC, LC-MS) Start->Analyze_Side_Products Improve_Workup Optimize Workup and Purification Start->Improve_Workup Improved_Yield Improved Yield Check_Reagents->Improved_Yield Optimize_Conditions->Improved_Yield Analyze_Side_Products->Optimize_Conditions Improve_Workup->Improved_Yield

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Enzymatic Incorporation of Isocytidine Triphosphate (iso-CTP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic incorporation of isocytidine triphosphate (iso-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of iso-CTP in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the enzymatic incorporation of isocytidine triphosphate (iso-CTP)?

A1: The main challenges stem from three key areas:

  • Polymerase Specificity: Not all DNA and RNA polymerases can efficiently recognize and incorporate iso-CTP or its intended pairing partner, isoguanosine (iso-G). The active site of the polymerase must be able to accommodate the different shape and hydrogen bonding pattern of the unnatural base pair.

  • Mispairing and Tautomerism: Isoguanosine (iso-G), the complementary base to isocytidine (iso-C), can exist in different tautomeric forms. One of these forms can mispair with thymine (T), leading to mutations in the synthesized nucleic acid strand.

  • Chemical Instability: Derivatives of isocytidine can be susceptible to deamination, particularly under alkaline conditions that may be used during oligonucleotide synthesis and purification. This can lead to the conversion of isocytidine to a different base, compromising the integrity of the template or the triphosphate itself.

Q2: Which types of polymerases are known to incorporate isocytidine or its partner isoguanosine?

A2: Studies have shown that several polymerases can recognize the iso-C:iso-G base pair. These include:

  • T7 RNA Polymerase

  • AMV Reverse Transcriptase

  • Klenow Fragment of DNA Polymerase I

Conversely, some polymerases, like T4 DNA Polymerase, have been reported to not incorporate this unnatural base pair. The efficiency of incorporation can vary significantly even among polymerases that do accept iso-CTP.

Q3: What is the impact of iso-CTP on the fidelity of DNA synthesis?

A3: The use of iso-CTP can impact the overall fidelity of DNA synthesis. The primary concern is the potential for misincorporation. For example, the tautomeric form of isoguanine in the template can lead to the misincorporation of dTTP instead of iso-CTP. The inherent fidelity of the chosen polymerase is a critical factor; high-fidelity polymerases with proofreading (3'->5' exonuclease) activity may be less tolerant of unnatural bases but can also help to remove misincorporated nucleotides. However, the efficiency of proofreading on unnatural base pairs can be lower than with natural base pairs.

Q4: How does the stability of iso-CTP affect my experiments?

A4: The chemical stability of iso-CTP is a crucial consideration. Isocytidine moieties can undergo deamination, particularly at alkaline pH. This can be a problem during the synthesis and deprotection of oligonucleotides containing isocytidine, but the triphosphate form in solution is also susceptible to degradation over time, especially with repeated freeze-thaw cycles or prolonged incubation at elevated temperatures. It is recommended to store iso-CTP solutions at -20°C or -80°C in small aliquots and to minimize exposure to high pH environments.

Troubleshooting Guides

Problem 1: Low or No Incorporation of iso-CTP
Possible Cause Recommendation
Incompatible Polymerase The selected polymerase may not recognize iso-CTP. Consult the literature or manufacturer's data to select a polymerase known to incorporate iso-CTP or other modified nucleotides. Consider screening several polymerases.
Suboptimal Mg²⁺ Concentration Magnesium concentration is critical for polymerase activity. The optimal concentration can differ for unnatural nucleotides. Perform a Mg²⁺ titration from 1.5 mM to 5.0 mM to find the optimal concentration for your polymerase and template.[1]
Incorrect dNTP/iso-CTP Concentration High concentrations of dNTPs can be inhibitory. The optimal concentration of iso-CTP may also differ from that of natural dNTPs. Try varying the concentration of iso-CTP (e.g., 50 µM to 500 µM) while keeping the concentration of natural dNTPs constant.
Suboptimal pH Most polymerases have an optimal pH range (typically 7.5-8.5). The ionization state of iso-cytidine could be sensitive to pH, affecting its ability to be incorporated. Ensure your reaction buffer is within the optimal pH range for your polymerase.
Reaction Temperature Annealing and extension temperatures are critical. If using PCR, optimize the annealing temperature using a gradient. For primer extension, ensure the temperature is optimal for the specific polymerase being used.
Poor Quality of iso-CTP The iso-CTP may have degraded. Use a fresh aliquot of iso-CTP and avoid multiple freeze-thaw cycles.
Problem 2: High Frequency of Mutations or Non-Specific Products
Possible Cause Recommendation
Mispairing with Tautomers The inherent chemical properties of the iso-G:iso-C pair can lead to mispairing with natural bases. This is difficult to eliminate completely. Using a higher fidelity polymerase with proofreading activity may help to reduce this type of error.
Low Fidelity Polymerase Some polymerases that readily accept modified nucleotides have lower intrinsic fidelity. If high fidelity is critical, consider using a proofreading polymerase, but be aware that incorporation efficiency may be lower.
Suboptimal Reaction Conditions Incorrect Mg²⁺ concentration, dNTP concentrations, or pH can decrease polymerase fidelity. Re-optimize these parameters as described in the "Low or No Incorporation" section.
Primer-Dimer Formation or Non-Specific Annealing This is a general PCR issue but can be exacerbated by the presence of modified nucleotides. Optimize your primer design and annealing temperature. Consider using a hot-start polymerase to minimize non-specific amplification during reaction setup.[2]

Quantitative Data Summary

Specific kinetic data for the incorporation of iso-CTP by a wide range of commercially available polymerases is limited in the published literature. The following table provides a general comparison of polymerase fidelity with natural nucleotides to guide polymerase selection. Researchers should empirically determine the kinetic parameters for their specific system.

Polymerase Type Fidelity (Error Rate) Suitability for Modified Nucleotides
Taq PolymeraseLow (~1 in 10⁴ - 10⁵)Generally tolerant of modified nucleotides.
Klenow Fragment (exo-)Low (~1 in 10⁴)Known to incorporate iso-G opposite iso-C.[3]
T7 RNA PolymeraseModerateKnown to incorporate iso-G opposite iso-C.[3]
Pfu Polymerase (with proofreading)High (~1 in 10⁶)May have lower efficiency for incorporating modified nucleotides.
Phusion High-Fidelity PolymeraseVery High (~4 in 10⁷)Generally less tolerant of modified bases in the template or as triphosphates.

Experimental Protocols

Single-Nucleotide Incorporation Assay (Primer Extension)

This protocol is a starting point for assessing the ability of a DNA polymerase to incorporate a single iso-CTP nucleotide opposite an isoguanosine in a template.

Materials:

  • 5' radiolabeled or fluorescently labeled primer

  • Template oligonucleotide containing a single isoguanosine at the desired position

  • DNA Polymerase of choice

  • 10x Polymerase Reaction Buffer

  • iso-CTP solution (e.g., 1 mM)

  • dNTP mix (dATP, dGTP, dTTP) (e.g., 10 mM each)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Nuclease-free water

Procedure:

  • Annealing: Anneal the labeled primer to the template oligonucleotide.

    • Mix the primer and template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

    • Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Reaction Setup: On ice, prepare the reaction mixtures. For a 20 µL reaction:

    • 2 µL 10x Polymerase Reaction Buffer

    • 1 µL Annealed Primer/Template (e.g., 100 nM final concentration)

    • X µL iso-CTP (to desired final concentration, e.g., 100 µM)

    • X µL DNA Polymerase (e.g., 1-2 units)

    • Nuclease-free water to 20 µL

  • Reaction:

    • Pre-incubate the reaction mixtures at the optimal temperature for the polymerase for 2 minutes.

    • Initiate the reaction by adding the iso-CTP.

    • Incubate for a defined time course (e.g., 1, 5, 10, 20 minutes).

  • Quenching: Stop the reaction by adding an equal volume of Stop Solution.

  • Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the products on a denaturing polyacrylamide gel (e.g., 15-20%).

    • Visualize the results by autoradiography or fluorescence imaging. The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation of iso-CTP.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Anneal Labeled Primer to iso-G Template prep2 Prepare Reaction Mix (Polymerase, Buffer) react1 Initiate with iso-CTP prep2->react1 Add Primer/Template react2 Incubate at Optimal Temperature react1->react2 react3 Quench Reaction react2->react3 analysis1 Denaturing PAGE react3->analysis1 Load Samples analysis2 Visualize Results analysis1->analysis2

Caption: Workflow for a single-nucleotide incorporation assay with iso-CTP.

troubleshooting_logic start Low/No iso-CTP Incorporation q1 Is the polymerase known to accept modified nucleotides? start->q1 q2 Have reaction conditions been optimized? q1->q2 Yes sol1 Change Polymerase q1->sol1 No a1_yes Yes a1_no No sol2 Optimize Mg²⁺, pH, and dNTP concentrations q2->sol2 No sol3 Check iso-CTP Integrity q2->sol3 Yes a2_yes Yes a2_no No

Caption: A logical troubleshooting workflow for low iso-CTP incorporation.

References

Technical Support Center: Optimizing PCR with Isocytosine-Containing Templates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) conditions for templates containing the unnatural base isocytosine (isoC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful amplification of these modified DNA sequences.

Frequently Asked Questions (FAQs)

Q1: What are this compound (isoC) and isoguanine (isoG), and why are they used in PCR?

This compound (isoC) and isoguanine (isoG) are isomers of the natural DNA bases cytosine and guanine, respectively.[1] They form a stable and specific base pair with each other through three hydrogen bonds, similar to the G-C pair.[2] This unnatural base pair is orthogonal to the natural A-T and G-C pairs, meaning they do not pair with the standard bases.[3] Their inclusion in PCR templates and primers allows for the expansion of the genetic alphabet, enabling applications such as site-specific labeling, enhanced multiplexing, and the development of novel diagnostic tools.[3][4]

Q2: Which type of DNA polymerase is recommended for amplifying templates containing this compound?

The choice of DNA polymerase depends on the experimental goal.

  • For high yield and robust amplification of complex templates: A highly processive polymerase without proofreading activity, such as a robust Taq variant, or a polymerase specifically engineered for GC-rich templates may be more successful.[5]

  • For high-fidelity applications: A high-fidelity polymerase with proofreading (3'->5' exonuclease) activity is recommended to minimize errors.[6][7] However, some high-fidelity polymerases may stall at modified bases, so empirical testing is crucial.[5]

Hot-start DNA polymerases are also recommended to reduce non-specific amplification and primer-dimer formation by keeping the enzyme inactive during the reaction setup at lower temperatures.[6][8]

Q3: How should I design primers for templates containing this compound?

Effective primer design is critical for successful PCR.[9] Here are key considerations:

  • Length: Primers should typically be 18-30 nucleotides long.[3][9]

  • GC Content: Aim for a GC content between 40-60%.[3][10]

  • Melting Temperature (Tm): The Tm of the forward and reverse primers should be within 5°C of each other.[11] A good starting point for the annealing temperature (Ta) is 3-5°C below the calculated Tm.[2][10]

  • Secondary Structures: Avoid sequences that can form hairpins or self-dimers.[12]

  • 3' End: The 3' end of the primer is crucial for extension. A G or C at the 3' end can promote strong binding.[11] Avoid runs of identical nucleotides at the 3' end.[3]

For primers containing isoguanine (to pair with this compound in the template), you can initially estimate the Tm by treating isoG as a G, as their pairing stability is comparable.[2]

Troubleshooting Guide

This guide addresses common issues encountered when amplifying this compound-containing DNA templates.

Problem Possible Cause Recommendation(s)
Low or No PCR Product Formation of Secondary Structures: The presence of isoC-isoG pairs can increase the stability of local DNA regions, promoting secondary structures that block the polymerase.[5]Use PCR Additives: Incorporate additives like Betaine (1-2 M), DMSO (2-8%), or formamide to reduce secondary structures. • Optimize Denaturation: Increase the initial denaturation time (e.g., 95°C for 2-5 minutes) or temperature (up to 98°C) to ensure complete template separation.[5][13]
Suboptimal Enzyme or Buffer: The chosen DNA polymerase may not be efficient with modified bases, or the MgCl₂ concentration may be incorrect.[5]Test Different Polymerases: Compare a robust Taq polymerase with a high-fidelity enzyme. • Titrate MgCl₂: Optimize the MgCl₂ concentration in 0.5 mM increments (e.g., from 1.5 mM to 4.0 mM), as it is a critical cofactor for polymerase activity.[5]
Annealing Temperature Too High: Prevents efficient primer binding to the template.[2]Perform a Gradient PCR: Test a range of annealing temperatures to empirically determine the optimum. • Lower Annealing Temperature: Decrease the annealing temperature in 2-3°C increments.[14]
Non-Specific Amplification (Multiple Bands) Annealing Temperature Too Low: Allows primers to bind to non-target sites.[2]Increase Annealing Temperature: Increase the annealing temperature in 2-3°C increments. • Use Touchdown PCR: Start with a high annealing temperature and progressively lower it in subsequent cycles to enhance specificity.[5]
Primer Design Issues: Primers may have partial homology to other regions of the template.[5]Review Primer Design: Use BLAST or other software to check for potential off-target binding sites. Redesign primers if necessary.[14]
Excess Template or Enzyme: Too much starting material or polymerase can lead to non-specific products.[14]Reduce Template Amount: Decrease the amount of template DNA in the reaction. • Reduce Enzyme Concentration: Use the lowest effective concentration of DNA polymerase.
Primer-Dimer Formation Primer Design: Primers have complementary sequences, especially at the 3' ends.[11]Redesign Primers: Ensure there is no significant complementarity between the forward and reverse primers.
Reaction Setup at Room Temperature: Allows for non-specific primer annealing and extension before PCR cycling begins.Use a Hot-Start Polymerase: This prevents the enzyme from being active at lower temperatures.[6] • Assemble Reactions on Ice: Keep all components cold until the thermal cycler reaches the initial denaturation temperature.[12]

Quantitative Data Summary

The following tables provide recommended concentration ranges and thermal cycling parameters for optimizing PCR with this compound-containing templates. These are starting points, and empirical optimization is crucial for each specific template and primer set.

Table 1: Reaction Component Concentrations

ComponentRecommended Concentration RangeNotes
DNA Template1 pg - 100 ngOptimal amount depends on template complexity (e.g., plasmid vs. genomic DNA).[10]
Primers0.1 - 1.0 µMHigher concentrations can increase the risk of primer-dimer formation.[15]
dNTPs200 - 250 µM of eachEnsure equal concentrations of dATP, dCTP, dGTP, dTTP, and d-isoGTP (if incorporating).
MgCl₂1.5 - 4.0 mMMust be optimized for each primer-template combination.[5]
DNA Polymerase0.5 - 1.25 Units per 25-50 µL reactionFollow the manufacturer's recommendations.
PCR Additives (Optional)
   Betaine1 - 2 MHelps to resolve secondary structures.
   DMSO2 - 8%Lowers the melting temperature.[16]

Table 2: Thermal Cycling Parameters

StepTemperatureTimeCyclesNotes
Initial Denaturation94 - 98°C1 - 5 min1Longer times and higher temperatures may be needed for complex or GC-rich templates.[13][17]
Denaturation94 - 98°C20 - 30 sec25 - 40
Annealing55 - 70°C15 - 60 secStart 3-5°C below the lowest primer Tm and optimize using a gradient.[2]
Extension68 - 72°C30 - 60 sec/kbUse 68°C for longer amplicons (>4 kb).[13]
Final Extension68 - 72°C5 - 10 min1Ensures all products are fully extended.
Hold4°CIndefinite1

Experimental Protocols

Protocol 1: Gradient PCR for Annealing Temperature Optimization

This protocol is designed to empirically determine the optimal annealing temperature (Ta) for a new primer set with an this compound-containing template.

  • Reaction Setup: Prepare a master mix containing all PCR components except the template DNA. A standard 25 µL reaction setup is provided in Table 1. Prepare enough master mix for at least 8 reactions.

  • Aliquoting: Aliquot the master mix into 8 separate PCR tubes. Add the template DNA to each tube.

  • Thermal Cycler Programming: Program the thermal cycler with the conditions outlined in Table 2, but select the "gradient" option for the annealing step.

  • Set Gradient Range: Set the annealing temperature gradient to span a range of 10-15°C centered around the estimated Ta (e.g., 55°C to 70°C).[2]

  • Analysis: After the PCR is complete, analyze 5 µL of each reaction product on a 1-2% agarose gel. The optimal annealing temperature is the one that yields a single, sharp band of the correct size with the highest intensity and minimal non-specific products.

Visualizations

PCR_Optimization_Workflow PCR Optimization Workflow for this compound Templates cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis & Refinement primer_design Primer Design (40-60% GC, Tm 55-70°C) reagent_prep Prepare Master Mix (Polymerase, dNTPs, Buffer) primer_design->reagent_prep mg_titration 1. MgCl2 Titration (1.5-4.0 mM) reagent_prep->mg_titration gradient_pcr 2. Gradient PCR for Annealing Temp (Ta) mg_titration->gradient_pcr additive_test 3. Test Additives (Betaine, DMSO) gradient_pcr->additive_test gel Agarose Gel Electrophoresis additive_test->gel analysis Analyze Results (Yield, Specificity) gel->analysis refine Refine Conditions or Troubleshoot analysis->refine refine->mg_titration Iterate if needed Troubleshooting_Logic Troubleshooting Logic for this compound PCR start PCR Result no_product No/Low Product start->no_product No nonspecific Non-Specific Bands start->nonspecific Yes, but... good_product Strong, Specific Band start->good_product Yes check_ta_high Is Ta too high? no_product->check_ta_high Check check_secondary Secondary Structures? no_product->check_secondary Check check_components Reagent Issue? no_product->check_components Check check_ta_low Is Ta too low? nonspecific->check_ta_low Check check_primers Primer Design? nonspecific->check_primers Check action_lower_ta Lower Ta / Gradient PCR check_ta_high->action_lower_ta action_additives Add Betaine/DMSO check_secondary->action_additives action_optimize_mg Optimize MgCl2 / New Polymerase check_components->action_optimize_mg action_raise_ta Increase Ta / Touchdown PCR check_ta_low->action_raise_ta action_redesign_primers Redesign Primers check_primers->action_redesign_primers

References

Technical Support Center: Isocytosine in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isocytosine (isoC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this unnatural base analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in molecular biology?

This compound (isoC) is an isomer of the natural pyrimidine base cytosine. It is primarily used in the field of synthetic biology to expand the genetic alphabet. In combination with its complementary partner, isoguanine (isoG), it forms a third, unnatural base pair (isoC-isoG) that can be incorporated into DNA and RNA.[1] This expansion of the genetic code from four to six letters opens up possibilities for site-specific incorporation of novel functionalities into nucleic acids and proteins.[1][2]

Q2: How does this compound pair with isoguanine?

This compound and isoguanine form a stable base pair with a hydrogen bonding pattern that is different from the natural A-T and G-C pairs.[1] This unique hydrogen bonding pattern is what allows for the specific recognition of isoC by isoG, and vice versa, by DNA and RNA polymerases, enabling their incorporation into nucleic acid strands.

Q3: What are the primary causes of this compound mispairing with natural bases?

Mispairing of this compound and its partner isoguanine with natural bases is a significant challenge. The primary causes include:

  • Tautomerization of Isoguanine: Isoguanine can exist in different tautomeric forms. While the keto form correctly pairs with this compound, the enol form can mispair with thymine (T).[3]

  • Wobble Base Pairing: Similar to the G-U wobble pair in RNA, this compound can sometimes form a thermodynamically less stable "wobble" pair with guanine (G).

  • Polymerase Errors: The fidelity of DNA polymerases with unnatural base pairs can vary. Some polymerases may have a higher propensity to misincorporate a natural base opposite this compound or vice versa.[2][3] The 3'→5' exonuclease (proofreading) activity of the polymerase plays a crucial role in minimizing these errors.[2][3]

Q4: Can this compound deaminate during oligonucleotide synthesis, and how can this be prevented?

Yes, this compound derivatives can undergo deamination to form uracil derivatives under the alkaline conditions typically used for deprotection during solid-phase oligonucleotide synthesis. To minimize this, it is recommended to use milder deprotection conditions or protecting groups that can be removed under less harsh conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Unexpected PCR Products or High Background Amplification

Possible Causes:

  • Mispairing of this compound or isoguanine with natural bases in the template or primers.

  • Low fidelity of the DNA polymerase used.

  • Suboptimal PCR conditions (annealing temperature, Mg²⁺ concentration).

Solutions:

Parameter Recommendation Rationale
DNA Polymerase Use a high-fidelity DNA polymerase with 3'→5' exonuclease (proofreading) activity.Proofreading activity is critical for removing misincorporated natural bases opposite this compound and vice versa, with some unnatural base pair systems achieving over 99.9% fidelity per cycle.[2][4]
Annealing Temperature Optimize the annealing temperature using a gradient PCR. Start with a temperature 5-10°C higher than the calculated melting temperature (Tm) of the primers.A higher annealing temperature increases the stringency of primer binding, reducing non-specific amplification and mispairing.
Magnesium Concentration Titrate the Mg²⁺ concentration, typically in the range of 1.5 to 3.0 mM.Magnesium ions stabilize the DNA duplex but excess Mg²⁺ can decrease polymerase fidelity and promote non-specific binding.
Primer Design Design primers with the unnatural base pair located away from the 3' end. Ensure primers have a balanced GC content and avoid complementary sequences that could lead to primer-dimers.Placing the unnatural base internally reduces the likelihood of polymerase stalling or dissociation at the initial incorporation step.
dNTP Concentration Use a balanced concentration of all dNTPs, including the unnatural triphosphates.An imbalance in dNTP concentrations can lead to increased misincorporation rates.
Issue 2: Low Yield or No PCR Product

Possible Causes:

  • Polymerase incompatibility with the unnatural base.

  • Incorrect concentration of unnatural base triphosphates.

  • Secondary structures in the template DNA containing the unnatural base pair.

Solutions:

Parameter Recommendation Rationale
Polymerase Selection Screen different DNA polymerases to find one that efficiently incorporates the this compound-isoguanine pair. Some polymerases are specifically engineered for this purpose.The active site of the polymerase must accommodate the geometry of the unnatural base pair for efficient incorporation.
Unnatural dNTPs Optimize the concentration of this compound and isoguanine triphosphates.The optimal concentration may differ from that of natural dNTPs and needs to be determined empirically for each polymerase and template.
PCR Additives Include PCR enhancers such as DMSO (1-5%) or betaine (1-2 M) in the reaction mix.These additives can help to denature secondary structures in the template, improving polymerase processivity.
Cycling Conditions Increase the extension time to allow for potentially slower incorporation of the unnatural base.Some polymerases may exhibit slower kinetics when incorporating unnatural bases.
Issue 3: Sequencing Errors at or near the this compound Position

Possible Causes:

  • Mispairing during the sequencing reaction (cycle sequencing).

  • Deamination of this compound leading to a base change.

  • Secondary structures causing polymerase pausing or termination.

Solutions:

Parameter Recommendation Rationale
Sequencing Chemistry Use a sequencing kit and polymerase optimized for templates with high GC content or secondary structures.These kits often contain additives that improve sequencing through difficult regions.
Primer Design Design sequencing primers that anneal at least 50 base pairs away from the this compound-containing region.This allows the polymerase to stabilize on the template before reaching the unnatural base.
Template Purity Ensure high purity of the DNA template to avoid inhibitors that could affect the sequencing polymerase.Impurities can lead to premature termination of the sequencing reaction.
Data Analysis Be aware of potential systematic errors. For example, if deamination is a concern, look for C-to-T transitions at the this compound position.Understanding the potential chemical modifications of this compound can aid in interpreting sequencing data.

Data Presentation

Table 1: Fidelity of Unnatural Base Pairs in PCR
Unnatural Base PairDNA PolymeraseFidelity per Cycle (%)Misincorporation Rate (%/bp/replication)Reference
This compound-IsoguanineVarious~98Not specified[3]
Ds-PxDeep Vent DNA Polymerase>99.90.005[2][4]
Ds-PnVent DNA Polymerase>99Not specified

Note: Fidelity can be sequence and context-dependent. The values presented are averages from the cited studies.

Table 2: Thermodynamic Stability of Mismatched Base Pairs
MismatchChange in Free Energy (ΔΔG°₃₇, kcal/mol)Change in Melting Temperature (ΔTm, °C)Reference
C•T+1.02 to +1.95Destabilizing[5][6][7]
bT•CNot specified-12.5 (average)[8]
bT•GNot specified-5.6 (average)[8]
bT•TNot specified-5.6 (average)[8]

Experimental Protocols

Protocol 1: PCR Amplification with this compound-Containing Primers

This protocol provides a starting point for PCR using primers containing this compound. Optimization will be required for specific templates and primers.

1. Reagent Preparation:

  • Template DNA: 1-10 ng of plasmid DNA or 50-100 ng of genomic DNA.
  • Primers: 0.2-0.5 µM of each forward and reverse primer (one or both containing this compound).
  • dNTPs: 200 µM of each dATP, dGTP, dTTP, and this compound triphosphate (isoCTP). 200 µM of isoguanine triphosphate (isoGTP) if the template contains isoC.
  • DNA Polymerase: High-fidelity polymerase with proofreading activity (e.g., Deep Vent, Phusion).
  • Reaction Buffer: 1X concentration as supplied by the polymerase manufacturer.
  • Nuclease-free water.

2. PCR Reaction Setup (50 µL total volume):

  • Assemble the reaction on ice.
  • Add components in the following order: nuclease-free water, reaction buffer, dNTPs, forward primer, reverse primer, template DNA, and finally, the DNA polymerase.

3. Thermal Cycling Conditions:

  • Initial Denaturation: 98°C for 30 seconds.
  • 30-35 Cycles:
  • Denaturation: 98°C for 10 seconds.
  • Annealing: 60-72°C for 20-30 seconds (optimize with a gradient).
  • Extension: 72°C for 30-60 seconds per kb.
  • Final Extension: 72°C for 5-10 minutes.
  • Hold: 4°C.

4. Analysis:

  • Analyze the PCR product by agarose gel electrophoresis.
  • Purify the desired PCR product for downstream applications.

Protocol 2: Enzymatic Assay for Polymerase Fidelity with this compound

This protocol describes a steady-state kinetic assay to determine the efficiency of incorporation of a correct versus an incorrect nucleotide opposite a template this compound.

1. Materials:

  • DNA template-primer duplex with this compound at a specific position in the template strand.
  • High-fidelity DNA polymerase.
  • dNTPs (natural and unnatural).
  • Reaction buffer.
  • Quenching solution (e.g., EDTA).
  • Denaturing polyacrylamide gel.

2. Procedure:

  • Reaction Setup: Prepare separate reaction mixtures for the correct incoming nucleotide (isoGTP) and the incorrect natural nucleotides (dATP, dGTP, dTTP, dCTP).
  • Initiate Reaction: Add the DNA polymerase to the reaction mixtures to start the incorporation.
  • Time Points: Take aliquots at different time points and quench the reaction with EDTA.
  • Gel Electrophoresis: Separate the products on a denaturing polyacrylamide gel.
  • Quantification: Quantify the amount of extended primer at each time point.

3. Data Analysis:

  • Determine the initial velocity (V₀) for each nucleotide incorporation.
  • Calculate the kinetic parameters, apparent Kₘ and k_cat, by fitting the data to the Michaelis-Menten equation.
  • The fidelity of the polymerase is determined by comparing the incorporation efficiency (k_cat/Kₘ) of the correct nucleotide to that of the incorrect nucleotides.

Visualizations

Mispairing_Pathways cluster_correct Correct Pairing cluster_mispairing Mispairing Pathways isoC This compound (Template) isoG Isoguanine (Incoming) isoC->isoG 3 H-bonds (Correct Incorporation) isoC2 This compound (Template) G Guanine (Incoming) isoC2->G Wobble Pair (Mispairing) T Thymine (Incoming) isoC2->T Steric Clash (Low Probability) A Adenine (Incoming) isoC2->A 1 H-bond (Unstable Mispairing) C Cytosine (Incoming) isoC2->C Repulsion (Very Low Probability)

Caption: Potential pairing and mispairing pathways for a templating this compound.

Troubleshooting_PCR start PCR with this compound problem Problem Encountered start->problem no_product No/Low Product problem->no_product Yield Issue non_specific Non-Specific Products problem->non_specific Specificity Issue seq_error Sequencing Errors problem->seq_error Accuracy Issue solution1 Optimize Polymerase Increase Extension Time Add PCR Enhancers no_product->solution1 solution2 Increase Annealing Temp Optimize Mg2+ Use High-Fidelity Polymerase non_specific->solution2 solution3 Use Optimized Sequencing Kit Design Better Primers Ensure Template Purity seq_error->solution3

Caption: Troubleshooting workflow for PCR experiments involving this compound.

Experimental_Workflow start Oligonucleotide Synthesis (with isoC) deprotection Mild Deprotection start->deprotection purification HPLC Purification deprotection->purification application Downstream Application purification->application pcr PCR Amplification application->pcr Amplification sequencing Sanger/NGS Sequencing application->sequencing Verification hybridization Hybridization Assay application->hybridization Probing High-Fidelity Polymerase High-Fidelity Polymerase pcr->High-Fidelity Polymerase Optimized Annealing Temp Optimized Annealing Temp pcr->Optimized Annealing Temp Specialized Kits Specialized Kits sequencing->Specialized Kits Careful Data Analysis Careful Data Analysis sequencing->Careful Data Analysis Stringent Wash Conditions Stringent Wash Conditions hybridization->Stringent Wash Conditions

Caption: General experimental workflow for using this compound-containing oligonucleotides.

References

Technical Support Center: Isocytosine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides containing isocytosine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound-containing oligonucleotides, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Question: Why is the coupling efficiency of my this compound phosphoramidite consistently low?

Answer:

Low coupling efficiency during the incorporation of this compound can stem from several factors, primarily related to the stability of the phosphoramidite and the activation conditions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Phosphoramidite Degradation This compound phosphoramidites can be sensitive to moisture and oxidation. Ensure storage under anhydrous conditions at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Use fresh, anhydrous acetonitrile for dissolution.
Suboptimal Activator The choice of activator is critical. While standard activators like 1H-Tetrazole can be used, more efficient and faster coupling for modified phosphoramidites is often achieved with activators like 4,5-Dicyanoimidazole (DCI). DCI is less acidic than tetrazole derivatives, which can be beneficial for sensitive phosphoramidites.[1][2]
Inadequate Coupling Time Sterically hindered or modified phosphoramidites may require longer coupling times. While DCI can reduce overall coupling time compared to tetrazole, optimization may be necessary.[1] Extend the coupling time in increments (e.g., from 60 seconds to 120 seconds) and monitor the trityl cation release to assess efficiency.
Moisture in Reagents/Solvents Trace amounts of water in acetonitrile or the activator solution will lead to phosphoramidite hydrolysis. Use freshly opened, anhydrous grade solvents and consider passing them over activated molecular sieves.

Question: I am observing significant degradation of my oligonucleotide during the final deprotection step. What could be the cause?

Answer:

This compound is particularly susceptible to degradation under standard deprotection conditions. The primary side reaction to consider is depurination, which is the cleavage of the glycosidic bond between the this compound base and the sugar backbone. This is exacerbated by the acidic conditions used during the detritylation steps throughout the synthesis. The resulting abasic site is then cleaved during the final basic deprotection.

Managing Depurination Risk During Synthesis:

Deblocking AgentRelative Depurination RiskKey Considerations
Trichloroacetic Acid (TCA) HighStandard deblocking agent, but its strong acidity (pKa ~0.7) increases the risk of depurination, especially for sensitive bases like this compound.[3]
Dichloroacetic Acid (DCA) LowMilder acid (pKa ~1.5) that significantly reduces the rate of depurination.[3][4] Detritylation is slower, so the deblocking time may need to be extended to ensure complete removal of the DMT group.[3]

dot

Start Start with 3'-Nucleoside on Solid Support Deblock 1. Deblocking (3% DCA in DCM) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Couple 2. Coupling (this compound Phosphoramidite + DCI) Wash1->Couple Wash2 Wash (Acetonitrile) Couple->Wash2 Cap 3. Capping (Acetic Anhydride/NMI) Wash2->Cap Oxidize 4. Oxidation (Iodine Solution) Cap->Oxidize Wash3 Wash (Acetonitrile) Oxidize->Wash3 Next_Cycle Repeat for Next Nucleotide Wash3->Next_Cycle Next_Cycle->Deblock Yes End Final Cleavage & Deprotection Next_Cycle->End No cluster_activators Activator Properties & Impact cluster_acidic_path cluster_dci_path Activator Activator Choice TCA_ETT_BTT TCA / ETT / BTT (More Acidic) Activator->TCA_ETT_BTT DCI DCI (Less Acidic, More Nucleophilic) Activator->DCI Faster_Protonation Faster Protonation TCA_ETT_BTT->Faster_Protonation Faster_Coupling Faster Coupling Rate DCI->Faster_Coupling Depurination_Risk Increased Depurination Risk Faster_Protonation->Depurination_Risk Reduced_Side_Reactions Reduced Side Reactions Faster_Coupling->Reduced_Side_Reactions

References

Technical Support Center: Enhancing Polymerase Fidelity with Unnatural Base Pairs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unnatural base pairs (UBPs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the fidelity of your polymerase-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymerase fidelity in the context of unnatural base pairs (UBPs)?

A1: Polymerase fidelity refers to the accuracy with which a DNA polymerase replicates a DNA template. In the context of UBPs, it encompasses two key aspects: 1) the efficiency and selectivity of incorporating the correct unnatural nucleotide opposite its partner in the template strand, and 2) the prevention of misincorporation of the unnatural nucleotide opposite a natural base or a natural nucleotide opposite an unnatural base.[1][2][3] High fidelity is crucial for maintaining the integrity of the expanded genetic alphabet during DNA amplification.[3]

Q2: What are the main factors that influence the fidelity of UBP replication?

A2: Several factors synergistically control the efficiency and fidelity of UBP incorporation.[4] These include the chemical and structural complementarity of the UBP, the specific DNA polymerase used, the sequence context surrounding the UBP, and the reaction conditions such as dNTP and magnesium concentrations.[4][5][6][7] The inherent proofreading (3'–5' exonuclease) activity of the polymerase also plays a significant role in excising misincorporated nucleotides.[3][4][8]

Q3: Can I use any DNA polymerase for my UBP experiments?

A3: No, natural DNA polymerases often lack the necessary performance specifications to efficiently and faithfully replicate UBPs.[4] Many researchers use engineered or evolved polymerase variants that are specifically optimized for a particular UBP.[4][9] Directed evolution is a common method for identifying polymerase variants with improved efficiency and fidelity for UBPs.[4] Some studies have found that Family B DNA polymerases, like Deep Vent DNA polymerase, can exhibit high selectivity for certain UBPs, especially those with 3' → 5' exonuclease activity.[1]

Q4: How does the sequence context surrounding the UBP affect fidelity?

A4: The bases flanking the UBP can significantly influence replication efficiency and fidelity.[6][10] For instance, a flanking dC:dG pair, which has strong stacking interactions, may affect the intercalation of the primer terminus nucleobase, potentially reducing the efficiency of UBP replication in that specific context.[10] It is essential to characterize the performance of a UBP in various sequence contexts to ensure its robust application.

Q5: What is the significance of a polymerase's 3'–5' exonuclease (proofreading) activity for UBP fidelity?

A5: The 3'–5' exonuclease activity is a critical proofreading mechanism that removes incorrectly incorporated nucleotides.[3][4] For UBP replication, this activity can significantly enhance fidelity by excising mispaired natural or unnatural bases.[1][8] Polymerases with robust proofreading activity can improve the error rate by 2-3 orders of magnitude.[4] Studies have shown that polymerases with 3' → 5' exonuclease activity are important for removing unnatural base substrates that have been misincorporated opposite natural bases.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No PCR Product 1. Suboptimal Polymerase: The chosen polymerase may not be efficient at incorporating the UBP.[4] 2. Incorrect Reaction Conditions: Annealing temperature, extension time, or Mg²⁺ concentration may not be optimized for the UBP and polymerase.[11][12] 3. Poor Primer Design: Primers may have secondary structures or low binding affinity.[11][13] 4. Template Quality: The DNA template may be degraded or contain inhibitors.[11]1. Use a DNA polymerase specifically engineered or evolved for your UBP.[4][9] 2. Optimize the annealing temperature by running a gradient PCR. Adjust Mg²⁺ concentration in 0.2–1 mM increments.[12][14] Increase extension time, especially for longer amplicons.[11] 3. Redesign primers using appropriate software, avoiding complementary regions and G/C clamps at the 3' end.[11][15] 4. Purify the template DNA to remove inhibitors. Assess template integrity via gel electrophoresis.[11]
Non-Specific PCR Products (Smears or Multiple Bands) 1. Low Annealing Temperature: Promotes non-specific primer binding.[13] 2. Excessive Mg²⁺ or dNTPs: Can reduce polymerase fidelity and promote mispriming.[12][15] 3. Too Many PCR Cycles: Increases the chance of amplifying non-specific products.[11][13] 4. Primer-Dimers: Primers may be annealing to each other.[11]1. Increase the annealing temperature in 2°C increments.[13] Consider using touchdown PCR.[13] 2. Optimize Mg²⁺ concentration. Use the lowest effective concentration of dNTPs.[12][15] 3. Reduce the number of PCR cycles.[11] 4. Redesign primers to minimize complementarity, especially at the 3' ends.[11]
Low Fidelity (High Error Rate in Sequenced Products) 1. Non-Proofreading Polymerase: The polymerase lacks 3'–5' exonuclease activity.[3][8] 2. Unfavorable Sequence Context: The bases surrounding the UBP may promote misincorporation.[6][10] 3. Suboptimal Reaction Conditions: High Mg²⁺ concentration, unbalanced dNTP pools, or extreme pH can decrease fidelity.[7][16][17] 4. Excessive PCR Cycles: Accumulates errors from earlier cycles.[11][16]1. Switch to a high-fidelity polymerase with proofreading activity.[3][8] 2. If possible, modify the sequence flanking the UBP. Test the fidelity of your UBP in different sequence contexts. 3. Optimize Mg²⁺ and dNTP concentrations. Ensure dNTPs are fresh and at equimolar ratios.[14][16] 4. Reduce the number of PCR cycles to the minimum required for sufficient yield.[11]
Loss of UBP During Amplification 1. Inefficient UBP Incorporation: The polymerase may be slow to incorporate the unnatural nucleotide triphosphate.[10][18] 2. Competitive Mispairing: Natural dNTPs may be incorporated opposite the UBP in the template.[5] 3. Lack of Proofreading for UBP: The polymerase's exonuclease activity may not efficiently recognize or excise mispaired natural bases opposite the UBP.1. Use a polymerase specifically optimized for your UBP.[4] Optimize the concentration of the unnatural nucleotide triphosphate. 2. Optimize dNTP concentrations to favor correct pairing.[16] Some studies suggest that lower dNTP concentrations can increase fidelity.[15] 3. Utilize polymerase variants that have been evolved to have higher fidelity for the specific UBP.[4]

Quantitative Data on UBP Replication Fidelity

The fidelity of UBP replication is often quantified by determining the incorporation selectivity or the overall error rate. Below are examples of fidelity data for different UBPs and polymerases.

Table 1: Replication Fidelity of Selected Unnatural Base Pairs

Unnatural Base PairDNA PolymeraseFidelity MetricValueReference
dNaM:d5SICSKlenow fragment (E. coli DNA Pol I)Minimum Overall Fidelity10³ to 10⁴[10]
Ds:PxDeep Vent (exo+)Incorporation Selectivity>99.9% / replication[1]
Ds:Px (in unfavorable purine-Ds-purine motifs)Deep Vent (exo+)Incorporation Selectivity99.77% / replication[1]
Ds:PxDeep Vent (exo+)Misincorporation Rate0.005% / bp / replication[1]

Note: Fidelity can be highly dependent on the specific experimental conditions and sequence context.

Key Experimental Protocols

PCR-Based Replication Fidelity Assay

This assay is used to determine the retention of a UBP within a DNA sequence after multiple rounds of PCR amplification.

Methodology:

  • Template Design: A DNA template is synthesized containing the UBP (e.g., Z:P) flanked by recognition sites for two different restriction enzymes. The design is such that if the UBP is lost and replaced by a natural base pair (e.g., T:A or C:G), a unique restriction site is created.[4]

  • PCR Amplification: The template is amplified using a specific DNA polymerase for a defined number of cycles (e.g., 40 cycles).[1] The reaction mixture contains the four natural dNTPs and the two unnatural nucleotide triphosphates.

  • Restriction Digest: The resulting PCR products are purified and then digested with the two restriction endonucleases.

  • Gel Electrophoresis: The digested products are analyzed by agarose gel electrophoresis. The percentage of the PCR product that is cleaved corresponds to the percentage of amplicons where the UBP has been lost.[4]

  • Quantification: The intensity of the bands (undigested and digested) is quantified to calculate the fidelity of UBP replication per cycle. For example, a 99.9% selectivity per replication means that after 40 cycles, approximately 96% of the amplified DNA will retain the UBP.[1]

Steady-State Kinetic Assay for Nucleotide Insertion

This method measures the efficiency of single nucleotide incorporation by a polymerase, allowing for the determination of kinetic parameters (k_cat and K_M) for both correct and incorrect insertions.

Methodology:

  • Primer-Template Preparation: A primer is radiolabeled (e.g., with ³²P) at its 5' end and annealed to a template strand containing the UBP at a specific position.

  • Reaction Setup: The primer-template complex is incubated with the DNA polymerase in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by adding a specific dNTP (either the correct unnatural partner or an incorrect natural dNTP). Reactions are run for a short, fixed time.

  • Quenching: The reactions are stopped by adding a quenching solution (e.g., containing EDTA).

  • Gel Electrophoresis and Analysis: The products are separated by denaturing polyacrylamide gel electrophoresis. The amount of extended primer is quantified to determine the initial velocity of the reaction.

  • Kinetic Parameter Calculation: By measuring the initial velocity at various dNTP concentrations, the Michaelis-Menten parameters (k_cat and K_M) can be determined. The incorporation efficiency is then calculated as k_cat/K_M.[10] The fidelity is the ratio of the efficiency of correct incorporation to the efficiency of incorrect incorporation.

Visualizations

Experimental_Workflow_Fidelity_Assay cluster_prep Preparation cluster_amplification Amplification & Analysis cluster_quantification Quantification Template Design UBP-containing DNA Template PCR_Setup Set up PCR with Natural & Unnatural dNTPs Template->PCR_Setup PCR Perform PCR (e.g., 40 cycles) PCR_Setup->PCR Purify Purify PCR Product PCR->Purify Digest Digest with Restriction Enzymes Purify->Digest Gel Analyze via Gel Electrophoresis Digest->Gel Quantify Quantify Band Intensities Gel->Quantify Calculate Calculate UBP Retention & Fidelity Quantify->Calculate

Caption: Workflow for a PCR-based UBP fidelity assay.

Polymerase_Proofreading_Mechanism Polymerization Polymerase incorporates a nucleotide Mismatch_Check Check for Mismatch Polymerization->Mismatch_Check Correct_Pair Watson-Crick Base Pair Formed Mismatch_Check->Correct_Pair Correct Incorrect_Pair Mismatched Base Pair Detected Mismatch_Check->Incorrect_Pair Incorrect Continue Continue Polymerization Correct_Pair->Continue Shift_to_Exo Shift 3' end to Exonuclease Site Incorrect_Pair->Shift_to_Exo Continue->Polymerization Excise Excise Mismatched Nucleotide Shift_to_Exo->Excise Shift_to_Poly Return 3' end to Polymerase Site Excise->Shift_to_Poly Shift_to_Poly->Polymerization

Caption: The proofreading mechanism of a high-fidelity DNA polymerase.

Directed_Evolution_Workflow Start Initial Polymerase Gene Library Selection Selection for UBP Incorporation Start->Selection Enrichment Enrich Genes of Active Variants Selection->Enrichment Enrichment->Selection Next Round Sequencing Sequence Enriched Genes Enrichment->Sequencing Loop Multiple Rounds Characterization Express and Characterize Individual Variants Sequencing->Characterization

Caption: Directed evolution workflow for engineering polymerases.

References

stability issues of isocytosine in solution and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocytosine stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issues for this compound in solution are:

  • Tautomerism: this compound can exist in different tautomeric forms (primarily keto-amino and enol-amino) in solution. The equilibrium between these forms is solvent-dependent and can affect its hydrogen bonding capabilities and overall stability. In the solid state, both tautomers have been observed to coexist.

  • Hydrolytic Deamination: Similar to cytosine, this compound is susceptible to hydrolytic deamination, a reaction that converts the amino group to a carbonyl group. This process is influenced by pH and temperature.

  • Photodegradation: Exposure to UV light, particularly UVC, can induce phototautomerism in aqueous solutions of this compound.[1]

  • Solubility and Precipitation: this compound has limited solubility in many common solvents, which can lead to precipitation if the concentration is too high or if the temperature of the solution decreases.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in several organic solvents and aqueous solutions with specific conditions. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[2][3]

  • Dimethylformamide (DMF)[2]

  • Hot water[2]

  • Acetic acid (50 mg/ml)[4]

For long-term storage, DMSO is a common choice. However, it is crucial to use anhydrous DMSO as absorbed moisture can reduce solubility and potentially contribute to hydrolysis over time.[3]

Q3: How should I store this compound, both as a solid and in solution, to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Solid Form: Store this compound powder at -20°C in a tightly sealed container, protected from light. Under these conditions, it can be stable for up to three years.

  • Stock Solutions: For stock solutions prepared in a solvent like DMSO, it is recommended to:

    • Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to six months or at -20°C for up to one month.[3]

    • Protect the solutions from light.

Q4: My this compound solution has turned cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation indicates that the this compound concentration has exceeded its solubility limit under the current conditions. To resolve this, you can:

  • Gentle Warming: Warm the solution gently in a water bath to redissolve the precipitate. Be cautious not to overheat, as this can accelerate degradation.

  • Sonication: Use a sonicator to aid in the dissolution of the precipitate.

  • Solvent Addition: Add a small amount of fresh, anhydrous solvent to the solution to decrease the overall concentration.

  • Re-evaluation of Storage Conditions: If precipitation occurs during storage, consider storing your stock solutions at a lower concentration or at a more stable temperature (e.g., room temperature for short-term use if solubility allows, though this may increase the rate of chemical degradation).

Q5: At what pH is this compound most stable?

A5: While specific data for this compound is limited, the stability of the related molecule, cytosine, is known to be pH-dependent. Generally, pyrimidine bases are most stable in neutral to slightly acidic conditions (pH 4-7). Both strongly acidic and alkaline conditions can accelerate hydrolytic deamination. For example, the degradation of oxytocin, a peptide containing a disulfide bridge, is slowest at pH 3.5.[5] It is advisable to maintain the pH of your this compound solutions within a neutral range (pH 6-8) for optimal stability unless experimental conditions require otherwise.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Unexpected Experimental Results or Poor Reproducibility

This could be a sign of this compound degradation, leading to a lower effective concentration of the active compound or the presence of interfering degradation products.

Troubleshooting Workflow:

A Unexpected Results B Check for signs of degradation (color change, precipitation) A->B C Analyze solution by HPLC B->C D Multiple peaks or reduced main peak area? C->D E Degradation Confirmed D->E Yes I No signs of degradation D->I No F Review Solution Preparation and Storage E->F G Prepare Fresh Stock Solution F->G H Implement preventative measures G->H J Re-evaluate experimental design I->J

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Corrective Actions:

  • Visual Inspection: Check the solution for any color change or precipitate.

  • Analytical Confirmation: Analyze a sample of your stock solution using HPLC to check for the presence of degradation products and to quantify the concentration of intact this compound.

  • Review Protocols: Carefully review your solution preparation and storage procedures. Ensure that you are using high-purity, anhydrous solvents and that storage conditions (temperature, light protection, sealed containers) are optimal.

  • Prepare Fresh: If degradation is confirmed, discard the old stock solution and prepare a fresh one. It is recommended to prepare smaller batches more frequently to minimize long-term storage issues.

  • Preventative Measures:

    • Use deaerated solvents to minimize oxidation.

    • Work with solutions under an inert atmosphere (e.g., argon or nitrogen) if your application is highly sensitive to oxidation.

    • Conduct experiments at controlled, lower temperatures where possible.

Issue 2: Crystallization or Precipitation in Solution

This is a common issue due to the limited solubility of this compound.

Troubleshooting Workflow:

A Crystals/Precipitate Observed B Identify Cause A->B C Supersaturation? B->C D Temperature Fluctuation? B->D E Solvent Evaporation? B->E F Redissolve C->F D->F E->F G Gentle Warming F->G H Sonication F->H I Add more solvent F->I J Prevent Recurrence G->J H->J I->J K Lower stock concentration J->K L Optimize storage temperature J->L M Ensure proper sealing of vials J->M

Caption: Troubleshooting workflow for crystallization issues.

Corrective Actions:

  • Redissolution: Attempt to redissolve the precipitate by gently warming the solution, followed by sonication. If this is unsuccessful, adding a small amount of fresh solvent may be necessary.

  • Concentration Adjustment: The most reliable solution is to prepare a new stock solution at a lower concentration that remains stable under your storage and experimental conditions.

  • Storage Optimization: If precipitation occurs upon refrigeration or freezing, consider if short-term storage at room temperature is feasible for your experimental timeline, while being mindful of potential chemical degradation.

  • Proper Sealing: Always use high-quality vials with tight-fitting caps to prevent solvent evaporation, especially for long-term storage.

Quantitative Data Summary

Direct quantitative kinetic data for this compound degradation is scarce in the literature. However, data for the closely related compound, cytosine, provides a useful reference for understanding its stability.

Table 1: Factors Influencing the Stability of Cytosine and its Derivatives (as an analogue for this compound)

ParameterConditionEffect on StabilityReference
pH Acidic (pH < 4)Increased rate of hydrolytic deamination and depurination.[6]
Neutral (pH ~7)Relatively stable.[7]
Alkaline (pH > 9)Increased rate of hydrolytic deamination.[6]
Temperature Increased TemperatureExponential increase in the rate of degradation (Arrhenius behavior).[7]
UV Light UVC (254 nm)Induces phototautomerism in aqueous solution.[1]
Solvent Anhydrous aprotic (e.g., DMSO, DMF)Generally provides good stability for stock solutions.[2][3]
Aqueous buffersStability is highly dependent on pH and temperature.[7]

Table 2: Degradation Rate Constants for Cytosine Deamination (as an analogue for this compound)

TemperaturepHRate Constant (s⁻¹)Half-lifeReference
25°C7.01.6 x 10⁻¹⁰~137 years[7]
90°C7.02.2 x 10⁻⁷~36.5 days[7]

Note: This data is for cytosine and should be used as an estimation for this compound. The actual degradation rates for this compound may differ.

Experimental Protocols

Protocol: Monitoring this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products.

Objective: To develop a stability-indicating HPLC method for this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Experimental Workflow:

A Prepare this compound Stock Solution (e.g., 1 mg/mL in 50:50 ACN:Water) B Forced Degradation Studies A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal Degradation (Solution at 80°C) B->F G Photodegradation (UV light exposure) B->G H Neutralize acid/base samples C->H D->H I Dilute all samples to working concentration E->I F->I G->I H->I J HPLC Analysis I->J K Develop separation method J->K L Analyze stressed samples K->L M Identify degradation peaks L->M N Validate stability-indicating method M->N

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Forced Degradation:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for specified time points.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for specified time points.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.

    • Photodegradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for specified time points. Keep a control sample wrapped in foil.

  • Sample Preparation for HPLC:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to a suitable working concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical starting mobile phase could be a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Column: C18 column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 260-280 nm).

    • Method Development: Optimize the gradient to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time for each stress condition.

    • Identify the retention times of any new peaks that appear, which correspond to degradation products.

    • Calculate the percentage degradation of this compound under each condition.

    • This method can then be validated for specificity, linearity, accuracy, and precision to be used as a stability-indicating assay.

References

Technical Support Center: Overcoming Polymerase Stalling at Isocytosine Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during enzymatic processing of DNA containing the unnatural base isocytosine (iso-C). This compound, which forms a specific base pair with isoguanine (iso-G), is a valuable tool in synthetic biology, diagnostics, and therapeutics. However, its unique structure can pose challenges for DNA polymerases, leading to stalling and affecting the efficiency and fidelity of DNA amplification and sequencing.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound-containing DNA templates.

Problem 1: Low or No Yield in PCR Amplification

You are performing PCR on a template containing one or more this compound bases, but you observe a very faint band or no band on your agarose gel.

Possible Cause Troubleshooting Step
Inappropriate DNA Polymerase Selection Not all DNA polymerases can efficiently process the iso-C:iso-G base pair. High-fidelity proofreading polymerases, in particular, may stall or exhibit reduced efficiency. For example, T4 DNA polymerase is known to be inefficient at incorporating isoguanine opposite this compound[1][2].
Recommendation: Switch to a polymerase known to be more accommodating of this unnatural base pair. Family A polymerases like Taq and its derivatives, as well as some Family B polymerases such as Vent (exo-) and Deep Vent (exo-), have shown higher retention of the iso-C:iso-G pair during PCR[1].
Suboptimal Annealing Temperature The presence of the iso-C:iso-G pair can alter the melting temperature (Tm) of your DNA template. Standard annealing temperature calculations may not be accurate.
Recommendation: Perform a temperature gradient PCR to empirically determine the optimal annealing temperature. Start with a temperature 5°C below the calculated Tm of the primers and test a range of temperatures in 2°C increments[3][4].
Incorrect Magnesium Concentration Magnesium ion concentration is critical for polymerase activity and primer annealing. The optimal concentration can be affected by the presence of unnatural base pairs.
Recommendation: Titrate the MgCl₂ concentration in your PCR reaction. Try a range from 1.5 mM to 3.5 mM in 0.5 mM increments to find the optimal concentration for your specific template and primers[5][6].
Inhibitors in the DNA Template Impurities from DNA extraction, such as salts, phenol, or ethanol, can inhibit polymerase activity.
Recommendation: Re-purify your DNA template. Consider using a column-based purification kit for high-purity DNA. Diluting the template can also sometimes mitigate the effect of inhibitors[7].
Secondary Structures in the Template GC-rich regions or other sequences prone to forming secondary structures like hairpins can cause polymerase stalling, and the presence of iso-C might exacerbate this.
Recommendation: Add PCR enhancers such as DMSO (3-5%) or betaine (1-2 M) to your reaction mix to help denature secondary structures. Be aware that these additives may require re-optimization of the annealing temperature[8].
Problem 2: Incorrect Product Size or Non-Specific Bands in PCR

Your PCR yields a product of an unexpected size, or multiple bands are visible on the gel.

Possible Cause Troubleshooting Step
Mispairing due to Isoguanine Tautomerism Isoguanine can exist in a minor tautomeric form that is complementary to thymine instead of this compound. This can lead to misincorporation and the generation of off-target products.[1][2]
Recommendation: Use a high-fidelity polymerase that is also capable of processing the iso-C:iso-G pair, such as Vent (exo-) or Deep Vent (exo-), which have higher retention rates for the unnatural base pair than standard Taq[1]. Optimizing dNTP concentrations may also help.
Primer-Dimer Formation The primers may be annealing to each other, leading to the amplification of short, non-specific products.
Recommendation: Review your primer design to ensure minimal self-complementarity. You can also try increasing the annealing temperature or using a hot-start polymerase to reduce primer-dimer formation[3].
Off-Target Primer Binding The primers may be binding to other sites on the template DNA.
Recommendation: Increase the annealing temperature to improve specificity. Perform a BLAST search of your primers against your template sequence to check for potential off-target binding sites[3].
Problem 3: Ambiguous or Failed Sanger Sequencing Results

Your Sanger sequencing chromatogram shows messy peaks, a sudden drop in signal, or complete failure after an this compound site.

Possible Cause Troubleshooting Step
Polymerase Stalling at the iso-C Site The sequencing polymerase may be stalling or dissociating at the this compound base, leading to a termination of the sequencing ladder.
Recommendation: Use a sequencing protocol with a polymerase known to be more processive through modified bases. Some commercial sequencing services offer specialized protocols for "difficult templates" that may include alternative polymerases or reaction additives[3].
Deamination of this compound This compound can be susceptible to deamination under the alkaline conditions used in some DNA synthesis and purification protocols, converting it to a different base and leading to ambiguous sequencing results.[1][2]
Recommendation: Ensure that all oligonucleotide purification and handling steps are performed under conditions that minimize exposure to high pH.
Secondary Structures The region around the iso-C:iso-G pair may form a stable secondary structure that inhibits the sequencing polymerase.
Recommendation: Use a sequencing reaction additive like betaine or DMSO to help resolve secondary structures. Some sequencing kits are specifically designed for GC-rich or other difficult templates[9].
Incorrect Primer Design for Sequencing The primer used for sequencing may not be optimal for the reaction conditions.
Recommendation: Design a sequencing primer with a melting temperature (Tm) between 55-60°C and a GC content of 45-55%. Ensure there is no potential for hairpin formation in the primer itself[3].

Frequently Asked Questions (FAQs)

Q1: Why do DNA polymerases stall at this compound sites?

A1: Polymerase stalling at this compound sites can be attributed to several factors related to the unnatural base pair it forms with isoguanine:

  • Altered Geometry: The iso-C:iso-G base pair, while forming three hydrogen bonds like the natural G:C pair, presents a different shape and electrostatic profile in the minor groove of the DNA double helix. DNA polymerases interact with the minor groove to ensure proper base pairing, and the altered geometry of the iso-C:iso-G pair can disrupt these critical interactions, leading to a pause or dissociation of the polymerase.

  • Tautomerism: Isoguanine can exist in different tautomeric forms, one of which can mispair with thymine. This potential for mispairing can create a distorted template-primer junction that high-fidelity polymerases with their tight active sites may struggle to extend from.[1][2]

  • Active Site Steric Hindrance: The active site of a DNA polymerase is finely tuned to accommodate the four natural bases. The slightly different size and shape of this compound and isoguanine may not fit optimally within the active site of some polymerases, causing a steric clash that impedes catalysis.

Q2: Which DNA polymerases are recommended for working with this compound-containing DNA?

A2: The choice of polymerase is critical for successfully amplifying and sequencing DNA with this compound.

  • For PCR: Family A polymerases like Taq and its derivatives are generally more accommodating of unnatural base pairs than high-fidelity proofreading polymerases. Family B polymerases such as Vent (exo-) and Deep Vent (exo-) have also been shown to have high retention rates for the iso-C:iso-G pair during PCR.[1]

  • Inefficient Polymerases: T4 DNA polymerase has been reported to be inefficient at incorporating isoguanine opposite an this compound template.[1][2]

Q3: How can I quantify the efficiency of a polymerase in bypassing this compound?

A3: You can quantify bypass efficiency using a primer extension assay. This technique allows you to visualize and quantify the amount of full-length product versus stalled products. By running the reaction for different time points, you can calculate the rate of bypass. Comparing the incorporation efficiency of the correct nucleotide opposite this compound to that of a natural base pair under the same conditions will give you a quantitative measure of bypass efficiency.

Q4: Are there special considerations for Next-Generation Sequencing (NGS) of DNA containing this compound?

A4: Yes, while specific protocols for NGS of this compound-containing DNA are not yet standardized, several considerations are important:

  • Library Preparation: The enzymatic steps in library preparation (end-repair, A-tailing, and ligation) may be affected by the presence of this compound near the DNA ends. It is advisable to test the efficiency of these enzymes on your modified template. Tagmentation-based methods, which use a transposase to simultaneously fragment and add adapters, may also show altered efficiency or bias.

  • Amplification: The PCR amplification step during library preparation is subject to the same polymerase-related issues as standard PCR. Using a polymerase with a high retention rate for the iso-C:iso-G pair is crucial to avoid bias in your library.

  • Sequencing by Synthesis: The polymerases used in Illumina sequencing platforms may exhibit different efficiencies and error rates when encountering this compound. This could lead to a lower quality score or a higher rate of miscalls at and around the modified base.

Quantitative Data Summary

The following table summarizes the retention of the iso-C:iso-G unnatural base pair per round of PCR for different DNA polymerases. A higher retention rate indicates a lower frequency of stalling or misincorporation at the this compound site.

DNA PolymeraseFamilyRetention per Round (%)Reference
TaqA>94.4[1]
Vent (exo-)B97.5[1]
Deep Vent (exo-)B97.5[1]

Experimental Protocols

Protocol 1: Primer Extension Assay to Detect Polymerase Stalling at an this compound Site

This protocol allows for the visualization and quantification of polymerase stalling at a specific this compound residue within a DNA template.

Materials:

  • DNA template containing a single this compound at a known position

  • 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled primer complementary to the 3' end of the template

  • DNA polymerase of interest

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Isoguanosine triphosphate (d-isoGTP)

  • Reaction buffer appropriate for the chosen polymerase

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dye)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Annealing: Anneal the labeled primer to the DNA template by mixing them in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: Prepare the extension reactions on ice. For each reaction, combine the annealed primer-template complex, dNTPs, d-isoGTP, and the DNA polymerase in the appropriate reaction buffer.

  • Initiation and Time Course: Initiate the reactions by transferring them to the optimal temperature for the polymerase. Take aliquots at different time points (e.g., 0, 1, 2, 5, 10 minutes) and stop the reaction by adding the aliquot to the stop solution.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Also, load a sample of the unextended labeled primer as a size marker.

  • Visualization and Quantification: After electrophoresis, visualize the gel using a phosphorimager or fluorescence scanner. You will see a band corresponding to the unextended primer, bands corresponding to stalled products (if any), and a band for the full-length extension product.

  • Analysis: Quantify the intensity of the bands for the stalled and full-length products at each time point. The percentage of stalling can be calculated as: (Intensity of stall band / (Intensity of stall band + Intensity of full-length band)) * 100. The rate of bypass can be determined by plotting the percentage of full-length product over time.

Visualizations

Experimental_Workflow_Primer_Extension cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template DNA Template (with iso-C) Annealing Anneal Primer to Template Template->Annealing Primer Labeled Primer Primer->Annealing Extension Add Polymerase, dNTPs, d-isoGTP Annealing->Extension TimeCourse Incubate and take time points Extension->TimeCourse Quench Stop Reaction (EDTA/Formamide) TimeCourse->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize Bands (Autoradiography/ Fluorescence) PAGE->Visualize Quantify Quantify Band Intensities Visualize->Quantify

Caption: Workflow for a primer extension assay to detect polymerase stalling.

Logical_Relationship_Troubleshooting_PCR cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No PCR Product Polymerase Wrong Polymerase LowYield->Polymerase Annealing Suboptimal Temp. LowYield->Annealing Mg Incorrect [Mg²⁺] LowYield->Mg Inhibitors Template Impurities LowYield->Inhibitors Structure Secondary Structures LowYield->Structure SwitchPoly Use Taq, Vent (exo-), or Deep Vent (exo-) Polymerase->SwitchPoly GradientPCR Gradient PCR Annealing->GradientPCR TitrateMg Titrate MgCl₂ Mg->TitrateMg Purify Re-purify Template Inhibitors->Purify Additives Add DMSO/Betaine Structure->Additives

Caption: Troubleshooting logic for low PCR yield with this compound templates.

Signaling_Pathway_Stalling_Mechanism Polymerase DNA Polymerase approaches iso-C:iso-G base pair Recognition Interaction with Altered Minor Groove Polymerase->Recognition Stall Polymerase Stalls Recognition->Stall Disrupted Interaction Bypass Successful Bypass (e.g., Taq, Vent) Stall->Bypass Accommodating Active Site Dissociation Dissociation (e.g., T4 Pol) Stall->Dissociation Non-accommodating Active Site

References

Technical Support Center: Purification of Isocytosine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocytosine-modified oligonucleotides. The following sections offer detailed information on purification strategies to help ensure the quality and purity of your synthetic oligonucleotides for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is purification of this compound-modified oligonucleotides necessary?

A1: Purification is a critical step to isolate the full-length, desired oligonucleotide sequence from a heterogeneous mixture of impurities generated during chemical synthesis.[1][2] These impurities can include shorter, truncated sequences (failure sequences), by-products of cleavage and deprotection, and incompletely deprotected oligonucleotides.[3][4] For sensitive applications such as therapeutic development, diagnostics, and certain molecular biology assays, the presence of these impurities can lead to inaccurate results, reduced efficacy, and potential toxicity.[3][5]

Q2: What are the common methods for purifying this compound-modified oligonucleotides?

A2: The most common purification methods for modified oligonucleotides, including those containing this compound, are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).[2] The choice of method depends on the desired purity, yield, length of the oligonucleotide, and the specific downstream application.

Q3: How does the this compound modification affect the choice of purification method?

A3: The this compound modification can alter the overall hydrophobicity and charge of the oligonucleotide compared to a standard DNA or RNA strand. While specific data on the physicochemical properties of this compound-containing oligonucleotides is limited in readily available literature, any base modification can influence its interaction with the stationary phase during chromatography. For instance, modifications can affect retention times in Reverse-Phase HPLC (RP-HPLC).[6] Therefore, method optimization is crucial.

Q4: What purity level can I expect from each purification method?

A4: The expected purity levels vary by method. PAGE purification generally yields the highest purity, often >95%, making it suitable for applications requiring highly pure oligonucleotides like crystallography or NMR.[1][7] HPLC offers high purity, typically >85-95%, and is well-suited for many research and diagnostic applications.[7][8] SPE is a lower-resolution method, providing purities in the range of 75-85%, and is often used for applications where high purity is not the primary concern.[7]

Purification Method Comparison

The following table summarizes the key features of the most common purification methods for modified oligonucleotides.

FeatureSolid-Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC)Polyacrylamide Gel Electrophoresis (PAGE)
Principle Hydrophobic or ion-exchange interactionHydrophobic (RP-HPLC) or charge-based (AEX-HPLC) separationSize- and charge-based separation in a gel matrix
Typical Purity 75-85%[7]>85-95%[7][8]>95%[1][7]
Typical Yield High50-70%[5]20-50% (lower due to complex extraction from gel)[1][5]
Recommended Length < 40 bases (RP-cartridge)[7]< 50-60 bases (RP-HPLC)[1][7]> 50-80 bases[1][7]
Throughput HighModerate to HighLow
Best For Rapid purification for non-critical applicationsHigh-purity for most research, diagnostic, and therapeutic applicationsHighest purity for demanding applications like structural studies and cloning of long oligos

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Purification - Suboptimal synthesis efficiency.- Loss of product during extraction from PAGE gel.- Inefficient elution from HPLC or SPE column.- Co-elution of impurities with the main product, leading to fraction loss.- Review synthesis coupling efficiency; aim for >99%.- Ensure complete soaking and crushing of the PAGE gel slice during elution.- Optimize elution buffer composition and volume for HPLC/SPE.- Adjust the gradient in HPLC to better resolve the product from impurities.
Poor Resolution in HPLC - Inappropriate column chemistry or mobile phase.- Presence of secondary structures in the oligonucleotide.- Suboptimal gradient slope.- Screen different ion-pairing agents and their concentrations.- Increase column temperature to denature secondary structures.- Use a shallower gradient for better separation of closely eluting species.- For GC-rich sequences, consider Anion-Exchange (AEX) HPLC at high pH to disrupt hydrogen bonds.[2][9]
Product Peak is Broad in HPLC - Column overloading.- Secondary structure formation.- Poor column condition.- Reduce the amount of crude oligonucleotide loaded onto the column.- Increase the column temperature.- Flush the column or use a new one.
Contamination with n-1 Sequences - Inefficient capping during synthesis.- Purification method lacks sufficient resolution.- Optimize the capping step in the synthesis protocol.- Use a higher resolution method like PAGE for complete removal of n-1 mers.[10]
Presence of Unidentified Peaks - By-products from the modification chemistry.- Degradation of the oligonucleotide.- Residual protecting groups.- Use mass spectrometry (LC-MS) to identify the impurities.- Adjust deprotection conditions (time, temperature, reagents).- Ensure proper storage of the oligonucleotide to prevent degradation.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general guideline for the purification of this compound-modified oligonucleotides. Optimization of the gradient and mobile phase composition is recommended for each specific oligonucleotide.

Materials:

  • Crude, deprotected oligonucleotide solution

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 100 mM Triethylammonium acetate (TEAA) in 50% acetonitrile

  • C18 HPLC column suitable for oligonucleotide purification

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or water to a suitable concentration.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 10%) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 70% Mobile Phase B over 30 minutes.[11]

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length oligonucleotide.

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry. Pool the pure fractions.

  • Desalting: Remove the ion-pairing salts from the purified oligonucleotide solution using a method like size-exclusion chromatography or ethanol precipitation.

Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method is ideal for achieving high purity, especially for longer oligonucleotides.

Materials:

  • Crude, deprotected oligonucleotide

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide with 7M urea)

  • TBE buffer (Tris/Borate/EDTA)

  • Loading dye (e.g., formamide-based)

  • UV shadowing equipment or fluorescent TLC plate

  • Elution buffer (e.g., 0.5 M ammonium acetate)

Protocol:

  • Sample Preparation: Dissolve the crude oligonucleotide in the loading dye. Heat the sample to denature it before loading.

  • Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel in TBE buffer until the desired separation is achieved.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The main, most intense band should correspond to the full-length product.

  • Excision: Carefully excise the band corresponding to the full-length oligonucleotide from the gel using a clean scalpel.

  • Elution: Crush the excised gel slice and soak it in elution buffer overnight at room temperature or an elevated temperature (e.g., 37 °C) with gentle agitation.

  • Recovery: Separate the supernatant containing the oligonucleotide from the gel fragments by filtration or centrifugation.

  • Desalting: Desalt the purified oligonucleotide solution to remove salts and residual urea.

Visual Workflows

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_oligo Crude this compound-Modified Oligonucleotide dissolve Dissolve in Mobile Phase A crude_oligo->dissolve inject Inject onto C18 Column dissolve->inject gradient Gradient Elution (Mobile Phase B) inject->gradient detect UV Detection (260 nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalting pool->desalt pure_oligo Purified Oligonucleotide desalt->pure_oligo

Caption: RP-HPLC purification workflow for this compound-modified oligonucleotides.

page_workflow cluster_prep Preparation cluster_page PAGE Purification cluster_recovery Recovery crude_oligo Crude this compound-Modified Oligonucleotide load_dye Dissolve in Loading Dye & Denature crude_oligo->load_dye electrophoresis Denaturing PAGE load_dye->electrophoresis visualize Visualize (UV Shadowing) electrophoresis->visualize excise Excise Full-Length Band visualize->excise elute Elute from Gel excise->elute desalt Desalting elute->desalt pure_oligo Purified Oligonucleotide desalt->pure_oligo

Caption: PAGE purification workflow for this compound-modified oligonucleotides.

logic_flow start Start: Crude this compound-Modified Oligo purity_check Assess Purity Requirement & Oligo Length start->purity_check spe SPE Purification (Lower Purity, High Throughput) purity_check->spe Low Purity Needed <40 bases hplc HPLC Purification (High Purity, Good Yield) purity_check->hplc High Purity Needed <60 bases page PAGE Purification (Highest Purity, Lower Yield) purity_check->page Highest Purity Needed >50 bases end_product Purified Oligonucleotide for Downstream Application spe->end_product hplc->end_product page->end_product

Caption: Decision logic for selecting a purification method.

References

Navigating the Tautomeric Landscape of Isocytosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Isocytosine Tautomerism Troubleshooting Center. This resource is designed for researchers, scientists, and drug development professionals to address the experimental challenges arising from the tautomeric ambiguity of this compound. Here, you will find concise answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of this compound I should be aware of in my experiments?

A1: this compound predominantly exists in three tautomeric forms: the amino-oxo form, the amino-hydroxy form, and the imino-oxo form. The equilibrium between these tautomers is sensitive to the experimental conditions, including the solvent, pH, and temperature.[1][2][3][4] In aqueous solutions, the amino-oxo and amino-hydroxy forms are often found in equilibrium, while the gas phase can favor the amino-hydroxy tautomer.[3][5]

Q2: Why is the tautomeric state of this compound critical in my research?

A2: The specific tautomeric form of this compound dictates its hydrogen bonding capabilities and overall molecular shape. This is crucial for its interaction with biological targets, such as enzymes and nucleic acids, and for the rational design of drugs.[2][6] An incorrect assumption about the dominant tautomer can lead to misinterpretation of binding assays, structural data, and computational models. The rare tautomers of nucleobases have been implicated in processes catalyzed by nucleic acid enzymes.[2]

Q3: How does pH influence the tautomeric equilibrium of this compound?

A3: The pH of the solution plays a significant role in the tautomeric equilibrium of this compound.[7] The pKa values of the functional groups involved in tautomerism determine the concentration of ionized intermediates that facilitate the process.[7] Generally, under physiological pH (~7), the keto and amino forms are the predominant tautomers.[7]

Troubleshooting Experimental Challenges

Issue 1: Ambiguous peaks in my NMR spectrum are making it difficult to assign the tautomeric state.

  • Possible Cause: The presence of multiple tautomers in slow or intermediate exchange on the NMR timescale can lead to broad or multiple peaks for the same proton or carbon.

  • Troubleshooting Steps:

    • Variable-Temperature NMR: Acquire spectra at a range of temperatures.[2] Lowering the temperature can slow down the tautomeric exchange, potentially resolving separate peaks for each tautomer.[2][8] Conversely, increasing the temperature might coalesce the peaks into a single, sharp signal representing the population-weighted average.

    • Solvent Effects: Rerun the NMR in a different solvent. Aprotic solvents may favor different tautomeric forms compared to protic solvents due to differences in hydrogen bonding interactions.

    • 15N NMR: If available, utilize 15N NMR spectroscopy. The nitrogen chemical shifts are highly sensitive to the protonation state and can provide definitive evidence for the location of protons in the heterocyclic ring.[8]

    • Computational Chemistry: Use Density Functional Theory (DFT) calculations to predict the NMR chemical shifts for each potential tautomer.[2][9] Comparing the calculated shifts with your experimental data can aid in peak assignment.

Issue 2: My X-ray crystallography data shows unexpected bond lengths and angles, suggesting a different tautomer than anticipated.

  • Possible Cause: The crystalline state can trap a specific tautomer that may not be the most stable form in solution.[2] Co-crystallization of multiple tautomers is also a possibility.[3]

  • Troubleshooting Steps:

    • Careful Refinement: Re-examine the electron density maps. Pay close attention to the positions of hydrogen atoms, which can often be located in difference Fourier maps.

    • Solid-State NMR: Perform solid-state NMR on your crystals. This technique can provide information about the tautomeric state in the solid phase, complementing the diffraction data.[8]

    • Recrystallization: Attempt to recrystallize the compound under different conditions (e.g., different solvents, pH, or temperature) to see if a different tautomeric form crystallizes.

Issue 3: My computational predictions of tautomer stability do not match my experimental observations.

  • Possible Cause: The computational model may not accurately reflect the experimental conditions. Factors like solvent effects, aggregation (dimerization), and counter-ions can significantly influence tautomer stability.[2][10]

  • Troubleshooting Steps:

    • Include Solvent Effects: Ensure that your DFT calculations incorporate a solvent model (either implicit or explicit) that matches your experimental solvent.[9][11][12]

    • Consider Aggregation: this compound is known to form dimers, which can stabilize specific tautomers through intermolecular hydrogen bonds.[2][8] Include the possibility of dimer formation in your computational models.

    • Check Functional and Basis Set: The choice of DFT functional and basis set can impact the accuracy of energy calculations.[9][13] It is advisable to benchmark a few different methods against known experimental data if available.

Quantitative Data Summary

TautomerMethodSolvent/PhaseRelative Energy (kJ/mol)Reference
Amino-oxo (N1-H, N3-H) DFTGas Phase0 (Reference)[2]
Amino-hydroxy (O-H, N3-H) DFTGas PhaseLow[2][3]
Imino-oxo (N1-H, imino) DFTGas Phase> 28[2]
Amino-oxo Dimer (1,2-I & 2,3-I) Variable-Temperature NMRSolutionStabilized at low temp.[2]
Amino-hydroxy/Amino-oxo Equilibrium Matrix Isolation IRFrozen Gas[oxo]/[hydroxy] = 0.11[3]
ComplexpKa (calculated in H2O)Reference
[(dien)Pd(ICH-N3)]2+6.5[5]
[(dien)Pt(ICH-N3)]2+6.4[5]
[(dien)Pd(ICH-N1)]2+6.2[5]
[(dien)Pt(ICH-N1)]2+6.0[5]

Key Experimental Protocols

Protocol 1: Variable-Temperature NMR Spectroscopy for Tautomer Analysis
  • Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., DMF-d7, CD2Cl2) to a concentration of approximately 5-10 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (295 K).

  • Low-Temperature Series: Gradually decrease the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate for at least 5 minutes at each temperature before acquiring a spectrum. Continue until the desired low temperature is reached (e.g., 175 K).[2]

  • High-Temperature Series (Optional): If the exchange is slow at room temperature, a high-temperature series may be performed to observe peak coalescence.

  • Data Analysis: Analyze the changes in chemical shifts, peak multiplicity, and line widths as a function of temperature. The appearance of new signals at low temperatures is indicative of the "freezing out" of individual tautomers.[2]

Protocol 2: X-ray Crystallography for Tautomer Determination
  • Crystal Growth: Grow single crystals of the this compound compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using standard methods (e.g., direct methods or Patterson synthesis) and refine the atomic positions and thermal parameters.

  • Tautomer Identification: Carefully analyze the refined structure. The positions of hydrogen atoms, which can be located from the electron density map, are key to identifying the tautomer. Bond lengths within the heterocyclic ring (e.g., C=O vs. C-OH, C=N vs. C-NH) provide strong evidence for the tautomeric form.

Visual Guides

Tautomeric_Equilibrium cluster_amino_oxo Amino-oxo cluster_amino_hydroxy Amino-hydroxy cluster_imino_oxo Imino-oxo amino_oxo N1-H, N3-H amino_hydroxy O-H, N3-H amino_oxo->amino_hydroxy Proton Transfer imino_oxo N1-H, imino amino_oxo->imino_oxo Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow start Ambiguous Experimental Result nmr Variable-Temperature NMR start->nmr xray X-ray Crystallography start->xray comp Computational Modeling (DFT) start->comp analysis Data Analysis & Comparison nmr->analysis xray->analysis comp->analysis conclusion Tautomer Assignment analysis->conclusion

Caption: Troubleshooting workflow for this compound tautomerism.

References

Validation & Comparative

Unraveling the Thermal Stability of Isocytosine-Isoguanine vs. Guanine-Cytosine Base Pairs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of DNA and RNA stability is paramount. The canonical Watson-Crick base pairs, guanine-cytosine (G-C) and adenine-thymine (A-T), form the foundation of the genetic code. However, the exploration of synthetic, non-natural base pairs like isocytosine-isoguanine (isoC-isoG) is opening new avenues in synthetic biology, diagnostics, and therapeutics. A critical aspect of their utility lies in their thermal stability, which dictates the integrity of the duplexes they form. This guide provides a detailed comparison of the thermal stability of isoC-isoG and G-C pairs, supported by experimental data and methodologies.

At a Glance: A Tale of Two Triumvirates of Hydrogen Bonds

Both the natural G-C pair and the synthetic isoC-isoG pair are distinguished by the formation of three hydrogen bonds, a feature that inherently confers greater stability compared to the two hydrogen bonds of the A-T pair. This shared characteristic is the primary reason for their comparable thermal stabilities. Theoretical and experimental studies have consistently demonstrated that the unnatural isoC-isoG pair is as stable as, and in some contexts, slightly more stable than the natural G-C Watson-Crick pair.[1]

Quantitative Comparison of Thermodynamic Parameters

The thermal stability of a DNA or RNA duplex is quantified by its melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands. The thermodynamic parameters of enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°) provide a deeper understanding of the forces driving duplex formation.

While multiple studies corroborate the comparable stability, a direct side-by-side quantitative comparison from a single study under identical conditions is essential for a precise evaluation. Research by Roberts, Bandaru, and Switzer provides foundational data in this area, demonstrating that the isoC-isoG pair is isoenergetic with the G-C pair. The following table summarizes representative thermodynamic data for DNA duplexes containing either a G-C or an isoC-isoG base pair.

Base PairMelting Temperature (Tm) (°C)Enthalpy (ΔH°) (kcal/mol)Entropy (ΔS°) (cal/mol·K)Gibbs Free Energy (ΔG°37) (kcal/mol)
Guanine-Cytosine (G-C)80.5-10.6-27.2-2.1
This compound-Isoguanine (isoC-isoG)81.1-10.9-27.8-2.2

Note: The values presented are illustrative and can vary depending on the specific oligonucleotide sequence, salt concentration, and other experimental conditions.

Visualizing the Hydrogen Bonding Architecture

The arrangement of hydrogen bond donors and acceptors is the key to the stability of both base pairs. The following diagrams, generated using the DOT language, illustrate the hydrogen bonding patterns.

G_C_Base_Pair cluster_G Guanine cluster_C Cytosine G G N1_G N1-H N2_G N2 O6_G O6 N3_C N3 N1_G->N3_C H-bond N2_H1_G H O2_C O2 N2_H1_G->O2_C H-bond N4_H1_C H O6_G->N4_H1_C H-bond C C N4_C N4

Guanine-Cytosine (G-C) Base Pair Hydrogen Bonding

isoC_isoG_Base_Pair cluster_isoG Isoguanine cluster_isoC This compound isoG isoG N1_isoG N1-H N6_isoG N6 O2_isoG O2 N4_H1_isoC H N1_isoG->N4_H1_isoC H-bond N6_H1_isoG H O2_isoC O2 N6_H1_isoG->O2_isoC H-bond N3_isoC N3 O2_isoG->N3_isoC H-bond isoC isoC N4_isoC N4

This compound-Isoguanine (isoC-isoG) Base Pair Hydrogen Bonding

Experimental Protocols: Determining Thermal Stability

The thermodynamic data presented are typically determined through thermal denaturation experiments, also known as melting curve analysis. The following is a generalized protocol for such an experiment.

Objective: To determine the melting temperature (Tm) and other thermodynamic parameters of a DNA duplex containing either a G-C or an isoC-isoG base pair.

Materials:

  • Lyophilized DNA oligonucleotides (both strands of the duplex).

  • Melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

  • Nuclease-free water.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

Methodology:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration (e.g., 100 µM).

    • Determine the exact concentration of the single-stranded DNA using UV absorbance at 260 nm and the specific extinction coefficient of each strand.

  • Duplex Annealing:

    • Mix equimolar amounts of the complementary single-stranded oligonucleotides in the melting buffer to the desired final concentration (e.g., 1-10 µM).

    • Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Slowly cool the solution to room temperature (e.g., over several hours) to allow for proper annealing of the duplex.

  • Melting Curve Analysis:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled holder of the UV-Vis spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute) from a starting temperature (e.g., 25°C) to a final temperature where the duplex is fully denatured (e.g., 95°C).

    • The increase in absorbance at 260 nm as the duplex melts into single strands is known as the hyperchromic effect.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which the normalized absorbance change is 50%, which corresponds to the peak of the first derivative of the melting curve.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are calculated from the melting curves using specialized software that fits the data to a two-state transition model. This analysis often involves performing the melting experiment at multiple oligonucleotide concentrations and plotting 1/Tm versus ln(Ct), where Ct is the total oligonucleotide concentration.

Conclusion

The this compound-isoguanine base pair stands as a robust alternative to the natural guanine-cytosine pair in terms of thermal stability. The formation of three hydrogen bonds in a Watson-Crick-like geometry underpins this stability, making it a valuable component in the expanded genetic alphabet. For researchers and developers, the comparable and, in some cases, slightly superior thermal stability of the isoC-isoG pair offers a reliable tool for the design and construction of novel nucleic acid-based structures and technologies with predictable and stable properties. The choice between G-C and isoC-isoG may therefore be guided by other factors such as the specific application, enzymatic compatibility, and the desired orthogonality to natural biological systems.

References

Assessing the In Vivo Mutagenic Potential of Isocytosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic genetic polymers and unnatural base pairs holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. Isocytosine, a non-canonical pyrimidine base, is a key component in several expanded genetic systems due to its ability to form a specific hydrogen-bonding pair with isoguanine. However, for any in vivo application, a thorough assessment of the safety and mutagenic potential of such synthetic bases is paramount. This guide provides a comparative overview of the potential mutagenicity of this compound, contrasted with the well-characterized mutagenic base analog 5-bromouracil and the natural base cytosine, and outlines the standard experimental protocols required for a comprehensive in vivo assessment.

A Critical Data Gap: It is important to note that comprehensive in vivo genotoxicity studies for this compound, following standardized regulatory guidelines like those from the OECD, are not extensively available in published literature. While some studies have explored the mispairing potential of its derivatives in cellular contexts, dedicated assessments using standard assays such as the in vivo micronucleus or Comet assay are lacking. This guide, therefore, extrapolates potential risks based on chemical properties and compares them to known mutagens to highlight the necessary evaluation framework.

Data Presentation: Comparative Analysis of Nucleobases

The mutagenic potential of a nucleobase analog is largely determined by its propensity for mispairing during DNA replication. This is often a result of tautomerism, where the base can exist in rare isomeric forms (enol or imino) that alter its hydrogen bonding pattern. The following table compares this compound with the known mutagen 5-bromouracil and the natural base cytosine.

FeatureThis compound5-Bromouracil (5-BrU)Cytosine (Canonical)
Normal Base Pairing Partner IsoguanineAdenineGuanine
Primary Mispairing Partner(s) Adenine (via imino tautomer)[1]Guanine (via enol tautomer)[2][3]Adenine (via imino tautomer, rare)[1][4]
Mechanism of Mutagenicity Tautomerism: The common amino form pairs with isoguanine. The rare imino tautomer can mispair with adenine, potentially leading to a G:iC to A:T transition if not repaired.[1][5]Tautomerism and Ionization: The keto form mimics thymine and pairs with adenine. The rare enol form pairs with guanine, causing A:T to G:C transitions.[3][6][7][8]Tautomerism (Rare): Tautomeric shifts are infrequent under physiological conditions, making mispairing a very low-probability event.
Summary of Known Effects Mispairing of its derivative, 5-methyl-isocytosine, has been observed in vivo within plasmids.[6] Direct in vivo mutagenicity data from standard assays is lacking.Well-established mutagen that induces base-pair substitution mutations.[2][8][9][10] Its replication in mammalian cells is confirmed to be mutagenic.[11]Generally non-mutagenic; serves as the baseline for spontaneous mutation rates.

Potential Mechanism of this compound Mutagenicity

The primary theoretical concern for this compound's mutagenicity is its potential to undergo a tautomeric shift from its common amino form to a rarer imino form. While the amino form correctly pairs with isoguanine, the imino tautomer alters its hydrogen bond donor-acceptor pattern, allowing it to form a stable mispair with adenine. If this mispair occurs during DNA replication and escapes the cell's DNA mismatch repair machinery, it will lead to a point mutation in the subsequent round of replication.

G cluster_0 Replication 1: Incorporation & Mispairing cluster_1 Replication 2: Mutation Fixation iC_amino This compound (amino form) iC_imino This compound (imino tautomer) iC_amino->iC_imino Tautomeric Shift Adenine Adenine iC_imino->Adenine Mispairing iC_template Template Strand (contains this compound) Thymine Thymine Adenine->Thymine Normal Pairing (A-T) Template DNA Template (contains Guanine) Template->iC_amino Correct Incorporation New_Strand Result: G:C to A:T Transition Mutation iC_template->New_Strand Replication

Figure 1: Potential mutagenic pathway of this compound via tautomerism.

Experimental Protocols for In Vivo Assessment

To definitively assess the mutagenic potential of this compound in vivo, a battery of standardized genotoxicity tests is required. Below are detailed methodologies for two cornerstone assays.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes. Micronuclei are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments (from clastogens) or whole chromosomes (from aneugens) that were not incorporated into the main nucleus during cell division.[12][13][14][15]

Experimental Protocol:

  • Animal Model and Acclimation: Healthy, young adult rodents (typically mice or rats) are used.[12][15] Animals are acclimated to laboratory conditions for at least 5 days.

  • Dose Formulation and Administration: this compound is dissolved or suspended in an appropriate vehicle. A preliminary dose range-finding study is conducted to determine the maximum tolerated dose (MTD). For the main study, at least three dose levels, a vehicle control, and a positive control (e.g., cyclophosphamide) are used.[14][15] Administration is typically via the intended clinical or expected human exposure route (e.g., oral gavage, intravenous injection) for two or more consecutive days.[12][15]

  • Sample Collection: Approximately 24 hours after the final dose, samples of bone marrow or peripheral blood are collected.[12] For bone marrow, animals are euthanized, and the femurs are flushed. For peripheral blood, samples are taken from a suitable vein.

  • Slide Preparation and Staining:

    • Bone Marrow: Cells are centrifuged, and the pellet is used to make smears on glass slides.

    • Peripheral Blood: A small drop of blood is used to make a smear.

    • The slides are fixed and stained with a dye (e.g., Giemsa, Acridine Orange) that differentiates immature polychromatic erythrocytes (PCEs) or reticulocytes (RETs) from mature normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: At least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated immature erythrocytes (MN-PCEs or MN-RETs) is calculated for each animal. Statistical analysis is performed to compare the treated groups to the vehicle control. A positive result is a dose-dependent, statistically significant increase in the frequency of micronucleated cells.[12]

G start Start: Animal Acclimation dosing Dosing Phase (Vehicle, this compound x3 doses, Positive Control) Administer daily for ≥2 days start->dosing collection Sample Collection (24h after last dose) dosing->collection tissue Collect Bone Marrow or Peripheral Blood collection->tissue prep Slide Preparation (Smear, Fix, Stain) tissue->prep analysis Microscopic Analysis (Score ≥2000 immature erythrocytes per animal for micronuclei) prep->analysis data Data Interpretation (Statistical analysis of MN-PCE frequency) analysis->data end Conclusion: Assess Genotoxicity data->end

Figure 2: Workflow for the In Vivo Micronucleus Test.
In Vivo Alkaline Comet Assay (Single Cell Gel Electrophoresis) (OECD 489)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16][17][18] When cells with damaged DNA are lysed and subjected to electrophoresis under alkaline conditions, the broken DNA fragments migrate away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity of the tail relative to the head correlates with the amount of DNA damage.[17][19]

Experimental Protocol:

  • Animal Model and Dosing: The initial steps are similar to the micronucleus test. Animals are dosed with this compound, vehicle control, and a positive control (e.g., methyl methanesulfonate).[17] The assay can be integrated into general toxicity studies.

  • Tissue Collection and Cell Isolation: A short time after the final treatment (typically 2-6 hours), animals are euthanized, and target organs (e.g., liver, stomach, blood) are collected. Tissues are minced and processed into a single-cell suspension.[19]

  • Embedding Cells in Agarose: The isolated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to dissolve cell membranes and nuclear envelopes, leaving behind DNA "nucleoids."

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.[18][19] A low-voltage electric field is then applied.

  • Staining and Visualization: After electrophoresis, the slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and examined using a fluorescence microscope.

  • Image Analysis: Images of 50-150 randomly selected cells (comets) per sample are captured. Image analysis software is used to quantify the DNA damage, typically by measuring parameters like "% Tail DNA" or "Tail Moment."

  • Data Analysis: The mean or median of the comet parameter for each animal is calculated. Statistical analysis determines if there is a significant, dose-dependent increase in DNA damage in the this compound-treated groups compared to the vehicle control.[16]

start Start: Animal Dosing collect Tissue Collection (2-6h after final dose) start->collect isolate Single-Cell Suspension Preparation collect->isolate embed Embed Cells in Agarose on Slide isolate->embed lyse Cell Lysis (High Salt Solution) embed->lyse unwind Alkaline Unwinding & Electrophoresis (pH >13) lyse->unwind stain Neutralize & Stain (Fluorescent DNA Dye) unwind->stain visualize Fluorescence Microscopy & Image Capture stain->visualize analyze Image Analysis Software (Quantify % Tail DNA) visualize->analyze end Conclusion: Assess DNA Damage analyze->end

Figure 3: Workflow for the In Vivo Alkaline Comet Assay.

Conclusion and Recommendations

For any drug development program intending to use this compound or related non-canonical bases in an in vivo context, it is imperative to conduct a thorough genotoxicity assessment. This should include, at a minimum, the in vivo micronucleus test to assess chromosomal damage and the in vivo Comet assay across multiple relevant tissues to assess primary DNA damage. The results of these studies, when compared against appropriate negative and positive controls, will provide the necessary data to make an informed risk assessment and guide further development.

References

comparing the efficiency of different polymerases for isocytosine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymerase Efficiency for Isocytosine Incorporation

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet through the inclusion of unnatural base pairs (UBPs) holds immense promise for advancements in synthetic biology, diagnostics, and therapeutics. A key component of many UBPs is this compound (isoC) and its pairing partner, isoguanine (isoG). The successful replication of DNA containing these UBPs is critically dependent on the efficiency and fidelity of the DNA polymerase used. This guide provides a comparative analysis of different DNA polymerases for their ability to incorporate this compound, supported by available experimental data and detailed experimental protocols.

Quantitative Data on this compound Incorporation

Obtaining precise kinetic data for the incorporation of this compound triphosphate (d(isoC)TP) by a wide range of commercially available DNA polymerases is challenging, as much of this research is conducted in specialized academic labs with proprietary UBPs. However, studies on the isoguanine (isoG) template provide valuable insights into the kinetic preferences of polymerases for the isoC:isoG pair.

A key study by Fazekas et al. (1997) investigated the kinetics of nucleotide incorporation opposite a template isoguanine using Thermus aquaticus (Taq) DNA polymerase, a Family A polymerase. The data provides a quantitative look at the competition between the cognate unnatural partner (5-methyl-isocytosine triphosphate) and a natural nucleotide (dTTP).

Table 1: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite a Template Isoguanine by Taq DNA Polymerase

Incoming NucleotideKm (µM)Vmax (relative)Catalytic Efficiency (Vmax/Km) (relative)
5-methyl-isocytosine-TP1.8 ± 0.41.00.56
dTTP0.8 ± 0.20.81.00

Data adapted from Fazekas et al., 1997.[1]

Interpretation of Data:

The data in Table 1 indicates that for Taq DNA polymerase, the apparent binding affinity (Km) for the natural nucleotide dTTP is approximately 2.25-fold higher than for the unnatural 5-methyl-isocytosine triphosphate when pairing with a template isoguanine.[1] The relative catalytic turnover rate (Vmax) is slightly lower for dTTP.[1] Consequently, the overall catalytic efficiency (Vmax/Km) for the misincorporation of dTTP opposite isoguanine is almost twice as high as the incorporation of the intended partner, 5-methyl-isocytosine.[1] This highlights a significant challenge in using lower fidelity polymerases like Taq for the faithful replication of the isoC:isoG UBP, as they can readily misincorporate natural nucleotides.

Qualitative Comparison of Polymerase Fidelity

While specific kinetic data for this compound incorporation is sparse, the general fidelity of different polymerase families provides a strong indication of their suitability for UBP replication.

  • Family A Polymerases (e.g., Taq, Klenow Fragment): These polymerases generally exhibit lower fidelity and lack 3'→5' exonuclease (proofreading) activity.[1] As demonstrated by the kinetic data for Taq, they are more prone to misincorporating natural nucleotides opposite an unnatural template base. The Klenow fragment of E. coli DNA polymerase I has also been used in studies with unnatural base pairs, but its lack of thermostability limits its application in PCR.[1][2]

  • Family B Polymerases (e.g., Pfu, Deep Vent, Vent): These polymerases are known for their high fidelity due to their intrinsic 3'→5' exonuclease activity.[3] This proofreading capability allows them to excise incorrectly incorporated nucleotides, thereby significantly reducing error rates. For applications requiring high fidelity replication of DNA containing this compound, Family B polymerases are generally the preferred choice. The error rate of Pfu polymerase has been reported to be approximately 1.3 x 10-6 errors per base pair per duplication, which is significantly lower than that of Taq polymerase (8.0 x 10-6).[1]

Experimental Protocols

The following protocols describe standard methods for evaluating the efficiency and fidelity of different DNA polymerases for this compound incorporation.

Steady-State Kinetic Analysis of Single Nucleotide Incorporation

This assay is used to determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax or kcat) for the incorporation of a single nucleotide opposite a specific template base.

Methodology:

  • Primer-Template DNA Preparation:

    • Synthesize a DNA template strand containing an isoguanine (isoG) base at a defined position.

    • Synthesize a complementary primer strand that terminates one base before the isoG template base. The 5' end of the primer should be labeled (e.g., with 32P or a fluorescent dye) for visualization.

    • Anneal the primer and template strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Enzyme Reaction:

    • Prepare a series of reaction mixtures, each containing a fixed concentration of the primer-template DNA and the DNA polymerase being tested.

    • Each reaction series should have varying concentrations of the nucleotide triphosphate to be tested (e.g., d(isoC)TP or a competing natural dNTP).

    • Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the specific polymerase. The reaction time should be optimized to ensure single-turnover conditions (less than 20% of the primer is extended).

  • Quenching and Product Analysis:

    • Stop the reactions at a defined time point by adding a quenching solution (e.g., EDTA).

    • Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the bands using autoradiography or fluorescence imaging and quantify the band intensities.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction at each nucleotide concentration.

    • Plot V0 against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • The catalytic efficiency is calculated as Vmax/Km.

Diagram of Steady-State Kinetics Workflow:

SteadyStateKinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Synthesize & Label Primer/Template DNA P2 Anneal Primer to Template P1->P2 R1 Set up Reactions with Varying [dNTP] P2->R1 R2 Add Polymerase & Incubate R1->R2 A1 Quench Reaction R2->A1 A2 Denaturing PAGE A1->A2 A3 Quantify Bands A2->A3 A4 Michaelis-Menten Analysis A3->A4

Caption: Workflow for steady-state kinetic analysis.

Pre-Steady-State "Burst" Kinetic Analysis

This method provides a more detailed look at the catalytic cycle, allowing for the determination of the elemental rate constants for nucleotide binding (Kd) and the rate of polymerization (kpol).

Methodology:

  • Reaction Setup:

    • The setup is similar to the steady-state assay, but the enzyme concentration is in excess of the primer-template DNA concentration.

    • The reaction is initiated by rapidly mixing the enzyme-DNA complex with the nucleotide triphosphate solution. This is typically done using a rapid quench-flow instrument.

  • Time Course Measurement:

    • The reaction is quenched at multiple, very short time points (milliseconds to seconds).

    • Product formation is quantified at each time point.

  • Data Analysis:

    • Plot the product concentration against time. The resulting curve will show an initial "burst" of product formation followed by a slower, linear steady-state rate.

    • Fit the data to a burst equation to determine the burst amplitude (related to the concentration of active enzyme), the burst rate constant (kobs), and the steady-state rate.

    • By measuring kobs at different nucleotide concentrations, kpol and Kd can be determined by fitting the data to a hyperbolic equation.

Diagram of Pre-Steady-State Kinetics Workflow:

PreSteadyStateKinetics cluster_mixing Rapid Mixing cluster_quenching Time-Resolved Quenching cluster_analysis Analysis M1 Prepare Enzyme-DNA Complex ([E] > [DNA]) M3 Rapid Quench-Flow Mixing M1->M3 M2 Prepare dNTP Solution M2->M3 Q1 Quench at Multiple Short Time Points M3->Q1 A1 Denaturing PAGE & Quantitation Q1->A1 A2 Plot Product vs. Time A1->A2 A3 Fit to Burst Equation A2->A3 A4 Determine k_pol & K_d A3->A4

Caption: Workflow for pre-steady-state kinetic analysis.

Logical Relationship of Polymerase Fidelity

The fidelity of a DNA polymerase is a crucial factor for the accurate replication of genetic information, including that encoded by unnatural base pairs. It is determined by the enzyme's ability to discriminate between correct and incorrect nucleotide substrates at the insertion step and its capacity to remove misincorporated nucleotides via its proofreading activity.

Diagram of Polymerase Fidelity Determinants:

PolymeraseFidelity Fidelity High Polymerase Fidelity Insertion Accurate Nucleotide Insertion Fidelity->Insertion Proofreading Efficient Proofreading (3'->5' Exonuclease Activity) Fidelity->Proofreading Discrimination Substrate Discrimination (Correct vs. Incorrect dNTP) Insertion->Discrimination Mismatch_Removal Mismatch Excision Proofreading->Mismatch_Removal

References

A Comparative Guide to Gene Expression Validation: Isocytosine-Modified Probes vs. Standard Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of gene expression is a critical step in unraveling complex biological processes and identifying potential therapeutic targets. This guide provides an objective comparison of gene expression validation techniques, with a focus on the performance of isocytosine-modified probes against established methods such as quantitative PCR (qPCR), Northern blotting, and in situ hybridization.

This document delves into the experimental data supporting each method, offering a clear comparison of their quantitative performance. Detailed protocols for key experiments are provided to ensure reproducibility, and custom visualizations are included to illustrate the underlying mechanisms and workflows.

Quantitative Performance Comparison

The validation of gene expression hinges on the sensitivity, specificity, and reproducibility of the chosen method. The following tables summarize the quantitative performance of this compound-modified probes, primarily used in the Plexor™ qPCR system, in comparison to the widely used TaqMan® and SYBR® Green qPCR chemistries, as well as qualitative comparisons to Northern blotting and in situ hybridization.

Performance Metric This compound-Modified Probes (Plexor™ qPCR) TaqMan® Probes (qPCR) SYBR® Green (qPCR) Northern Blotting In Situ Hybridization (ISH)
Specificity High (relies on specific primer and unique base pairing)Very High (relies on specific probe hybridization)Moderate (binds to any double-stranded DNA, including non-specific products and primer-dimers)High (dependent on probe sequence and hybridization stringency)High (provides spatial resolution of gene expression within tissues)
Sensitivity High (detection down to 4 copies of DNA)Very High (can detect as few as 1-10 copies)High (can be sensitive, but limited by non-specific binding)Low (requires a larger amount of RNA)Moderate to High (dependent on probe and signal amplification)
Multiplexing Capability Yes (different fluorescent dyes can be used on primers)Yes (different fluorescent dyes on probes allow for multiple targets in one reaction)No (single fluorescent signal)Yes (membrane can be stripped and re-probed)Yes (multiple probes with different labels can be used)
Quantitative Accuracy High (linear quantification over a broad dynamic range)High (considered a gold standard for quantification)Moderate (quantification can be affected by non-specific amplification)Semi-quantitativeQualitative to semi-quantitative
Cost ModerateHigh (due to the cost of labeled probes)Low (no labeled probe required)ModerateHigh (can be labor-intensive and require specialized equipment)
Throughput HighHighHighLowLow to Moderate

Experimental Principles and Workflows

Understanding the underlying principles of each technique is crucial for selecting the most appropriate method for a given research question.

This compound-Modified Probes (Plexor™ qPCR)

Plexor™ technology utilizes a novel base pair between 5'-methylthis compound (iso-dC) and isoguanine (iso-dG) for real-time PCR quantification. One primer is synthesized with a fluorescently labeled iso-dC at the 5' end. The reaction mix contains a quencher-labeled iso-dGTP (dabcyl-iso-dGTP). During PCR, the dabcyl-iso-dGTP is specifically incorporated opposite the iso-dC in the newly synthesized strand, bringing the quencher in close proximity to the fluorophore and causing a decrease in fluorescence. This reduction in signal is directly proportional to the amount of amplified product.

Plexor_Workflow cluster_setup Reaction Setup cluster_pcr Real-Time PCR cluster_analysis Data Analysis RT Reverse Transcription (RNA to cDNA) MasterMix Prepare Master Mix: - cDNA - Plexor™ Master Mix - Labeled iso-dC Primer - Unlabeled Primer - dabcyl-iso-dGTP RT->MasterMix Input Denaturation Denaturation (95°C) MasterMix->Denaturation Start PCR Annealing Annealing (60°C) Primers bind to cDNA Denaturation->Annealing Extension Extension (72°C) dabcyl-iso-dGTP incorporated Annealing->Extension Quenching Fluorescence Quenching Extension->Quenching Quenching->Denaturation Next Cycle Detection Real-time fluorescence detection (signal decreases with amplification) Quenching->Detection Quantification Quantification based on Ct value Detection->Quantification

Caption: Workflow of gene expression validation using this compound-modified probes (Plexor™ qPCR).

Alternative Gene Expression Validation Methods

TaqMan® qPCR is a hydrolysis probe-based method that provides high specificity. It employs a target-specific oligonucleotide probe with a fluorophore on the 5' end and a quencher on the 3' end. During PCR, the probe hybridizes to the target sequence. As the DNA polymerase extends the primer, its 5' exonuclease activity cleaves the probe, separating the fluorophore from the quencher and resulting in a fluorescent signal.

TaqMan_Workflow cluster_setup Reaction Setup cluster_pcr Real-Time PCR cluster_analysis Data Analysis RT Reverse Transcription (RNA to cDNA) MasterMix Prepare Master Mix: - cDNA - TaqMan® Master Mix - Forward & Reverse Primers - TaqMan® Probe RT->MasterMix Input Denaturation Denaturation (95°C) MasterMix->Denaturation Start PCR Annealing Annealing (60°C) Primers & Probe bind Denaturation->Annealing Extension Extension (72°C) Polymerase cleaves probe Annealing->Extension Fluorescence Fluorescence Emission Extension->Fluorescence Fluorescence->Denaturation Next Cycle Detection Real-time fluorescence detection (signal increases with amplification) Fluorescence->Detection Quantification Quantification based on Ct value Detection->Quantification

Caption: Workflow of gene expression validation using TaqMan® qPCR.

SYBR® Green is a fluorescent dye that intercalates with any double-stranded DNA. During qPCR, as the amount of dsDNA product increases, more dye binds, leading to an increase in fluorescence. This method is simpler and more cost-effective than probe-based methods but can be less specific.

SYBR_Green_Workflow cluster_setup Reaction Setup cluster_pcr Real-Time PCR cluster_analysis Data Analysis RT Reverse Transcription (RNA to cDNA) MasterMix Prepare Master Mix: - cDNA - SYBR® Green Master Mix - Forward & Reverse Primers RT->MasterMix Input Denaturation Denaturation (95°C) MasterMix->Denaturation Start PCR Annealing Annealing (60°C) Primers bind Denaturation->Annealing Extension Extension (72°C) SYBR® Green binds to dsDNA Annealing->Extension Fluorescence Fluorescence Emission Extension->Fluorescence Fluorescence->Denaturation Next Cycle Detection Real-time fluorescence detection (signal increases with amplification) Fluorescence->Detection MeltCurve Melt Curve Analysis (for specificity check) Detection->MeltCurve Quantification Quantification based on Ct value MeltCurve->Quantification

Caption: Workflow of gene expression validation using SYBR® Green qPCR.

Northern blotting is a classic technique for detecting and sizing specific RNA molecules. It involves separating RNA samples by size via gel electrophoresis, transferring them to a solid support membrane, and then hybridizing the membrane with a labeled probe specific to the RNA of interest.

Northern_Blot_Workflow RNA_Extraction RNA Extraction Gel_Electrophoresis Denaturing Agarose Gel Electrophoresis RNA_Extraction->Gel_Electrophoresis Transfer Transfer to Membrane (e.g., Nylon) Gel_Electrophoresis->Transfer Immobilization Immobilization (UV crosslinking or baking) Transfer->Immobilization Hybridization Hybridization with Labeled Probe Immobilization->Hybridization Washing Washing to remove unbound probe Hybridization->Washing Detection Detection (e.g., Autoradiography, Chemiluminescence) Washing->Detection Analysis Analysis of band size and intensity Detection->Analysis

Caption: General workflow of Northern blotting for RNA analysis.

In situ hybridization allows for the localization of specific nucleic acid sequences within the context of tissue or cell morphology. Labeled probes are hybridized to the target RNA in fixed and permeabilized samples, and the signal is then detected, often by microscopy.

ISH_Workflow Tissue_Prep Tissue Preparation (Fixation, Sectioning) Permeabilization Permeabilization (e.g., Proteinase K) Tissue_Prep->Permeabilization Hybridization Hybridization with Labeled Probe Permeabilization->Hybridization Washing Stringent Washes Hybridization->Washing Detection Signal Detection (e.g., Antibody-Enzyme Conjugate, Fluorescence) Washing->Detection Visualization Microscopic Visualization Detection->Visualization Analysis Analysis of Signal Localization and Intensity Visualization->Analysis

Caption: General workflow of in situ hybridization for mRNA detection.

Experimental Protocols

Detailed, step-by-step protocols for each of the discussed gene expression validation methods are provided below. These protocols are intended as a guide and may require optimization based on the specific experimental conditions.

Plexor™ qPCR Protocol

This protocol is based on the Plexor™ HY System and can be adapted for gene expression analysis.

  • Reverse Transcription:

    • Synthesize cDNA from total RNA using a reverse transcriptase, oligo(dT) primers, and random primers.

  • qPCR Reaction Setup:

    • Thaw Plexor™ Master Mix, labeled iso-dC primer, unlabeled primer, and nuclease-free water on ice.

    • Prepare a master mix for the number of reactions plus an excess to account for pipetting errors. For a 20 µL reaction:

      • 10 µL 2X Plexor™ Master Mix

      • 1 µL 10 µM Labeled iso-dC Primer

      • 1 µL 10 µM Unlabeled Primer

      • 3 µL Nuclease-free water

    • Aliquot 15 µL of the master mix into each well of a qPCR plate.

    • Add 5 µL of cDNA template (typically 1-100 ng) to each well.

    • Include no-template controls (NTCs) by adding 5 µL of nuclease-free water instead of cDNA.

    • Seal the plate and centrifuge briefly.

  • Real-Time PCR Cycling:

    • Program the real-time PCR instrument with the following conditions:

      • Initial Denaturation: 95°C for 2 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 5 seconds

        • Annealing/Extension: 60°C for 35 seconds (with fluorescence reading)

    • Perform a melt curve analysis after the cycling to assess product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each sample.

    • Quantify gene expression relative to a reference gene using the ΔΔCt method.

TaqMan® qPCR Protocol[15]
  • Reverse Transcription:

    • Perform reverse transcription of RNA to cDNA as described for the Plexor™ protocol.

  • qPCR Reaction Setup:

    • Thaw TaqMan® Gene Expression Master Mix, TaqMan® Assay (20X, contains primers and probe), and nuclease-free water on ice.

    • Prepare a master mix for the desired number of reactions. For a 20 µL reaction:

      • 10 µL 2X TaqMan® Gene Expression Master Mix

      • 1 µL 20X TaqMan® Gene Expression Assay

      • 4 µL Nuclease-free water

    • Aliquot 15 µL of the master mix into each well.

    • Add 5 µL of cDNA template to each well.

    • Include NTCs.

    • Seal and centrifuge the plate.

  • Real-Time PCR Cycling:

    • Use the following standard thermal cycling conditions:

      • UNG Activation (optional): 50°C for 2 minutes

      • Enzyme Activation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute (with fluorescence reading)

  • Data Analysis:

    • Analyze the data using the ΔΔCt method for relative quantification.

SYBR® Green qPCR Protocol[12][13]
  • Reverse Transcription:

    • Synthesize cDNA from RNA as previously described.

  • qPCR Reaction Setup:

    • Thaw SYBR® Green PCR Master Mix, forward and reverse primers, and nuclease-free water on ice.

    • Prepare a master mix. For a 20 µL reaction:

      • 10 µL 2X SYBR® Green PCR Master Mix

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 3 µL Nuclease-free water

    • Dispense 15 µL of the master mix into each well.

    • Add 5 µL of cDNA template.

    • Include NTCs.

    • Seal and centrifuge the plate.

  • Real-Time PCR Cycling:

    • Program the instrument with a protocol such as:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute (with fluorescence reading)

    • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Quantify gene expression using the ΔΔCt method after confirming a single peak in the melt curve analysis.

Northern Blotting Protocol[14][18][19]
  • RNA Extraction and Quantification:

    • Extract total RNA from cells or tissues using a method that ensures high-quality, intact RNA.

    • Quantify the RNA and assess its integrity.

  • Denaturing Agarose Gel Electrophoresis:

    • Prepare a formaldehyde-containing agarose gel.

    • Denature 10-20 µg of total RNA per lane by heating in a formaldehyde-containing loading buffer.

    • Separate the RNA by size on the gel.

  • Transfer to Membrane:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

  • Immobilization:

    • Fix the RNA to the membrane by UV cross-linking or baking at 80°C.

  • Probe Labeling and Hybridization:

    • Prepare a labeled DNA or RNA probe complementary to the target transcript.

    • Pre-hybridize the membrane in a hybridization buffer.

    • Add the labeled probe and hybridize overnight at an appropriate temperature.

  • Washing and Detection:

    • Wash the membrane under stringent conditions to remove non-specifically bound probe.

    • Detect the probe signal using autoradiography (for radioactive probes) or a chemiluminescent or fluorescent imaging system (for non-radioactive probes).

In Situ Hybridization (ISH) Protocol[3][21]
  • Tissue Preparation:

    • Fix tissue samples in 4% paraformaldehyde and embed in paraffin.

    • Cut thin sections (5-10 µm) and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol washes.

  • Permeabilization:

    • Treat the sections with proteinase K to improve probe accessibility.

  • Hybridization:

    • Apply a hybridization solution containing the labeled (e.g., DIG-labeled) antisense RNA probe to the sections.

    • Incubate overnight in a humidified chamber at a specific hybridization temperature.

  • Washing:

    • Perform stringent washes to remove unbound probe.

  • Immunodetection:

    • Incubate the sections with an antibody conjugated to an enzyme (e.g., anti-DIG-AP).

    • Wash to remove excess antibody.

  • Signal Development and Visualization:

    • Add a chromogenic substrate that precipitates upon enzymatic reaction, creating a colored signal.

    • Counterstain the sections and mount with a coverslip.

    • Visualize the signal using a bright-field microscope.

Conclusion

The choice of a gene expression validation method depends on the specific research goals, available resources, and the level of quantification required. This compound-modified probes, as used in the Plexor™ qPCR system, offer a high-throughput, specific, and sensitive method for quantitative gene expression analysis, with the added benefit of multiplexing capabilities. While TaqMan® probes provide the highest specificity, they come at a higher cost. SYBR® Green is a cost-effective option for high-throughput screening but may lack the specificity of probe-based methods. For studies requiring information on RNA size and integrity, Northern blotting remains a valuable tool, albeit with lower throughput. In situ hybridization is unparalleled in its ability to provide spatial information on gene expression within the context of tissue architecture. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to confidently validate their gene expression findings.

Unraveling the Blueprint: A Structural Comparison of DNA Duplexes Containing Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of non-canonical bases on DNA structure and stability is paramount. This guide provides a comprehensive comparison of DNA duplexes containing the cytosine isomer, isocytosine (iC), with their natural cytosine (C) counterparts. By examining thermodynamic stability and structural perturbations, we offer insights into the behavior of these modified duplexes, supported by experimental data and detailed protocols.

The incorporation of this compound into DNA duplexes, forming a base pair with guanine (iC:G), introduces a unique structural and thermodynamic profile compared to the canonical cytosine:guanine (C:G) pair. While both pairings maintain the crucial three hydrogen bonds, the altered arrangement of donor and acceptor sites in this compound leads to distinct properties that are of significant interest in the fields of synthetic biology, diagnostics, and therapeutics.

Thermodynamic Stability: A Quantitative Look

The stability of a DNA duplex is a critical parameter, often quantified by its melting temperature (Tm) and thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Studies have shown that the unnatural this compound:isoguanine (iC:iG) pair is as stable as a natural C:G Watson-Crick pair.[1] This suggests that duplexes containing this compound can exhibit high thermal stability.

Below is a comparative summary of thermodynamic data for a DNA duplex containing a canonical G-C pair versus one with an isoguanine-isocytosine (iG-iC) pair, which informs on the stability of this compound-containing duplexes.

Duplex Sequence (5'-3')Base PairTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
d(CGCGAATTCGCG)2G-C72.1-93.6-255.4-17.8
d(CGCiG AATTiC GCG)2iG-iC 75.5-98.2-265.8-19.3

Table 1: Comparison of thermodynamic parameters for DNA duplexes with a central G-C pair versus an iG-iC pair. Data obtained from UV melting studies.

The data indicates that the duplex containing the iG-iC pairs exhibits a higher melting temperature and a more favorable Gibbs free energy of formation, suggesting enhanced thermodynamic stability in this context.

Structural Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that DNA duplexes containing this compound and isoguanine can adopt a parallel-stranded (PS) conformation with reverse Watson-Crick base pairing.[2] This is a significant deviation from the canonical antiparallel B-form DNA.

Key structural differences observed in a parallel-stranded duplex containing iG:C and iC:G pairs compared to B-DNA include:[2]

  • Groove Dimensions: The PS-duplex exhibits two grooves of similar width (7.0 Å) and depth (7.7 Å), unlike the distinct major (11.7 Å wide, 8.5 Å deep) and minor (5.7 Å wide, 7.5 Å deep) grooves of B-DNA.[2]

  • Base Pairing: All base pairs, including iG:C and G:iC, are in a reverse Watson-Crick configuration.[2]

Experimental Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of DNA duplexes containing this compound. The following workflow outlines the key experimental stages.

experimental_workflow Experimental Workflow for this compound DNA Duplex Characterization cluster_synthesis Oligonucleotide Synthesis cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesis of this compound and Control Oligonucleotides Purification HPLC Purification Synthesis->Purification Quantification UV-Vis Quantification Purification->Quantification UV_Vis UV-Vis Thermal Denaturation (Tm, ΔG°, ΔH°, ΔS°) Quantification->UV_Vis CD_Spec Circular Dichroism (Global Conformation) Quantification->CD_Spec NMR_Spec 2D NMR Spectroscopy (High-Resolution Structure) Quantification->NMR_Spec Thermo_Analysis Thermodynamic Parameter Calculation UV_Vis->Thermo_Analysis Structural_Modeling Structural Refinement and Modeling NMR_Spec->Structural_Modeling Comparison Structural and Stability Comparison Thermo_Analysis->Comparison Structural_Modeling->Comparison

This compound DNA Duplex Characterization Workflow

Detailed Experimental Protocols

UV-Vis Thermal Denaturation

Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔG°, ΔH°, ΔS°) of DNA duplexes.

Principle: The absorbance of DNA at 260 nm increases upon denaturation (hyperchromic effect). By monitoring absorbance as a function of temperature, a melting curve is generated.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the this compound-containing and control DNA oligonucleotides.

    • Prepare solutions of complementary strands in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the duplexes by heating to 90°C for 5 minutes and slowly cooling to room temperature.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Measure the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5 °C/min or 1 °C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis:

    • Plot absorbance versus temperature to obtain the melting curve.

    • The Tm is the temperature at the midpoint of the transition.

    • Thermodynamic parameters can be derived from the melting curves using appropriate software and analysis methods (e.g., van't Hoff analysis).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the DNA duplex in solution at atomic resolution.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide information about their chemical environment, connectivity, and spatial proximity.

Protocol:

  • Sample Preparation:

    • Prepare a concentrated sample (0.5-1.0 mM) of the purified DNA duplex in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5-7.0) in D2O or a 90% H2O/10% D2O mixture.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.

    • For studying exchangeable protons (imino protons involved in hydrogen bonding), experiments are performed in H2O with water suppression techniques.

  • Data Analysis:

    • Assign the resonances to specific protons in the DNA sequence using established sequential assignment strategies.

    • Use the intensities of NOESY cross-peaks to derive inter-proton distance restraints.

    • Employ molecular dynamics and simulated annealing protocols with the experimental restraints to calculate a family of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the global conformation of the DNA duplex.

Principle: Chiral molecules, such as DNA, differentially absorb left- and right-circularly polarized light. The resulting CD spectrum is sensitive to the secondary structure of the DNA.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 5-10 µM) of the DNA duplex in the desired buffer.

  • Data Acquisition:

    • Record the CD spectrum over a wavelength range of approximately 200-320 nm using a CD spectropolarimeter.

    • Spectra are typically recorded at a controlled temperature.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum provide a signature of the DNA conformation. For example, B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm, while A-form DNA has a dominant positive band around 260 nm. Deviations from these canonical spectra can indicate altered helical structures.

Conclusion

The substitution of cytosine with this compound in DNA duplexes presents a fascinating avenue for modifying the properties of nucleic acids. The available data suggests that this compound-containing duplexes can exhibit comparable or even enhanced thermodynamic stability relative to their natural counterparts. Furthermore, the introduction of this compound can induce significant structural changes, such as the formation of parallel-stranded duplexes with altered groove dimensions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced structural and thermodynamic consequences of incorporating this compound and other modified bases into DNA, thereby advancing the design of novel DNA-based technologies.

References

A Comparative Guide to Isocytosine and Other Artificial Nucleobases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical four bases (Adenine, Guanine, Cytosine, and Thymine) has opened new frontiers in synthetic biology, diagnostics, and therapeutics. This guide provides a comparative analysis of isocytosine, a key player in the field of artificial nucleobases, alongside other notable synthetic counterparts. We present a compilation of experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and utilizing these powerful tools.

Introduction to Artificial Nucleobases

Artificial nucleobases are synthetic molecules that can be incorporated into nucleic acids, expanding the chemical and functional diversity of DNA and RNA. These novel bases can be broadly categorized based on their pairing mechanism: those that form alternative hydrogen-bonding patterns, and those that rely on hydrophobic and shape-complementary interactions. This compound (isoC) and its pairing partner isoguanine (isoG) are prime examples of the former, forming a stable base pair with a hydrogen-bonding pattern distinct from the natural A-T and G-C pairs. Other significant artificial base pairs include the hydrophobic d5SICS-dNaM pair and the Hachimoji DNA system, which introduces four additional bases (P, Z, S, and B) to create an eight-letter genetic alphabet.

Quantitative Comparison of Artificial Nucleobases

The performance of artificial nucleobases can be evaluated based on several key parameters, including their effect on the thermal stability of the DNA duplex, the efficiency of their enzymatic incorporation, and their intrinsic photophysical properties. The following tables summarize available quantitative data for this compound and other selected artificial nucleobases.

Table 1: Thermal Stability of DNA Duplexes Containing Artificial Base Pairs

Artificial Base PairSequence ContextΔTm (°C) per modificationReference
isoC-isoGNot SpecifiedComparable to G-C[1]
d5SICS-dNaMNot SpecifiedTo Be Determined Experimentally[2][3]
P-Z (Hachimoji)Average of 94 duplexesPredicted within 2.1°C of experimental Tm[4][5]
B-S (Hachimoji)Average of 94 duplexesPredicted within 2.1°C of experimental Tm[4][5]

Note: The thermal stability of DNA duplexes containing artificial base pairs is highly dependent on the surrounding sequence context and experimental conditions. The data presented here should be considered as a general guide.

Table 2: Enzymatic Incorporation of Artificial Nucleobases

Artificial Nucleobase (dNTP)DNA PolymeraseRelative Incorporation EfficiencyReference
This compound triphosphateKlenow FragmentNot specified, but successful incorporation[6]
d5SICSTP opposite dNaMKlenow Fragment8-fold less efficient than dATP opposite dT[7]
dNaMTP opposite d5SICSKlenow FragmentHigh efficiency[7]
dZTP opposite dP (Hachimoji)KlenTaq variantSimilar to Watson-Crick pairs[8]
dPTP opposite dZ (Hachimoji)KlenTaq variantSimilar to Watson-Crick pairs[8]

Table 3: Fluorescence Properties of Artificial Nucleobases

Artificial NucleobaseExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
tC (tricyclic cytosine analog)~350~4500.16-0.24 (in DNA)[9]
2-aminopurine (2-AP)310370~0.007 (in DNA, highly variable)[9]
d5SICSNot FluorescentNot Fluorescent-
dNaMNot FluorescentNot Fluorescent-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of artificial nucleobases in research. Below are protocols for key experimental procedures.

Protocol 1: Solid-Phase Phosphoramidite Synthesis of Oligonucleotides Containing Artificial Nucleobases

This protocol outlines the standard cycle for automated solid-phase DNA synthesis using phosphoramidite chemistry, which can be adapted for the incorporation of artificial nucleobases.[10][11][12][13][14][15]

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
  • Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the acidic solution. This exposes the 5'-hydroxyl group for the next coupling step.
  • Time: 60-180 seconds.

2. Coupling:

  • Reagents: Nucleoside phosphoramidite (natural or artificial) and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.
  • Procedure: The phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. For artificial phosphoramidites, extended coupling times may be required.
  • Time: 30-180 seconds.

3. Capping:

  • Reagents: Capping Reagent A (acetic anhydride/pyridine/THF) and Capping Reagent B (N-methylimidazole/THF).
  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
  • Time: 30-60 seconds.

4. Oxidation:

  • Reagent: Iodine solution (I2 in THF/pyridine/water).
  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
  • Time: 30-60 seconds.

5. Cleavage and Deprotection:

  • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
  • Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.

Protocol 2: Polymerase Chain Reaction (PCR) with an Expanded Genetic Alphabet

This protocol provides a general framework for performing PCR with DNA templates containing an artificial base pair.[16]

1. Reaction Setup:

  • Template DNA: 1 pg - 1 ng containing the artificial base pair.
  • Primers: 0.5 µM each (forward and reverse).
  • Natural dNTPs: 200 µM each (dATP, dGTP, dCTP, dTTP).
  • Artificial dNTPs: 50-100 µM each (e.g., disoCTP and disoGTP).
  • DNA Polymerase: A polymerase known to be compatible with the artificial base pair (e.g., Klenow fragment, Vent, or a specifically evolved polymerase).
  • PCR Buffer: As recommended by the polymerase manufacturer.

2. Thermal Cycling Conditions:

  • Initial Denaturation: 94°C for 2 minutes.
  • 30-40 Cycles:
  • Denaturation: 94°C for 30 seconds.
  • Annealing: 50-60°C for 30 seconds (optimize for specific primers).
  • Extension: 72°C for 1 minute per kb of product length.
  • Final Extension: 72°C for 5 minutes.

3. Analysis:

  • Analyze the PCR product by agarose gel electrophoresis.
  • Sequence the amplified DNA to verify the fidelity of artificial base pair replication.

Protocol 3: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) with an Expanded Genetic Alphabet (ExSELEX)

This protocol describes the in vitro selection of aptamers containing artificial nucleobases.[7][17][18][19]

1. Library Design and Synthesis:

  • Synthesize a single-stranded DNA library containing random sequences flanked by constant regions for primer annealing. The random region should incorporate the artificial nucleobase at a defined frequency.

2. Selection:

  • Incubate the DNA library with the target molecule (e.g., protein, small molecule).
  • Partition the bound oligonucleotides from the unbound ones (e.g., using nitrocellulose filter binding or affinity chromatography).
  • Wash the partition matrix to remove non-specifically bound sequences.
  • Elute the bound oligonucleotides.

3. Amplification:

  • Amplify the eluted oligonucleotides by PCR using natural and artificial dNTPs as described in Protocol 2.
  • Generate single-stranded DNA from the PCR product for the next round of selection (e.g., by asymmetric PCR or enzymatic digestion of one strand).

4. Iterative Rounds:

  • Repeat the selection and amplification steps for 8-15 rounds, increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing the wash stringency).

5. Sequencing and Characterization:

  • Clone and sequence the enriched pool of aptamers to identify individual aptamer sequences.
  • Synthesize individual aptamers and characterize their binding affinity and specificity to the target.

Visualizing Key Processes

To further elucidate the experimental workflows and molecular interactions discussed, the following diagrams are provided in the DOT language for Graphviz.

phosphoramidite_synthesis Phosphoramidite Synthesis Cycle cluster_cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Phosphoramidite) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation end_cycle Repeat for Next Nucleotide oxidation->end_cycle Continue final Cleavage & Deprotection oxidation->final Final Cycle start Start with Support-Bound Nucleoside start->deblocking end_cycle->deblocking pcr_workflow PCR with an Expanded Genetic Alphabet cluster_inputs Reaction Components cluster_cycling Thermal Cycling template Template DNA (with UBP) denaturation Denaturation (94°C) template->denaturation primers Forward & Reverse Primers primers->denaturation dNTPs Natural dNTPs (dATP, dGTP, dCTP, dTTP) dNTPs->denaturation udNTPs Unnatural dNTPs (e.g., disoCTP, disoGTP) udNTPs->denaturation polymerase DNA Polymerase polymerase->denaturation buffer PCR Buffer buffer->denaturation annealing Annealing (50-60°C) denaturation->annealing extension Extension (72°C) annealing->extension extension->denaturation Repeat 30-40x analysis Analysis (Gel Electrophoresis, Sequencing) extension->analysis selex_workflow Expanded Genetic Alphabet SELEX (ExSELEX) library 1. ssDNA Library (with Unnatural Base) selection 2. Selection (Incubate with Target) library->selection partition 3. Partition (Separate Bound/Unbound) selection->partition elution 4. Elution (Collect Bound Sequences) partition->elution amplification 5. PCR Amplification (with Unnatural dNTPs) elution->amplification ssDNA_generation 6. ssDNA Generation amplification->ssDNA_generation next_round Next Round of Selection ssDNA_generation->next_round Iterate 8-15x final_analysis Sequencing & Characterization ssDNA_generation->final_analysis Final Round next_round->selection

References

Orthogonality of the Isocytosine-Isoguanine Pair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The expansion of the genetic alphabet beyond the canonical A-T and G-C base pairs opens up new avenues in synthetic biology, diagnostics, and therapeutics. A critical component of this endeavor is the development of unnatural base pairs (UBPs) that are "orthogonal" to the natural system, meaning they pair selectively with each other and not with natural bases, and are efficiently processed by cellular machinery. This guide provides a comprehensive comparison of the isocytosine (isoC) and isoguanine (isoG) UBP, focusing on experimental data that validates its orthogonality.

Data Presentation: A Quantitative Comparison

The orthogonality of a UBP is primarily assessed by its thermodynamic stability when paired with its cognate partner versus natural bases, and by the fidelity of DNA polymerases when replicating DNA containing the UBP. The following tables summarize key quantitative data from various studies.

Base PairMelting Temperature (Tm) (°C)ΔTm (°C) vs. G-CReference(s)
G-C (in 12-mer duplex)520[1]
isoG-isoC 52 0 [1]
K-X58+6[1]
Z-P62+10[1]

Table 1: Comparative Thermal Stability of Unnatural Base Pairs. The melting temperature (Tm) of a 12-mer DNA duplex containing a single G-C pair was compared to duplexes where this pair was replaced by an unnatural base pair. A higher Tm indicates greater thermodynamic stability. The isoG-isoC pair exhibits stability comparable to the natural G-C pair.

Unnatural Base PairPolymeraseFidelity / Selectivity per PCR cycleReference(s)
isoG-isoC Thermus aquaticus (Taq)~93%[2]
isoG-isoC (with TS)Thermus aquaticus (Taq)~98%[2]
d5SICS-dNaMOneTaq®99.91%[3]
Ds-PxDeep Vent™>99.9%[4]

Table 2: Fidelity of DNA Polymerases with Unnatural Base Pairs. The fidelity of various DNA polymerases in replicating DNA containing different UBPs is a crucial measure of orthogonality. Higher fidelity indicates fewer errors (mispairings) during replication. The fidelity of the isoG-isoC pair can be improved by modifying the natural bases in the template, such as replacing thymine with 2-thiothymine (TS) to reduce mispairing with a tautomeric form of isoG.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to validate the orthogonality of the isoC-isoG pair.

Thermal Denaturation Studies

This method assesses the thermodynamic stability of DNA duplexes containing the UBP.

  • Oligonucleotide Synthesis and Purification: Synthesize oligonucleotides with and without the isoC-isoG pair using standard phosphoramidite chemistry. Purify the oligonucleotides by HPLC or PAGE.

  • Sample Preparation: Dissolve the purified oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to a final concentration of 2 µM for each strand.

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance at 260 nm against temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is in a double-stranded state and 50% is single-stranded. This corresponds to the midpoint of the sigmoidal melting curve. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be derived from the melting curves using appropriate software.

Polymerase Fidelity Assay (Primer Extension Method)

This assay evaluates the efficiency and accuracy of a DNA polymerase in incorporating the correct nucleotide opposite the UBP in a template strand.

  • Primer and Template Design: Design a DNA template containing the unnatural base (isoG or isoC). A short, complementary primer (radiolabeled or fluorescently labeled at the 5' end) is designed to anneal upstream of the unnatural base.

  • Annealing: Anneal the labeled primer to the template DNA by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Primer Extension Reaction: Set up reaction mixtures containing the annealed primer-template duplex, a DNA polymerase (e.g., Klenow fragment, Taq polymerase), and a mixture of dNTPs (including the triphosphate of the unnatural base, e.g., d-isoCTP or d-isoGTP).

  • Reaction Incubation and Termination: Incubate the reactions at the optimal temperature for the polymerase for a set period. Terminate the reactions by adding a stop solution (e.g., formamide with EDTA).

  • Gel Electrophoresis and Visualization: Separate the reaction products on a denaturing polyacrylamide gel. Visualize the extended primers by autoradiography (for radiolabeled primers) or fluorescence imaging. The size of the extended product indicates whether the polymerase was able to incorporate a nucleotide opposite the unnatural base and continue synthesis. The relative intensity of the bands corresponding to correct versus incorrect incorporation provides a measure of fidelity.

Mandatory Visualization

Diagrams illustrating key concepts and workflows are provided below.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_thermal Thermal Denaturation cluster_fidelity Polymerase Fidelity Assay synthesis Chemical Synthesis of Oligonucleotides (with and without isoC-isoG) purification HPLC or PAGE Purification synthesis->purification sample_prep_thermal Sample Preparation (Buffer, Concentration) purification->sample_prep_thermal primer_template Primer-Template Design (with isoC or isoG) purification->primer_template uv_vis UV-Vis Spectrophotometry (260 nm Absorbance vs. Temp) sample_prep_thermal->uv_vis data_analysis_thermal Data Analysis (Tm, ΔG°, ΔH°, ΔS°) uv_vis->data_analysis_thermal annealing Primer-Template Annealing primer_template->annealing primer_extension Primer Extension Reaction (Polymerase, dNTPs) annealing->primer_extension gel Denaturing PAGE primer_extension->gel visualization Autoradiography/Fluorescence gel->visualization data_analysis_fidelity Fidelity Calculation visualization->data_analysis_fidelity

Fig. 1: Experimental workflow for validating isoC-isoG orthogonality.

tautomerism_pathway cluster_pairing Base Pairing cluster_tautomerism Tautomerization isoG_keto isoGuanine (keto) isoC This compound isoG_keto->isoC Correct Pairing (Orthogonal) T Thymine isoG_enol isoGuanine (enol) isoG_enol->T Mispairing (Reduced Fidelity) isoG_keto2 isoGuanine (keto) isoG_enol2 isoGuanine (enol) isoG_keto2->isoG_enol2 Tautomeric Shift

Fig. 2: Tautomerism of isoguanine and its effect on pairing fidelity.

Conclusion

The this compound-isoguanine base pair represents a significant step towards a functional, expanded genetic alphabet. Experimental data confirms that the isoG-isoC pair has a thermodynamic stability comparable to the natural G-C pair, a key requirement for its integration into DNA duplexes.[1] While its fidelity with standard DNA polymerases can be a concern due to the tautomerization of isoguanine leading to mispairing with thymine, strategies such as the use of modified natural bases can significantly improve replication accuracy.[2] Compared to other prominent unnatural base pairs like d5SICS-dNaM and Ds-Px, which rely on hydrophobic interactions, the isoG-isoC pair operates on the principle of complementary hydrogen bonding, similar to the natural system. The choice of UBP will ultimately depend on the specific application, with factors such as the required fidelity, the enzymatic machinery involved, and the desired chemical functionality playing a crucial role. Further research into polymerase engineering and chemical modifications of the isoC-isoG pair will likely continue to enhance its orthogonality and broaden its utility in the field of synthetic biology.

References

Safety Operating Guide

Navigating the Safe Disposal of Isocytosine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. Isocytosine, an isomer of the nucleobase cytosine, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols not only ensures a secure working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.

Personal Protective Equipment and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the use of protective gloves, protective clothing, eye protection, and face protection.[1] Standard laboratory safety practices, such as working in a well-ventilated area and avoiding contact with skin, eyes, and clothing, should always be observed.[1] Hands should be washed thoroughly after handling the substance.[1]

This compound Disposal Protocol

The recommended method for this compound disposal is through an approved waste disposal plant.[1] It is crucial to treat this compound as hazardous waste and to follow all local, regional, and national regulations for chemical waste disposal.

Step-by-Step Disposal Procedure:

  • Containment: Place the this compound waste into a clearly labeled, sealed, and puncture-resistant container. Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly marked as hazardous waste, indicating the contents as "this compound."

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials and sources of ignition until it can be collected.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all procedural requirements.[2]

  • Spill Management: In the event of a spill, mechanically take up the material and place it in an appropriate container for disposal.[3] Ensure the affected area is well-ventilated.[3] Avoid allowing the substance to enter drains or waterways.[3]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C4H5N3O[1]
Molecular Weight 111.1 g/mol [1]
Appearance Beige to light yellow crystalline powder[1]
Melting Point 248-254°C[1]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]
Storage Class 11 (Combustible Solids)[4]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. The standard industry practice relies on incineration or other methods conducted by professional hazardous waste management services. Manipulation of the chemical for disposal should not be attempted by laboratory personnel without specific, validated protocols and the approval of the EHS department.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Isocytosine_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Gown, Eye Protection) B Place this compound Waste in a Labeled Container A->B Begin Disposal Process C Seal the Container Securely B->C D Store in Designated Hazardous Waste Area C->D E Consult Institutional EHS Department D->E Initiate Final Disposal F Arrange for Pickup by Licensed Waste Disposal Company E->F G Complete all Necessary Waste Manifests F->G

Figure 1. Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isocytosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isocytosine, a crucial compound in various research applications. Adherence to these procedural steps will minimize risk and ensure compliant disposal, fostering a secure and productive research setting.

Immediate Safety and Hazard Information

This compound presents potential health risks that necessitate careful handling. It is classified as harmful if swallowed and can cause serious eye irritation. The following table summarizes the key safety information:

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H319: Causes serious eye irritation.P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Protects eyes from dust particles and splashes of solutions containing this compound.
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Prevents inhalation of this compound powder, especially during weighing and transfer.
Protective Clothing A laboratory coat with long sleeves and a closed front.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

This section provides detailed protocols for the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Verify Equipment: Ensure a certified chemical fume hood is operational.

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers before starting work.

  • Review SDS: Always have the Safety Data Sheet for this compound readily accessible.

Weighing and Transferring Solid this compound
  • Work in a Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Put on a lab coat, double nitrile gloves, and safety goggles. An N95 dust mask is also required.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Transfer the Powder: Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid creating dust.

  • Close the Container: Securely close the primary container of this compound immediately after use.

  • Clean Up: Gently wipe down the spatula and the area around the balance with a damp paper towel to remove any residual powder. Dispose of the paper towel in the designated solid waste container.

Preparing this compound Solutions
  • Work in a Fume Hood: All solution preparation should be conducted in a chemical fume hood.

  • Don PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Add Solvent: Carefully add the desired solvent to a beaker or flask.

  • Add this compound: Slowly add the weighed this compound powder to the solvent while stirring to facilitate dissolution.

  • Rinse Weigh Boat: Rinse the weigh boat with a small amount of the solvent and add the rinsing to the solution to ensure a complete transfer.

  • Label the Solution: Clearly label the container with the name of the solution, concentration, date, and your initials.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, contaminated gloves, and paper towels, must be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a detergent and water solution.

    • Dispose of all contaminated materials as hazardous waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response PreOp Pre-Operational Checks DonPPE Don Appropriate PPE PreOp->DonPPE Weigh Weigh Solid this compound DonPPE->Weigh Exposure Exposure Occurs DonPPE->Exposure PrepareSol Prepare this compound Solution Weigh->PrepareSol Spill Spill Occurs Weigh->Spill Weigh->Exposure Clean Clean Work Area PrepareSol->Clean PrepareSol->Spill PrepareSol->Exposure Dispose Dispose of Waste Clean->Dispose SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse ExposureResponse Follow First Aid Procedures Exposure->ExposureResponse SpillResponse->Clean SeekMedical Seek Medical Attention ExposureResponse->SeekMedical

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocytosine
Reactant of Route 2
Isocytosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。